molecular formula C7H14N2O4 B556902 2,2-Diaminoheptanedioic acid CAS No. 2577-62-0

2,2-Diaminoheptanedioic acid

Numéro de catalogue: B556902
Numéro CAS: 2577-62-0
Poids moléculaire: 190.20 g/mol
Clé InChI: GMKMEZVLHJARHF-UHFFFAOYSA-N
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Description

2,6-diaminopimelic acid is the amino dicarboxylic acid that is heptanedioic acid with amino substituents at C-2 and C-6. It has a role as an Escherichia coli metabolite. It is an amino dicarboxylic acid and a dicarboxylic fatty acid. It is functionally related to a pimelic acid. It is a conjugate acid of a 2,6-diaminopimelate(2-).
Diaminopimelic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diaminopimelate is a natural product found in Glycine max, Salmonella enterica, and Phaseolus vulgaris with data available.
A diamino derivative of heptanedioic acid with amino groups at C-2 and C-6 and the general formula (COOH)CH(NH2)CH2CH2CH2CH(NH2)(COOH).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,6-diaminoheptanedioic acid
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InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
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InChI Key

GMKMEZVLHJARHF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14N2O4
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DSSTOX Substance ID

DTXSID10862237
Record name 2,6-Diaminoheptanedioic acid
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Molecular Weight

190.20 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Diaminopimelic acid
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CAS No.

583-93-7, 922-54-3, 17121-19-6, 2577-62-0
Record name Diaminopimelic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diaminopimelic Acid: Structure, Stereoisomers, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminopimelic acid (DAP) is a non-proteinogenic amino acid crucial for the structural integrity of the bacterial cell wall in many species. Its unique seven-carbon backbone with amino groups at the second and sixth positions gives rise to three distinct stereoisomers, each with specific biological roles and physicochemical properties. This technical guide provides a comprehensive overview of the structure of DAP and its stereoisomers, detailed experimental protocols for their analysis, and an in-depth look at their pivotal role in peptidoglycan biosynthesis and as a target for novel antimicrobial agents.

Introduction

2,6-Diaminopimelic acid is a dicarboxylic acid that plays a central role in the biochemistry of numerous bacteria. It is a key component of the peptidoglycan layer of the cell wall, particularly in Gram-negative bacteria, and serves as the immediate precursor to lysine in the bacterial biosynthesis pathway.[1] The presence and specific stereochemistry of DAP in the cell wall are important chemotaxonomic markers for the classification of bacteria.[2] Understanding the structure, properties, and biological functions of DAP and its stereoisomers is paramount for the development of new antibiotics that target bacterial cell wall synthesis.

Structure and Stereoisomers of 2,6-Diaminopimelic Acid

2,6-Diaminopimelic acid (IUPAC name: 2,6-diaminoheptanedioic acid) is a seven-carbon aliphatic dicarboxylic acid with two chiral centers at the α and α' carbons (C2 and C6). This results in the existence of three stereoisomers: two enantiomers, (2S,6S)-2,6-diaminopimelic acid (LL-DAP) and (2R,6R)-2,6-diaminopimelic acid (DD-DAP), and a meso-compound, (2R,6S)-2,6-diaminopimelic acid (meso-DAP).[3] The meso form is achiral due to an internal plane of symmetry and is therefore optically inactive.

DAP_Stereoisomers Stereoisomers of 2,6-Diaminopimelic Acid ll_node dd_node ll_node->dd_node meso_node

Figure 1: Stereoisomers of 2,6-Diaminopimelic Acid

Physicochemical Properties

The stereochemistry of DAP isomers influences their physical and chemical properties. While comprehensive data for each pure stereoisomer is not always readily available in a single source, the following table summarizes key physicochemical properties based on available literature.

PropertyLL-DAPDD-DAPmeso-DAPMixture of Isomers
Molecular Formula C₇H₁₄N₂O₄C₇H₁₄N₂O₄C₇H₁₄N₂O₄C₇H₁₄N₂O₄
Molecular Weight 190.20 g/mol 190.20 g/mol 190.20 g/mol 190.20 g/mol [4]
Melting Point >300 °C (dec.)>300 °C (dec.)~295 °C (dec.)~295 °C (dec.)[5]
Solubility in Water SolubleSoluble[6]SolubleSoluble[7][8][9][10][11]
pKa Values (Predicted) 2.20 (carboxyl), 9.9 (amino)2.20 (carboxyl), 9.9 (amino)2.20 (carboxyl), 9.9 (amino)2.20 (carboxyl), 9.9 (amino)[5]
Specific Optical Rotation Positive (+)Negative (-)Variable

Experimental Protocols

Accurate identification and quantification of DAP stereoisomers are crucial for microbiological and biochemical research. Below are detailed protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

This protocol is adapted from methods used for the chemotaxonomy of actinomycetes.

Objective: To separate and quantify LL-DAP, DD-DAP, and meso-DAP.

Principle: Chiral derivatization of the amino groups followed by reversed-phase HPLC allows for the separation of the diastereomeric derivatives.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)

  • Methanol (HPLC grade)

  • Ammonium phosphate

  • Standard solutions of LL-DAP, DD-DAP, and meso-DAP

  • Bacterial cell wall hydrolysate sample

Procedure:

  • Sample Preparation (Cell Wall Hydrolysis):

    • Wash bacterial cells with distilled water and dry them.

    • Hydrolyze the whole cells or purified cell walls with 6N HCl at 100°C for 4-18 hours in a sealed tube.

    • Remove HCl by evaporation under reduced pressure.

    • Dissolve the hydrolysate in a known volume of distilled water.

  • Derivatization:

    • To an aliquot of the hydrolysate or standard solution, add a solution of GITC in acetone.

    • Incubate the mixture at 37°C for 1 hour.

    • Evaporate the solvent to dryness.

    • Dissolve the residue in the mobile phase for HPLC injection.

  • HPLC Analysis:

    • Mobile Phase: Methanol: 20 mM ammonium phosphate (pH 5.0) = 40:60 (v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 250 nm

    • Temperature: 45°C

    • Inject the derivatized sample and standards.

    • Identify and quantify the peaks by comparing retention times and peak areas with the standards.

Thin-Layer Chromatography (TLC) for Stereoisomer Analysis

This protocol provides a simpler, qualitative method for DAP isomer identification.[12]

Objective: To separate and identify DAP stereoisomers in bacterial hydrolysates.

Principle: The different stereoisomers exhibit different mobilities on a cellulose stationary phase with a specific solvent system.

Materials:

  • Cellulose TLC plates

  • Developing tank

  • Capillary tubes for spotting

  • Ninhydrin spray reagent (0.2% in acetone)

  • Standard solutions of LL-DAP, DD-DAP, and meso-DAP

  • Bacterial cell wall hydrolysate sample

Procedure:

  • Sample Preparation: Prepare cell wall hydrolysate as described in the HPLC protocol.

  • TLC Plate Preparation: Lightly draw a pencil line about 1.5 cm from the bottom of the cellulose TLC plate.

  • Spotting: Using a capillary tube, spot small amounts of the standards and the sample hydrolysate on the pencil line.

  • Development:

    • Solvent System: Methanol : Pyridine : 6N HCl : Water (80:10:4:26, v/v/v/v)

    • Pour the solvent system into the developing tank to a depth of about 0.5 cm.

    • Place the spotted TLC plate in the tank, ensuring the spots are above the solvent level.

    • Cover the tank and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the tank and mark the solvent front with a pencil.

    • Dry the plate completely in a fume hood.

    • Spray the plate with the ninhydrin reagent.

    • Heat the plate at 100°C for 5-10 minutes until colored spots appear.

  • Analysis: Compare the Rf values of the spots in the sample with those of the standards to identify the DAP isomers present.

TLC_Workflow TLC Analysis Workflow for DAP Isomers cluster_prep Preparation cluster_analysis Analysis prep_sample Sample Hydrolysis spotting Spotting of Samples and Standards prep_sample->spotting prep_plate TLC Plate Preparation prep_plate->spotting development Chromatographic Development spotting->development visualization Ninhydrin Staining development->visualization analysis Rf Value Comparison visualization->analysis

Figure 2: Workflow for TLC analysis of DAP isomers.
Enzymatic Assay for meso-Diaminopimelic Acid

This protocol is based on the specific enzymatic activity of meso-diaminopimelate decarboxylase.

Objective: To specifically quantify meso-DAP in a sample.

Principle: meso-Diaminopimelate decarboxylase specifically converts meso-DAP to L-lysine and CO₂. The amount of CO₂ produced can be measured manometrically, or the disappearance of meso-DAP can be quantified by other methods.

Materials:

  • meso-Diaminopimelate decarboxylase (from Bacillus sphaericus)

  • Warburg manometer or other CO₂ detection system

  • Phosphate buffer (pH 7.0)

  • Sample containing DAP isomers

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the sample, phosphate buffer, and a suitable amount of meso-diaminopimelate decarboxylase.

    • Include a control vessel with heat-inactivated enzyme.

  • Incubation: Incubate the vessels at 37°C.

  • Measurement:

    • If using a manometer, measure the volume of CO₂ evolved over time.

    • Alternatively, stop the reaction at different time points by adding acid (e.g., trichloroacetic acid) and measure the remaining meso-DAP using HPLC or TLC.

  • Calculation: The amount of meso-DAP in the sample is proportional to the amount of CO₂ produced or the amount of meso-DAP consumed.

Biological Role in Peptidoglycan Biosynthesis

meso-DAP is a critical component of the peptidoglycan cell wall in most Gram-negative bacteria and some Gram-positive bacteria. It is incorporated into the pentapeptide side chain that cross-links the glycan strands, providing rigidity and shape to the bacterial cell.[13][14]

The biosynthesis of the peptidoglycan monomer unit occurs in the cytoplasm. The Mur ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc).[15][16] Specifically, the UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-2,6-diaminopimelate ligase, MurE, catalyzes the ATP-dependent addition of meso-DAP to the UDP-MurNAc-dipeptide.[17]

Peptidoglycan_Biosynthesis Cytoplasmic Steps of Peptidoglycan Precursor Synthesis UDP_MurNAc UDP-MurNAc MurC MurC + L-Ala, ATP UDP_MurNAc->MurC UDP_MurNAc_Ala UDP-MurNAc-L-Ala MurD MurD + D-Glu, ATP UDP_MurNAc_Ala->MurD UDP_MurNAc_Dipep UDP-MurNAc-L-Ala-γ-D-Glu MurE MurE + meso-DAP, ATP UDP_MurNAc_Dipep->MurE UDP_MurNAc_Tripep UDP-MurNAc-L-Ala-γ-D-Glu-meso-DAP MurF MurF + D-Ala-D-Ala, ATP UDP_MurNAc_Tripep->MurF UDP_MurNAc_Pentapep UDP-MurNAc-pentapeptide (Lipid I precursor) MurC->UDP_MurNAc_Ala MurD->UDP_MurNAc_Dipep MurE->UDP_MurNAc_Tripep MurF->UDP_MurNAc_Pentapep

Figure 3: Role of MurE in incorporating meso-DAP.

Once the UDP-MurNAc-pentapeptide is synthesized, it is transferred to a lipid carrier and transported across the cytoplasmic membrane. In the periplasm, the glycan chains are polymerized, and the peptide side chains are cross-linked. In many Gram-negative bacteria, the cross-link is formed between the D-alanine at position 4 of one peptide stem and the ε-amino group of the meso-DAP at position 3 of an adjacent peptide stem.[1][14][18][19][20][21][22] This reaction is catalyzed by D,D-transpeptidases (also known as penicillin-binding proteins, PBPs). Some bacteria also possess L,D-transpeptidases that form a cross-link between the meso-DAP residues of two adjacent peptide stems.[1][18][19][20]

Significance in Drug Development

The essential role of DAP in bacterial cell wall synthesis and its absence in eukaryotes make the DAP biosynthetic and incorporation pathways attractive targets for the development of novel antibiotics.[17] Inhibitors of enzymes such as MurE or the transpeptidases that recognize DAP-containing substrates could selectively disrupt bacterial growth. Furthermore, understanding the structural requirements for these enzymes can aid in the rational design of potent and specific inhibitors.

Conclusion

2,6-Diaminopimelic acid and its stereoisomers are molecules of fundamental importance in microbiology. Their unique structural features and central role in bacterial physiology underscore their significance as taxonomic markers and as targets for antimicrobial drug discovery. The analytical methods detailed in this guide provide a framework for researchers to accurately identify and quantify these crucial molecules, paving the way for a deeper understanding of bacterial cell wall biology and the development of next-generation therapeutics.

References

The Pivotal Roles of LL- and DD-Diaminopimelic Acid in Bacterial Physiology and as Antimicrobial Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminopimelic acid (DAP), a non-proteinogenic amino acid, is a cornerstone of bacterial physiology, playing indispensable roles in the structural integrity of the cell wall and the biosynthesis of the essential amino acid L-lysine. The stereoisomers of DAP, particularly LL-diaminopimelic acid (LL-DAP) and meso-diaminopimelic acid (meso-DAP), which contains a DD-center, are central to these processes. Their absence in mammalian biochemistry makes the enzymes involved in their synthesis and utilization highly attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the distinct and interconnected roles of LL-DAP and DD-DAP (as a component of meso-DAP), detailing their positions in biochemical pathways, their critical functions in peptidoglycan structure, and their emerging role in host-pathogen interactions. This document consolidates quantitative data, presents detailed experimental protocols for their study, and visualizes key pathways and workflows to serve as a critical resource for professionals in the fields of microbiology, biochemistry, and drug discovery.

Introduction

Diaminopimelic acid is a seven-carbon dicarboxylic diamino acid that exists in three stereoisomeric forms: LL-DAP, DD-DAP, and meso-DAP. While all three isomers are biochemically relevant, LL-DAP and meso-DAP are the most significant in bacterial metabolism. Meso-DAP is a key component of the peptidoglycan cell wall in most Gram-negative bacteria and some Gram-positive bacteria, where it participates in the cross-linking of glycan strands, providing essential rigidity and shape to the bacterial cell.[1][2] LL-DAP serves as a crucial intermediate in the biosynthesis of both meso-DAP and L-lysine.[3] The metabolic pathways responsible for DAP synthesis are unique to prokaryotes, making them prime targets for the development of antibiotics with high selectivity and low host toxicity.[3] Understanding the precise roles of LL-DAP and DD-DAP is therefore fundamental to exploiting these pathways for therapeutic intervention.

Biochemical Pathways Involving LL- and DD-Diaminopimelic Acid

Bacteria have evolved several distinct pathways for the synthesis of diaminopimelic acid, all of which converge on the production of LL-DAP, which is then epimerized to meso-DAP. The primary pathways are the succinylase and dehydrogenase pathways.

The Succinylase Pathway

The most common DAP biosynthesis route in Gram-negative bacteria is the succinylase pathway. This multi-enzyme pathway begins with the condensation of L-aspartate-semialdehyde and pyruvate and proceeds through a series of succinylated intermediates to produce LL-DAP. The final step in the formation of the peptidoglycan building block is the epimerization of LL-DAP to meso-DAP by the enzyme diaminopimelate epimerase (DapF).[3]

Succinylase_Pathway L-Aspartate-semialdehyde L-Aspartate-semialdehyde Tetrahydrodipicolinate Tetrahydrodipicolinate L-Aspartate-semialdehyde->Tetrahydrodipicolinate DapA, DapB N-Succinyl-LL-diaminopimelate N-Succinyl-LL-diaminopimelate Tetrahydrodipicolinate->N-Succinyl-LL-diaminopimelate DapD, DapC LL-Diaminopimelate LL-Diaminopimelate N-Succinyl-LL-diaminopimelate->LL-Diaminopimelate DapE meso-Diaminopimelate meso-Diaminopimelate LL-Diaminopimelate->meso-Diaminopimelate DapF L-Lysine L-Lysine meso-Diaminopimelate->L-Lysine LysA Peptidoglycan Peptidoglycan meso-Diaminopimelate->Peptidoglycan

Diagram 1: The Succinylase Pathway of Diaminopimelic Acid Biosynthesis.
The Dehydrogenase Pathway

A more direct route to meso-DAP is the dehydrogenase pathway, which utilizes the enzyme diaminopimelate dehydrogenase (Ddh). This enzyme catalyzes the direct conversion of tetrahydrodipicolinate to meso-DAP in a single, NAD(P)H-dependent reductive amination step.[4]

Dehydrogenase_Pathway Tetrahydrodipicolinate Tetrahydrodipicolinate meso-Diaminopimelate meso-Diaminopimelate Tetrahydrodipicolinate->meso-Diaminopimelate Ddh L-Lysine L-Lysine meso-Diaminopimelate->L-Lysine LysA Peptidoglycan Peptidoglycan meso-Diaminopimelate->Peptidoglycan

Diagram 2: The Dehydrogenase Pathway of Diaminopimelic Acid Biosynthesis.

Roles in Peptidoglycan Structure and Synthesis

The bacterial cell wall is a vital structure that protects the cell from osmotic stress and dictates its shape. Peptidoglycan, the primary component of the cell wall, is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide stems.

LL-Diaminopimelic Acid as a Precursor

LL-DAP is the direct precursor to meso-DAP, which is incorporated into the pentapeptide stem of the peptidoglycan monomer. In Escherichia coli, a dapF mutant lacking diaminopimelate epimerase accumulates a large intracellular pool of LL-DAP.[5] This mutant can incorporate LL-DAP into its peptidoglycan, but this leads to reduced cross-linking and structural defects in the cell wall.[5]

meso-Diaminopimelic Acid (containing a DD-center) in Peptidoglycan Cross-linking

In most Gram-negative bacteria, the third amino acid of the pentapeptide stem is meso-DAP. The cross-linking of peptidoglycan chains occurs via a transpeptidation reaction where the D-alanine at position four of one peptide stem forms a peptide bond with the ε-amino group of the meso-DAP at position three of an adjacent peptide stem.[2][6] This (4->3) cross-link is critical for the formation of a rigid, three-dimensional peptidoglycan sacculus.[7]

Peptidoglycan_Crosslinking cluster_0 Peptide Stem 1 cluster_1 Peptide Stem 2 Stem1 L-Ala D-Glu meso-DAP D-Ala D-Ala Stem2 L-Ala D-Glu meso-DAP D-Ala D-Ala Stem1:f3->Stem2:f2

Diagram 3: Peptidoglycan cross-linking involving meso-diaminopimelic acid.

Role in Host-Pathogen Interactions and Signaling

Beyond its structural role, meso-DAP is also a key pathogen-associated molecular pattern (PAMP) that is recognized by the host's innate immune system.

NOD1 Signaling Pathway

The intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), specifically recognizes a substructure of peptidoglycan containing meso-DAP, namely γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[8][9] Upon recognition of iE-DAP in the host cell cytoplasm, NOD1 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2.[10] This interaction initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[8] The activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, orchestrating an innate immune response to bacterial infection.[10]

NOD1_Signaling cluster_0 Bacterial Peptidoglycan Fragment cluster_1 Host Cell Cytoplasm iE-DAP γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) NOD1 NOD1 iE-DAP->NOD1 Recognition RIPK2 RIPK2 NOD1->RIPK2 Recruitment IKK Complex IKK Complex RIPK2->IKK Complex MAPKs MAPKs RIPK2->MAPKs NF-kB NF-kB IKK Complex->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Transcription MAPKs->Pro-inflammatory Cytokines Transcription HPLC_Workflow A Bacterial Cell Culture B Cell Wall Isolation A->B C Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) B->C D Derivatization with o-Phthalaldehyde (OPA) and a chiral thiol C->D E Reverse-Phase HPLC Separation D->E F Fluorescence Detection E->F G Quantification F->G DapF_Assay LL-DAP LL-DAP meso-DAP meso-DAP LL-DAP->meso-DAP DapF (enzyme to be assayed) Tetrahydrodipicolinate + NADPH Tetrahydrodipicolinate + NADPH meso-DAP->Tetrahydrodipicolinate + NADPH DAP Dehydrogenase (coupling enzyme) + NADP+ NADPH NADPH Increase in A340 Increase in A340 NADPH->Increase in A340

References

An In-depth Technical Guide to 2,6-Diaminopimelic Acid Biosynthesis Pathways in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopimelic acid (DAP) is a crucial component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria. It also serves as the immediate precursor to lysine in the bacterial biosynthesis pathway.[1][2] The enzymes involved in DAP biosynthesis are absent in mammals, making them attractive targets for the development of novel antimicrobial agents.[3][4] This guide provides a detailed overview of the known DAP biosynthesis pathways in bacteria, presenting quantitative data, experimental protocols, and pathway diagrams to serve as a comprehensive resource for researchers in the field.

Bacteria have evolved four distinct pathways to synthesize meso-diaminopimelic acid (meso-DAP), the final precursor for both peptidoglycan and lysine biosynthesis. These pathways, which diverge from the common intermediate L-2,3,4,5-tetrahydrodipicolinate (THDP), are the succinylase pathway, the acetylase pathway, the dehydrogenase pathway, and the aminotransferase pathway.

The Acylase Pathways: Succinylase and Acetylase

The acylase pathways involve the protection of one of the amino groups of a DAP precursor by an acyl group (succinyl or acetyl) to ensure the correct stereochemistry of the final product.

The Succinylase Pathway

The succinylase pathway is the most widespread DAP biosynthesis route in bacteria, notably utilized by Escherichia coli and Mycobacterium tuberculosis.[5] This pathway involves four enzymatic steps to convert THDP to LL-DAP, which is then epimerized to meso-DAP.

Enzymatic Steps:

  • Tetrahydrodipicolinate N-succinyltransferase (DapD): Catalyzes the transfer of a succinyl group from succinyl-CoA to THDP.

  • N-succinyl-L-2-amino-6-oxopimelate aminotransferase (DapC): Mediates the transamination of the keto group to an amino group.

  • N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE): Removes the succinyl protecting group to yield LL-DAP.[3]

  • Diaminopimelate epimerase (DapF): Catalyzes the epimerization of LL-DAP to meso-DAP.[1]

Succinylase_Pathway THDP L-2,3,4,5-Tetrahydrodipicolinate NSAKP N-succinyl-2-amino-6-ketopimelate THDP->NSAKP DapD (Succinyl-CoA -> CoA) NSDAP N-succinyl-L,L-diaminopimelate NSAKP->NSDAP DapC (Glutamate -> α-Ketoglutarate) LL_DAP L,L-Diaminopimelate NSDAP->LL_DAP DapE (H₂O -> Succinate) meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF

Figure 1: The Succinylase Pathway for DAP Biosynthesis.
The Acetylase Pathway

The acetylase pathway is analogous to the succinylase pathway but utilizes acetyl-CoA for the initial acylation step. This pathway is found in certain bacteria, such as Bacillus subtilis.[5][6] The enzymes involved are functionally equivalent to those in the succinylase pathway but specific to acetylated intermediates.

Enzymatic Steps:

  • Tetrahydrodipicolinate N-acetyltransferase: Catalyzes the transfer of an acetyl group from acetyl-CoA to THDP.

  • N-acetyl-aminoketopimelate aminotransferase: Mediates the transamination reaction.

  • N-acetyl-diaminopimelate deacetylase: Removes the acetyl group to yield LL-DAP.

  • Diaminopimelate epimerase (DapF): Converts LL-DAP to meso-DAP.

Acetylase_Pathway THDP L-2,3,4,5-Tetrahydrodipicolinate NAAKP N-acetyl-2-amino-6-ketopimelate THDP->NAAKP DAP acetylase (Acetyl-CoA -> CoA) NADAP N-acetyl-L,L-diaminopimelate NAAKP->NADAP N-acetylaminoketopimelate aminotransferase (Glutamate -> α-Ketoglutarate) LL_DAP L,L-Diaminopimelate NADAP->LL_DAP N-acetyl-diaminopimelate deacetylase (H₂O -> Acetate) meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF

Figure 2: The Acetylase Pathway for DAP Biosynthesis.

The Dehydrogenase Pathway

The dehydrogenase pathway is a more direct route to meso-DAP, bypassing the acylation, deacylation, and epimerization steps. This pathway is prominent in certain bacteria like Corynebacterium glutamicum and some Bacillus species.[7][8] It involves a single enzymatic step catalyzed by meso-diaminopimelate dehydrogenase (Ddh).

Enzymatic Step:

  • meso-Diaminopimelate Dehydrogenase (Ddh): Catalyzes the reductive amination of THDP directly to meso-DAP using ammonium as the nitrogen source and NADPH as the reductant.

Dehydrogenase_Pathway THDP L-2,3,4,5-Tetrahydrodipicolinate meso_DAP meso-Diaminopimelate THDP->meso_DAP Ddh (NH₄⁺, NADPH -> NADP⁺, H₂O)

Figure 3: The Dehydrogenase Pathway for DAP Biosynthesis.

The Aminotransferase Pathway

The aminotransferase pathway, also known as the DapL pathway, represents another streamlined route for DAP biosynthesis. It is found in a variety of bacteria, including Chlamydia and cyanobacteria, as well as in plants.[9][10] This pathway utilizes an LL-diaminopimelate aminotransferase (DapL) to directly convert THDP to LL-DAP.

Enzymatic Steps:

  • LL-Diaminopimelate aminotransferase (DapL): Catalyzes the transamination of THDP to LL-DAP using glutamate as the amino donor.

  • Diaminopimelate epimerase (DapF): Converts LL-DAP to meso-DAP.

Aminotransferase_Pathway THDP L-2,3,4,5-Tetrahydrodipicolinate LL_DAP L,L-Diaminopimelate THDP->LL_DAP DapL (Glutamate -> α-Ketoglutarate) meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF

Figure 4: The Aminotransferase Pathway for DAP Biosynthesis.

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in the various DAP biosynthesis pathways.

Table 1: Kinetic Parameters of DAP Biosynthesis Enzymes

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Reference
DapA Escherichia coliPyruvate0.17 - 0.23-[2][9]
Escherichia coliL-Aspartate-β-semialdehyde--[2]
Mycobacterium tuberculosisPyruvate--[4]
Mycobacterium tuberculosisL-Aspartate-β-semialdehyde0.434.42 (μmol·s⁻¹·mg⁻¹)[4]
DapB Mycobacterium tuberculosisNADH0.0032-[11]
Mycobacterium tuberculosisNADPH0.0118-[11]
DapD Serratia marcescens2-Aminopimelate1.9-[1]
Serratia marcescensSuccinyl-CoA0.087-[1]
DapE Haemophilus influenzaeN-succinyl-L,L-DAP1.3200[3][12]
DapF Escherichia coliLL-DAP0.124104[5]
Ddh Symbiobacterium thermophilummeso-DAP--[4]
Symbiobacterium thermophilumPyruvic acid-1.29 x 10⁴[4]
Symbiobacterium thermophilumNH₄Cl120.5-[4]
Ureibacillus thermosphaericusmeso-DAP1.6-[13]
Ureibacillus thermosphaericusNADP⁺0.13-[13]
DapL Methanocaldococcus jannaschiiLL-DAP0.08280.31 (s⁻¹)[14]
Methanocaldococcus jannaschiiα-Ketoglutarate0.42-[14]
Verrucomicrobium spinosumLL-DAP4.00.46[15]

Table 2: Metabolic Flux Distribution in Corynebacterium glutamicum

ConditionDehydrogenase Pathway Flux (%)Succinylase Pathway Flux (%)Reference
High Ammonium~72 (initial) -> 0 (final)~28 (initial) -> 100 (final)[2]
Low Ammonium~30~70[2]
Glutamate as N-source0100[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DAP biosynthesis pathways.

Protocol 1: Expression and Purification of His-tagged DAP Pathway Enzymes

This protocol describes a general method for the expression and purification of His-tagged enzymes from the DAP pathway, which can be adapted for specific proteins.

1. Expression: a. Transform E. coli BL21(DE3) cells with a pET vector containing the gene of interest with an N- or C-terminal His6-tag. b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD₆₀₀ of 0.5-0.6. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C. d. Harvest the cells by centrifugation at 8,000 x g for 20 minutes at 4°C.

2. Lysis: a. Resuspend the cell pellet in His Binding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) supplemented with lysozyme (1 mg/mL) and a protease inhibitor cocktail. b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to lyse the cells completely. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Purification: a. Equilibrate a Ni-NTA agarose column with His Binding Buffer. b. Load the cleared lysate onto the column. c. Wash the column with several column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins. d. Elute the His-tagged protein with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). e. Analyze the purified protein by SDS-PAGE. f. Dialyze the purified protein against a suitable storage buffer.

Protein_Purification_Workflow cluster_expression Expression cluster_lysis Lysis cluster_purification Purification Transformation Transformation Growth Growth Transformation->Growth Induction Induction Growth->Induction Harvest Harvest Induction->Harvest Resuspension Resuspension Harvest->Resuspension Sonication Sonication Resuspension->Sonication Centrifugation Centrifugation Sonication->Centrifugation Equilibration Equilibration Centrifugation->Equilibration Loading Loading Equilibration->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Analysis Analysis Elution->Analysis

Figure 5: General workflow for His-tagged protein purification.
Protocol 2: Enzyme Activity Assays

2.1. DapD (Tetrahydrodipicolinate N-succinyltransferase) Coupled Assay: This assay measures the production of Coenzyme A (CoA) using Ellman's reagent (DTNB).

  • Reaction Mixture: 0.1 M Tris-HCl (pH 8.0), 0.5 mM DTNB, 0.2 mM succinyl-CoA, 5 mM 2-aminopimelate (a substrate analog), and purified DapD enzyme.[7]

  • Procedure: Initiate the reaction by adding the enzyme. Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB.

2.2. DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) Assay: This assay utilizes a modified substrate, N⁶-methyl-N²-succinyl-L,L-diaminopimelic acid (N⁶-methyl-L,L-SDAP), and ninhydrin to detect the primary amine product.[16]

  • Reaction Mixture: Buffer (e.g., 50 mM HEPES, pH 7.5), N⁶-methyl-L,L-SDAP, and purified DapE enzyme.

  • Procedure:

    • Incubate the reaction mixture at 30°C for a defined period.

    • Stop the reaction (e.g., by heating).

    • Add ninhydrin reagent and heat to develop color.

    • Measure the absorbance at 570 nm.

2.3. Ddh (meso-Diaminopimelate Dehydrogenase) Assay: This assay measures the consumption or production of NADPH.

  • Reductive Amination (Forward Reaction): 200 mM glycine-KOH (pH 10.5), 100 mM (NH₄)₂SO₄, 0.3 mM NADPH, 5 mM THDP, and crude or purified Ddh enzyme. Monitor the decrease in absorbance at 340 nm.[7]

  • Oxidative Deamination (Reverse Reaction): 200 mM glycine/NaOH (pH 10.5), 2 mM NADP⁺, 4 mM meso-DAP, and crude or purified Ddh enzyme. Monitor the increase in absorbance at 340 nm.[7]

2.4. DapL (LL-Diaminopimelate Aminotransferase) Coupled Assay: This assay measures the reverse reaction (LL-DAP to THDP) by coupling it to the Ddh reaction.

  • Reaction Mixture: 100 mM HEPES-KOH (pH 7.6), 0.3 μmol NADPH, 50 μmol NH₄Cl, 0.5 μmol LL-DAP, 5 μmol 2-oxoglutarate, purified Ddh, and purified DapL.[10]

  • Procedure: Initiate the reaction by adding DapL and monitor the decrease in absorbance at 340 nm as NADPH is consumed by Ddh.

Conclusion

The 2,6-diaminopimelic acid biosynthesis pathways are essential for the survival of many bacterial species and represent a rich source of targets for novel antibacterial drug development. This guide has provided a comprehensive overview of the four known pathways, including their key enzymes, available quantitative data, and detailed experimental protocols. The provided diagrams offer a clear visual representation of these complex biochemical routes. Further research to fill the existing gaps in kinetic data and to elucidate the acetylase pathway in greater detail will be crucial for a complete understanding of DAP metabolism and for the successful development of inhibitors targeting these essential bacterial processes.

References

An In-depth Technical Guide on the Function of Diaminopimelate Epimerase in DAP Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminopimelate (DAP) epimerase (EC 5.1.1.7), encoded by the dapF gene, is a crucial enzyme in the lysine biosynthesis pathway of bacteria, plants, and lower eukaryotes. It catalyzes the stereochemical inversion of L,L-diaminopimelate (L,L-DAP) to meso-diaminopimelate (meso-DAP), a vital precursor for both lysine synthesis and the construction of the bacterial cell wall. The absence of this pathway in mammals makes DAP epimerase an attractive and specific target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the function, mechanism, and regulation of DAP epimerase, with a focus on its role in DAP conversion. It includes a compilation of quantitative kinetic data, detailed experimental protocols, and visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of new antimicrobial agents with novel mechanisms of action are therefore of paramount importance. The bacterial lysine biosynthesis pathway presents a rich source of potential drug targets as it is essential for bacterial survival and absent in humans.[1] One of the key enzymes in this pathway is diaminopimelate (DAP) epimerase, which plays a pivotal role in the conversion of L,L-DAP to its meso-diastereomer.[2] Meso-DAP is a direct precursor to lysine and is also a critical component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria.[1]

DAP epimerase is a pyridoxal 5'-phosphate (PLP)-independent amino acid racemase that utilizes a unique two-base catalytic mechanism involving a pair of conserved cysteine residues.[2][3] The enzyme exists as a functional dimer, with dimerization being essential for its catalytic activity. This guide will delve into the molecular intricacies of DAP epimerase, providing researchers and drug development professionals with the foundational knowledge required to exploit this enzyme as a therapeutic target.

The Role of Diaminopimelate Epimerase in the Lysine Biosynthesis Pathway

The lysine biosynthesis pathway is a multi-step process that converts aspartate into lysine. DAP epimerase catalyzes the penultimate step in the most common variant of this pathway found in bacteria and plants.[4] The pathway is tightly regulated at multiple levels to ensure an adequate supply of lysine for protein synthesis and meso-DAP for cell wall construction.

The Lysine Biosynthesis Pathway

The conversion of L-aspartate to L-lysine involves a series of enzymatic reactions. A simplified representation of the pathway leading to and involving DAP epimerase is depicted below.

Lysine_Biosynthesis_Pathway Aspartate L-Aspartate Aspartate_Semialdehyde L-Aspartate-semialdehyde Aspartate->Aspartate_Semialdehyde Multiple steps Dihydrodipicolinate Dihydrodipicolinate Aspartate_Semialdehyde->Dihydrodipicolinate DapA Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate DapB LL_DAP L,L-Diaminopimelate Tetrahydrodipicolinate->LL_DAP DapD, DapC, DapE meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP Lysine L-Lysine meso_DAP->Lysine LysA Peptidoglycan Peptidoglycan meso_DAP->Peptidoglycan

Figure 1: Simplified Lysine Biosynthesis Pathway.
Regulation of the Lysine Biosynthesis Pathway

The expression of the genes involved in lysine biosynthesis, including dapF, is often regulated by the intracellular concentration of lysine.[5] In many bacteria, this regulation occurs at the transcriptional level through a riboswitch mechanism. The "L box" is a conserved RNA element found in the leader sequence of lysine biosynthesis genes.[6] Binding of lysine to the L box induces a conformational change in the RNA, leading to premature transcription termination.

Lysine_Regulation cluster_low_lysine Low Lysine cluster_high_lysine High Lysine DNA_low dapF gene RNA_Polymerase_low RNA Polymerase DNA_low->RNA_Polymerase_low Transcription Initiation Antiterminator Antiterminator Structure Forms RNA_Polymerase_low->Antiterminator Full_length_mRNA Full-length dapF mRNA Antiterminator->Full_length_mRNA DAP_Epimerase DAP Epimerase Synthesis Full_length_mRNA->DAP_Epimerase DNA_high dapF gene RNA_Polymerase_high RNA Polymerase DNA_high->RNA_Polymerase_high Transcription Initiation Lysine Lysine RNA_Polymerase_high->Lysine Terminator Terminator Structure Forms Lysine->Terminator Truncated_mRNA Truncated mRNA Terminator->Truncated_mRNA No_Synthesis No DAP Epimerase Truncated_mRNA->No_Synthesis

Figure 2: Riboswitch Regulation of dapF Expression.

Catalytic Mechanism and Enzyme Structure

DAP epimerase employs a fascinating catalytic mechanism that does not require any cofactors. The stereoinversion is achieved through a two-base acid/base catalysis facilitated by two conserved cysteine residues located in the active site.[2]

The proposed mechanism involves the following steps:

  • The thiolate group of the first cysteine residue acts as a base and abstracts a proton from the α-carbon of L,L-DAP.

  • This generates a planar carbanionic intermediate.

  • The thiol group of the second cysteine residue then acts as an acid, donating a proton to the opposite face of the carbanion.

  • This results in the formation of meso-DAP.

The enzyme is a homodimer, and studies have shown that this dimerization is essential for its catalytic activity.[7] The active site is located at the interface between the two domains of each monomer.

Quantitative Data on DAP Epimerase Activity

The kinetic parameters of DAP epimerase have been characterized from various organisms. This data is crucial for comparative studies and for the design and evaluation of potential inhibitors.

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Escherichia coliL,L-DAP0.124 ± 0.02104 ± 48.39 x 105[8]
Anabaena sp.L,L-DAP0.088 ± 0.00578 ± 18.86 x 105[9]
Arabidopsis thalianaL,L-DAP0.093 ± 0.00971 ± 27.63 x 105[9]
Mycobacterium tuberculosismeso-DAP0.33 ± 0.04N/AN/A[10]
Chlamydia trachomatisL,L-DAPN/AN/AN/A[11]

N/A: Data not available in the cited literature.

Inhibitors of Diaminopimelate Epimerase

Given its essential role in bacterial survival and its absence in mammals, DAP epimerase is a prime target for the development of novel antibiotics. Several inhibitors of this enzyme have been identified and characterized.

InhibitorOrganismType of InhibitionKi (µM)IC50 (µM)Reference(s)
D,L-α-methylDAPAnabaena sp.Slow-bindingN/A~150[9]
L,L-α-methylDAPAnabaena sp.Slow-bindingN/A~250[9]
2-(4-amino-4-carboxybutyl)aziridine-2-carboxylate (aziDAP)Escherichia coliIrreversibleN/AN/A[12]
IodoacetamideEscherichia coliIrreversibleN/AN/A[12]
2-nitro-5-thiocyanatobenzoateMycobacterium tuberculosisIrreversible (Sulfhydryl alkylating agent)N/AN/A[13]
5,5'-dithio-bis(2-nitrobenzoic acid)Mycobacterium tuberculosisIrreversible (Sulfhydryl alkylating agent)N/AN/A[13]
1,2-benzisothiazolidine-3-oneMycobacterium tuberculosisIrreversible (Sulfhydryl alkylating agent)N/AN/A[13]

N/A: Data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DAP epimerase.

Recombinant Expression and Purification of DAP Epimerase

This protocol describes the expression and purification of His-tagged DAP epimerase from E. coli.

Purification_Workflow start Start: E. coli culture with expression vector induce Induce protein expression (e.g., with IPTG) start->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells (e.g., sonication or French press) harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify imac Immobilized Metal Affinity Chromatography (IMAC) (Ni-NTA resin) clarify->imac elute Elute His-tagged protein (Imidazole gradient) imac->elute dialyze Dialyze to remove imidazole and for buffer exchange elute->dialyze sec Size-Exclusion Chromatography (SEC) (for further purification and buffer exchange) dialyze->sec concentrate Concentrate purified protein sec->concentrate end End: Purified DAP Epimerase concentrate->end

Figure 3: Workflow for Recombinant DAP Epimerase Purification.

Protocol:

  • Expression: Transform E. coli BL21(DE3) cells with a suitable expression vector containing the dapF gene with an N- or C-terminal polyhistidine tag. Grow the culture in Luria-Bertani (LB) broth at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.[6]

  • Cell Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells by sonication on ice or by using a French press.[6]

  • Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • IMAC Purification: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged DAP epimerase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[6]

  • Dialysis and Size-Exclusion Chromatography: Dialyze the eluted protein against a storage buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM DTT) to remove imidazole. For higher purity, perform size-exclusion chromatography using a column equilibrated with the storage buffer.[6]

  • Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit. Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm). Store the purified enzyme at -80°C.

DAP Epimerase Activity Assay (Coupled Spectrophotometric Assay)

This is a continuous spectrophotometric assay that couples the epimerization of L,L-DAP to the reduction of NADP+ by DAP dehydrogenase.[9]

Principle: DAP epimerase converts L,L-DAP to meso-DAP. DAP dehydrogenase then catalyzes the oxidative deamination of meso-DAP to L-Δ1-piperideine-2,6-dicarboxylate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored over time.

Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.8

  • L,L-Diaminopimelate (substrate)

  • NADP+

  • DAP dehydrogenase (coupling enzyme)

  • Purified DAP epimerase

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, L,L-DAP, and NADP+.

  • Add an excess of DAP dehydrogenase to the mixture.

  • Incubate the mixture at a constant temperature (e.g., 30°C) and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding a small amount of purified DAP epimerase.

  • Record the increase in absorbance at 340 nm over time. The initial linear rate of the reaction is proportional to the DAP epimerase activity.

High-Throughput Screening (HTS) for DAP Epimerase Inhibitors

This protocol outlines a general procedure for a high-throughput screen to identify inhibitors of DAP epimerase using the coupled spectrophotometric assay in a microplate format.[14]

HTS_Workflow start Start: Compound Library dispense_compounds Dispense compounds into 384-well microplates start->dispense_compounds add_enzyme Add DAP epimerase and incubate dispense_compounds->add_enzyme add_reagents Add assay reagents: L,L-DAP, NADP+, DAP dehydrogenase add_enzyme->add_reagents read_plate Read absorbance at 340 nm kinetically add_reagents->read_plate analyze_data Analyze data to identify hits (inhibition of NADPH production) read_plate->analyze_data hit_validation Hit validation and IC50 determination analyze_data->hit_validation end End: Confirmed Inhibitors hit_validation->end

Figure 4: High-Throughput Screening Workflow for DAP Epimerase Inhibitors.

Procedure:

  • Compound Plating: Dispense a small volume of each compound from a chemical library into the wells of a 384-well microplate. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Enzyme Addition and Pre-incubation: Add a solution of purified DAP epimerase to each well and pre-incubate for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the substrate (L,L-DAP), NADP+, and the coupling enzyme (DAP dehydrogenase).

  • Kinetic Reading: Immediately place the microplate in a plate reader and monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction rates for each well. Identify "hits" as compounds that significantly reduce the reaction rate compared to the no-inhibitor control.

  • Hit Confirmation and IC50 Determination: Confirm the activity of the primary hits by re-testing. For confirmed hits, perform dose-response experiments with a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).

Conclusion

Diaminopimelate epimerase stands out as a highly promising target for the development of novel antibacterial drugs. Its essential role in both lysine biosynthesis and cell wall formation, coupled with its absence in mammals, provides a clear therapeutic window. This technical guide has summarized the current understanding of DAP epimerase's function, mechanism, and regulation. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers actively engaged in the study of this enzyme and for professionals in the pharmaceutical industry seeking to develop new antimicrobial therapies. Further research into the structure-function relationships of DAP epimerase from various pathogenic bacteria and the development of potent and specific inhibitors will be crucial in the fight against antibiotic resistance.

References

Diaminopimelic Acid: A Central Precursor in Lysine Synthesis and a Key Target for Novel Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine, an essential amino acid for animals and humans, is a vital component of proteins and plays a crucial role in various physiological processes. While eukaryotes predominantly synthesize lysine via the α-aminoadipate (AAA) pathway, most bacteria, archaea, and plants utilize the diaminopimelic acid (DAP) pathway.[1][2] This metabolic divergence presents a compelling opportunity for the development of targeted antimicrobial agents, as inhibitors of the DAP pathway would exhibit selectivity for pathogens with minimal off-target effects in humans.[3] Diaminopimelic acid (DAP) is not only a direct precursor to L-lysine but is also an essential component of the peptidoglycan cell wall in many bacteria, further underscoring the pathway's significance for bacterial viability.[1][4] This technical guide provides a comprehensive overview of the DAP pathway, its enzymatic machinery, regulatory mechanisms, and key experimental methodologies for its investigation, tailored for professionals in research and drug development.

The Diaminopimelic Acid (DAP) Biosynthetic Pathway

The DAP pathway commences with L-aspartate and culminates in the synthesis of L-lysine. The initial series of reactions, converting L-aspartate to tetrahydrodipicolinate (THDP), is common to all variations of the pathway. The subsequent conversion of THDP to meso-diaminopimelate (meso-DAP) is the defining feature that distinguishes the four known variants of the DAP pathway: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[5][6]

Common Pathway: Aspartate to Tetrahydrodipicolinate

The synthesis begins with the phosphorylation of L-aspartate to L-aspartyl-β-phosphate, a reaction catalyzed by Aspartokinase (AK) . This is a critical regulatory point, often subject to feedback inhibition by lysine and other downstream amino acids.[5][7] Subsequently, Aspartate-semialdehyde Dehydrogenase (Asd) reduces L-aspartyl-β-phosphate to L-aspartate-semialdehyde. The first committed step of the DAP pathway is the condensation of L-aspartate-semialdehyde and pyruvate by Dihydrodipicolinate Synthase (DHDPS) to form dihydrodipicolinate.[6][8] This enzyme is another key site of allosteric regulation by L-lysine.[9][10] Finally, Dihydrodipicolinate Reductase (DHDPR) reduces dihydrodipicolinate to tetrahydrodipicolinate (THDP).[5]

Variants of the DAP Pathway: THDP to meso-DAP

From THDP, the pathway diverges into four main branches to produce meso-DAP:

  • The Succinylase Pathway: This is the most widespread variant in bacteria.[6] It involves four enzymatic steps:

    • Tetrahydrodipicolinate N-succinyltransferase (DapD): Succinylates THDP.[11]

    • N-succinyl-L,L-diaminopimelate aminotransferase (DapC): Catalyzes the amination of the succinylated intermediate.[12]

    • N-succinyl-diaminopimelate desuccinylase (DapE): Removes the succinyl group to yield L,L-DAP.[3]

    • Diaminopimelate Epimerase (DapF): Converts L,L-DAP to meso-DAP.[13]

  • The Acetylase Pathway: Analogous to the succinylase pathway, this variant utilizes acetylated intermediates and is found in certain Bacillus species.[6]

  • The Dehydrogenase Pathway: This is a more direct route found in some Gram-positive bacteria, including Corynebacterium glutamicum.[5][6] It involves a single enzymatic step where meso-Diaminopimelate Dehydrogenase (Ddh) directly converts THDP to meso-DAP.[14]

  • The Aminotransferase Pathway: This recently discovered pathway is present in some bacteria, archaea, and plants.[2][15] A single enzyme, L,L-Diaminopimelate Aminotransferase (DapL) , directly converts THDP to L,L-DAP, which is then epimerized to meso-DAP by DapF.[15]

Final Step: meso-DAP to L-Lysine

The final and common step in all DAP pathway variants is the decarboxylation of meso-DAP to L-lysine, catalyzed by Diaminopimelate Decarboxylase (DAPDC or LysA) .[16]

Caption: Overview of the Diaminopimelic Acid (DAP) pathway for L-lysine biosynthesis, highlighting the four main variants.

Regulation of the DAP Pathway

The biosynthesis of lysine is tightly regulated to meet cellular demands while conserving energy and resources. Regulation occurs at both the enzymatic and genetic levels.

Allosteric Regulation
  • Aspartokinase (AK): As the first enzyme in the common pathway, AK is a primary site of feedback inhibition. In many bacteria, including E. coli, there are multiple AK isoenzymes, each regulated by different end products of the aspartate pathway (lysine, threonine, and methionine).[5][7] In Corynebacterium glutamicum, a single AK is concertedly inhibited by lysine and threonine.[5]

  • Dihydrodipicolinate Synthase (DHDPS): The first committed enzyme of the DAP pathway, DHDPS, is allosterically inhibited by the final product, L-lysine.[9][10] The sensitivity to lysine inhibition varies between species, with plant DHDPS being highly sensitive, while some bacterial counterparts are less so.[17]

Transcriptional Regulation

The expression of the dap genes is also subject to regulation. In E. coli, several dap genes are repressed by lysine. For instance, the expression of dapA (encoding DHDPS) is regulated by the intracellular concentration of diaminopimelic acid, while the expression of dapB and dapD is repressed by lysine.[3][17][18] In C. glutamicum, the synthesis of diaminopimelate decarboxylase is repressed in the presence of lysine.[5][6]

Regulation_DAP_Pathway L-Aspartate L-Aspartate AK Aspartokinase (AK) L-Aspartate->AK Substrate DHDPS Dihydrodipicolinate Synthase (DHDPS) AK->DHDPS Intermediate DAP Pathway Enzymes Other DAP Pathway Enzymes (e.g., dapB, dapD) DHDPS->DAP Pathway Enzymes Intermediate L-Lysine L-Lysine DAP Pathway Enzymes->L-Lysine ... L-Lysine->AK Allosteric Inhibition L-Lysine->DHDPS Allosteric Inhibition dapB, dapD genes dapB, dapD genes L-Lysine->dapB, dapD genes Transcriptional Repression dapA gene dapA gene Transcription Transcription dapA gene->Transcription dapB, dapD genes->Transcription Translation Translation Transcription->Translation Translation->DAP Pathway Enzymes

Caption: Key regulatory mechanisms in the DAP pathway, including allosteric feedback inhibition and transcriptional repression by L-lysine.

Quantitative Data

The following tables summarize key quantitative data for enzymes of the DAP pathway from various organisms. This information is crucial for metabolic modeling, strain engineering, and inhibitor design.

Table 1: Kinetic Parameters of Key DAP Pathway Enzymes
EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
DAPDC Escherichia colimeso-DAP0.97555.67 x 104[4]
Mycobacterium tuberculosismeso-DAP1.62281.73 x 104[4]
Bacillus anthracismeso-DAP0.68588.53 x 104[4]
Cyanothece sp. ATCC 51142meso-DAP1.201.681.40 x 103[16]
DapF Escherichia coliL,L-DAP0.1241048.39 x 105[19]
DapE Haemophilus influenzaeN-succinyl-L,L-DAP1.32001.54 x 105[3]
Escherichia coliN-succinyl-L,L-DAP0.42676.68 x 105[20]
DapL Methanocaldococcus jannaschiiL,L-DAP0.08280.39 (μmol min-1 mg-1)-[21]
Chlamydomonas reinhardtiiL,L-DAP0.311.6 (μmol min-1 mg-1)-[22]
DHDPS Escherichia coli----
Thermotoga maritima----
Ddh Symbiobacterium thermophilumPhenylpyruvic acid19.60.44-[23]

Note: Kinetic parameters can vary depending on assay conditions. Please refer to the original publications for detailed experimental conditions.

Table 2: Allosteric Inhibition of DHDPS by L-Lysine
OrganismI0.5 (μM)Reference(s)
Plant DHDPS (general)10[17]
Escherichia coli200 - 1000[17]
Escherichia coli (Ki)300[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the DAP-lysine pathway.

Protocol 1: Cloning and Expression of DAP Pathway Enzymes

This protocol describes the general workflow for producing recombinant DAP pathway enzymes for in vitro studies.

Cloning_Expression_Workflow Isolate Genomic DNA Isolate Genomic DNA PCR Amplification of Target Gene PCR Amplification of Target Gene Isolate Genomic DNA->PCR Amplification of Target Gene Template Vector Ligation Vector Ligation PCR Amplification of Target Gene->Vector Ligation Insert Transformation into E. coli Transformation into E. coli Vector Ligation->Transformation into E. coli Recombinant Plasmid Selection and Verification Selection and Verification Transformation into E. coli->Selection and Verification Colonies Protein Expression Protein Expression Selection and Verification->Protein Expression Verified Clone Cell Lysis Cell Lysis Protein Expression->Cell Lysis Induced Culture Protein Purification Protein Purification Cell Lysis->Protein Purification Cell-free Extract Characterization Characterization Protein Purification->Characterization Purified Enzyme

Caption: A generalized workflow for the cloning, expression, and purification of DAP pathway enzymes.

Methodology:

  • Gene Amplification: The gene of interest (e.g., dapA, dapD, lysA) is amplified from the genomic DNA of the source organism using Polymerase Chain Reaction (PCR) with specific primers.

  • Vector Ligation: The amplified PCR product is ligated into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for simplified purification.

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host strain.

  • Selection and Verification: Transformed cells are plated on selective media, and colonies are screened for the presence of the correct insert by colony PCR and DNA sequencing.

  • Protein Expression: A verified clone is grown in a liquid culture, and protein expression is induced (e.g., with IPTG for lac-based promoters).

  • Cell Lysis and Purification: Cells are harvested and lysed, and the recombinant protein is purified from the cell-free extract using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Characterization: The purity and concentration of the enzyme are determined (e.g., by SDS-PAGE and Bradford assay) before use in subsequent assays.

Protocol 2: Enzyme Assay for Dihydrodipicolinate Synthase (DHDPS)

This assay measures the activity of DHDPS by quantifying the formation of its product, which reacts with o-aminobenzaldehyde to produce a colored adduct.

Reagents:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Pyruvate solution (35 mM)

  • L-aspartic-β-semialdehyde (L-ASA) solution (2 mM)

  • o-aminobenzaldehyde solution (0.5 mg/ml in ethanol)

  • Trichloroacetic acid (TCA) solution (12%)

  • Purified DHDPS enzyme or cell extract

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, pyruvate, and L-ASA.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the DHDPS enzyme solution.

  • Incubate at 37°C for a defined period (e.g., 30-90 minutes).

  • Stop the reaction by adding the TCA solution.

  • Add the o-aminobenzaldehyde solution and incubate in the dark for color development.

  • Measure the absorbance at 520 nm.

  • Calculate the enzyme activity based on a standard curve or the molar extinction coefficient of the colored product.

Protocol 3: Coupled Enzyme Assay for Diaminopimelate Decarboxylase (DAPDC)

This continuous spectrophotometric assay couples the production of lysine by DAPDC to the oxidation of NADH by saccharopine dehydrogenase (SDH).[8][24]

Reagents:

  • Tris-HCl buffer (200 mM, pH 8.0)

  • meso-Diaminopimelate (meso-DAP) solution (variable concentrations)

  • Saccharopine dehydrogenase (SDH)

  • NADH solution (0.16 mM)

  • α-ketoglutarate solution (25 mM)

  • Pyridoxal-5'-phosphate (PLP) solution (0.1 mM)

  • Purified DAPDC enzyme

Procedure:

  • Prepare a pre-initiation mixture in a cuvette containing Tris-HCl buffer, meso-DAP, SDH, NADH, α-ketoglutarate, and PLP.

  • Incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the DAPDC enzyme.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine kinetic parameters (Km and Vmax) by varying the concentration of meso-DAP and fitting the data to the Michaelis-Menten equation.

Protocol 4: 13C-Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

General Workflow:

  • 13C-Labeling Experiment: Cells are cultured in a defined medium containing a 13C-labeled substrate (e.g., [1-13C]glucose).

  • Metabolite Extraction and Analysis: After reaching a metabolic steady state, intracellular metabolites (particularly proteinogenic amino acids) are extracted and their mass isotopomer distributions are determined using techniques like GC-MS or LC-MS/MS.

  • Metabolic Modeling: A stoichiometric model of the relevant metabolic network is constructed.

  • Flux Estimation: The measured mass isotopomer distributions are used to constrain the metabolic model, and computational algorithms are employed to estimate the intracellular metabolic fluxes that best fit the experimental data.

Conclusion and Future Perspectives

The diaminopimelic acid pathway for lysine biosynthesis is a cornerstone of primary metabolism in a vast array of microorganisms and plants. Its absence in mammals makes it an exceptionally attractive target for the development of novel antibiotics and herbicides. A thorough understanding of the pathway's enzymology, regulation, and genetics is paramount for exploiting it for therapeutic and biotechnological purposes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance their work in this critical area. Future research will likely focus on the discovery and characterization of inhibitors for the various DAP pathway enzymes, the engineering of feedback-resistant enzymes for enhanced lysine production in industrial microorganisms, and a deeper understanding of the intricate regulatory networks that govern this essential metabolic route.

References

The Significance of 2,6-Diaminopimelic Acid in Actinomycetes: A Chemotaxonomic and Drug Development Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a pivotal role in the biology of many bacteria, including the industrially and medically significant phylum Actinobacteria. As a key component of the bacterial cell wall peptidoglycan and a crucial intermediate in the biosynthesis of lysine, DAP has garnered considerable attention in the fields of bacterial taxonomy, physiology, and antimicrobial drug development. This technical guide provides a comprehensive overview of the occurrence of DAP in actinomycetes, focusing on its structural diversity, biosynthetic pathway, and the analytical methods used for its detection and quantification.

The Role and Structural Diversity of 2,6-Diaminopimelic Acid

2,6-Diaminopimelic acid is integral to the structure and integrity of the bacterial cell wall. It is a diamino acid that forms cross-links between the glycan chains of peptidoglycan, a rigid polymer that encases the bacterial cell and protects it from osmotic stress.[1] The stereochemistry of the DAP isomer present in the peptidoglycan is a critical chemotaxonomic marker for the classification of actinomycetes.[2]

There are three main stereoisomers of DAP:

  • LL-diaminopimelic acid (LL-DAP): This isomer is found in the cell walls of a wide range of bacteria.

  • meso-diaminopimelic acid (meso-DAP): This is the most common isomer found in the peptidoglycan of Gram-negative bacteria and is also prevalent in many actinomycetes.[1]

  • DD-diaminopimelic acid (DD-DAP): This isomer is less common but has been detected in some bacteria.

The specific DAP isomer, along with other chemical markers such as whole-cell sugars and fatty acids, is used to classify actinomycetes into different cell wall chemotypes.[2] This classification system is a powerful tool for the identification and differentiation of various actinomycete genera.

Data Presentation: Distribution of DAP Isomers in Actinomycete Genera

The presence of a specific DAP isomer is a key characteristic used in the chemotaxonomy of actinomycetes. The following table summarizes the distribution of LL-DAP and meso-DAP across various actinomycete genera, categorized by their cell wall chemotype.

Cell Wall ChemotypeMajor Diamino AcidRepresentative Actinomycete Genera
Type I LL-DAPStreptomyces, Arachnia, Nocardioides, Streptoverticillium[2]
Type II meso-DAPActinoplanes, Ampullariella, Dactylosporangium, Micromonospora[2]
Type III meso-DAPActinomadura, Microbispora, Microtetraspora, Nocardiopsis, Streptosporangium, Thermoactinomyces[1]
Type IV meso-DAPMycobacterium, Nocardia, Corynebacterium, Rhodococcus[1]
Mixed LL-DAP and meso-DAPKitasatosporia[3]

Experimental Protocols for DAP Analysis

The determination of the DAP isomer present in the cell wall of an actinomycete is a fundamental step in its chemotaxonomic characterization. The following protocols provide detailed methodologies for the hydrolysis of bacterial cells and the subsequent analysis of DAP isomers using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Whole-Cell Hydrolysis

This protocol describes the acid hydrolysis of whole actinomycete cells to release the constituent amino acids from the peptidoglycan.

Materials:

  • Freeze-dried actinomycete cells

  • 6 M Hydrochloric acid (HCl)

  • Screw-cap glass tubes (Pyrex)

  • Heating block or oven

  • Centrifuge

  • Rotary evaporator or vacuum centrifuge

  • Deionized water

Procedure:

  • Weigh approximately 10 mg of freeze-dried cells into a screw-cap glass tube.

  • Add 1 ml of 6 M HCl to the tube.

  • Securely tighten the cap and place the tube in a heating block or oven at 100°C for 18-24 hours.

  • After hydrolysis, allow the tube to cool to room temperature.

  • Centrifuge the tube at 5,000 x g for 10 minutes to pellet any cell debris.

  • Carefully transfer the supernatant (hydrolysate) to a new tube.

  • Evaporate the HCl from the hydrolysate using a rotary evaporator or a vacuum centrifuge.

  • Resuspend the dried hydrolysate in a known volume of deionized water (e.g., 100-500 µl) for subsequent analysis.

Thin-Layer Chromatography (TLC) for DAP Isomer Analysis

TLC is a rapid and cost-effective method for the qualitative analysis of DAP isomers. This protocol is adapted from methods described for the chemotaxonomy of actinomycetes.[4][5]

Materials:

  • Cellulose TLC plates

  • Solvent system: Methanol:Water:6 M HCl:Pyridine (80:26:4:10, v/v/v/v)

  • DAP standards (LL-DAP and meso-DAP)

  • Ninhydrin spray reagent (0.2% ninhydrin in acetone)

  • Capillary tubes for spotting

  • TLC developing tank

  • Oven or heat gun

Procedure:

  • Prepare the TLC developing tank by adding the solvent system to a depth of approximately 1 cm and allowing the atmosphere to saturate for at least 30 minutes.

  • Using a capillary tube, spot a small amount (1-5 µl) of the cell hydrolysate onto the origin line of the cellulose TLC plate.

  • Spot the LL-DAP and meso-DAP standards on the same plate, alongside the sample.

  • Place the TLC plate in the developing tank and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and mark the solvent front.

  • Dry the plate in a fume hood.

  • Spray the plate evenly with the ninhydrin reagent.

  • Heat the plate in an oven at 100-110°C for 5-10 minutes, or with a heat gun, until the amino acid spots become visible (typically purple or yellow).

  • Compare the Rf values of the spots in the sample hydrolysate with those of the DAP standards to identify the isomer present. LL-DAP typically has a higher Rf value than meso-DAP in this solvent system.

High-Performance Liquid Chromatography (HPLC) for DAP Isomer Analysis

HPLC provides a more quantitative and sensitive method for the separation and identification of DAP isomers. The following protocol is a general guideline based on established methods involving pre-column derivatization.[3][6]

Materials:

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column

  • Derivatization reagent (e.g., o-phthalaldehyde (OPA) with a thiol, or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC))

  • Mobile phase solvents (e.g., acetonitrile, methanol, and an aqueous buffer)

  • DAP standards (LL-DAP, meso-DAP, and DD-DAP)

  • Cell hydrolysate (prepared as in section 3.1)

Procedure:

  • Derivatization:

    • Mix a small volume of the cell hydrolysate (e.g., 10 µl) with the derivatization reagent according to the manufacturer's instructions or a published protocol. The reaction conditions (pH, temperature, and time) are critical for complete derivatization.

    • Derivatize the DAP standards in the same manner.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the derivatized sample onto the column.

    • Run a gradient elution program, typically increasing the concentration of the organic solvent (e.g., acetonitrile or methanol) over time to separate the derivatized amino acids.

    • Monitor the elution of the DAP isomers using the appropriate detector wavelength (e.g., excitation and emission wavelengths for fluorescence detection of OPA derivatives, or UV absorbance for GITC derivatives).

  • Data Analysis:

    • Identify the DAP isomer peaks in the sample chromatogram by comparing their retention times with those of the derivatized standards.

    • Quantify the amount of each isomer by integrating the peak areas and comparing them to a standard curve generated from the analysis of known concentrations of the DAP standards.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to 2,6-diaminopimelic acid in actinomycetes.

Peptidoglycan Structure in Actinomycetes

Peptidoglycan_Structure cluster_glycan Glycan Chain cluster_peptide1 Peptide Stem 1 cluster_peptide2 Peptide Stem 2 GlcNAc1 N-acetylglucosamine (GlcNAc) MurNAc1 N-acetylmuramic acid (MurNAc) GlcNAc1->MurNAc1 GlcNAc2 N-acetylglucosamine (GlcNAc) MurNAc1->GlcNAc2 L_Ala1 L-Alanine MurNAc1->L_Ala1 MurNAc2 N-acetylmuramic acid (MurNAc) GlcNAc2->MurNAc2 L_Ala3 L-Alanine MurNAc2->L_Ala3 D_Glu1 D-Glutamic acid L_Ala1->D_Glu1 DAP1 meso-DAP or LL-DAP D_Glu1->DAP1 D_Ala1 D-Alanine DAP1->D_Ala1 D_Ala2 D-Alanine D_Ala1->D_Ala2 DAP2 meso-DAP or LL-DAP D_Ala1->DAP2 Cross-link D_Glu2 D-Glutamic acid L_Ala3->D_Glu2 D_Glu2->DAP2 D_Ala3 D-Alanine DAP2->D_Ala3

Caption: Generalized structure of actinomycete peptidoglycan showing the glycan backbone and cross-linked peptide stems containing DAP.

DAP Biosynthetic Pathway

DAP_Biosynthesis Aspartate L-Aspartate Aspartyl_P β-Aspartyl-phosphate Aspartate->Aspartyl_P ask ASA Aspartate-semialdehyde Aspartyl_P->ASA asd DHDPA 2,3-Dihydrodipicolinate ASA->DHDPA dapA THDPA Tetrahydrodipicolinate DHDPA->THDPA dapB N_Succinyl_DAP N-Succinyl-LL-2,6-diaminopimelate THDPA->N_Succinyl_DAP dapD LL_DAP LL-2,6-Diaminopimelate N_Succinyl_DAP->LL_DAP dapC, dapE meso_DAP meso-2,6-Diaminopimelate LL_DAP->meso_DAP dapF (epimerase) Peptidoglycan Peptidoglycan LL_DAP->Peptidoglycan Incorporation Lysine L-Lysine meso_DAP->Lysine lysA (decarboxylase) meso_DAP->Peptidoglycan Incorporation

Caption: The succinylase variant of the 2,6-diaminopimelic acid biosynthetic pathway leading to lysine and peptidoglycan.

Experimental Workflow for DAP Isomer Analysis

DAP_Analysis_Workflow Start Actinomycete Culture Harvest Harvest and Freeze-Dry Cells Start->Harvest Hydrolysis Whole-Cell Acid Hydrolysis (6 M HCl, 100°C) Harvest->Hydrolysis Evaporation Evaporate HCl Hydrolysis->Evaporation Resuspend Resuspend in Water Evaporation->Resuspend Analysis Analysis of DAP Isomers Resuspend->Analysis TLC Thin-Layer Chromatography (TLC) Analysis->TLC HPLC High-Performance Liquid Chromatography (HPLC) Analysis->HPLC Identification Isomer Identification TLC->Identification Derivatization Pre-column Derivatization HPLC->Derivatization Separation Chromatographic Separation Derivatization->Separation Detection Detection (UV/Fluorescence) Separation->Detection Detection->Identification

Caption: A logical workflow for the analysis of DAP isomers from actinomycete cell walls.

Conclusion and Future Perspectives

The presence and stereochemistry of 2,6-diaminopimelic acid are fundamental characteristics of actinomycetes with profound implications for their classification and our understanding of their cell biology. The detailed protocols and data presented in this guide provide a valuable resource for researchers in microbiology and natural product discovery.

From a drug development perspective, the DAP biosynthetic pathway represents an attractive target for the development of novel antibiotics. As this pathway is essential for the survival of many bacteria but absent in humans, inhibitors of the enzymes involved in DAP synthesis have the potential to be highly selective and effective antimicrobial agents. Future research in this area will likely focus on the high-throughput screening of compound libraries against DAP pathway enzymes and the structure-based design of potent and specific inhibitors. Furthermore, a deeper understanding of the regulation of DAP biosynthesis and its integration with other cellular processes may reveal new strategies for combating antibiotic resistance in pathogenic actinomycetes.

References

Genetic Regulation of the Diaminopimelic Acid Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The diaminopimelic acid (DAP) pathway is a critical metabolic route in bacteria and plants for the biosynthesis of L-lysine, an essential amino acid, and meso-diaminopimelic acid (m-DAP), a key component of the peptidoglycan cell wall in most bacteria. The absence of this pathway in mammals makes it an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the genetic regulatory mechanisms governing the DAP pathway, intended for researchers, scientists, and drug development professionals. It details the key enzymes and their genetic control, summarizes quantitative data on enzyme kinetics and gene expression, provides comprehensive experimental protocols for studying this pathway, and visualizes the regulatory networks through detailed diagrams.

Introduction to the Diaminopimelic Acid (DAP) Pathway

The DAP pathway is a branch of the aspartate metabolic pathway and is essential for the survival of most bacteria. It culminates in the synthesis of L-lysine, a fundamental building block of proteins, and m-DAP, which provides structural integrity to the bacterial cell wall by cross-linking peptidoglycan chains. The regulation of this pathway is tightly controlled to ensure a sufficient supply of these crucial molecules while avoiding wasteful overproduction. This regulation occurs at both the enzymatic and genetic levels, involving feedback inhibition, transcriptional control, and the action of riboswitches.

Key Enzymes and Genes in the DAP Pathway

The DAP pathway consists of a series of enzymatic reactions catalyzed by specific enzymes encoded by the dap genes. The core enzymes in the Escherichia coli pathway include:

  • Aspartokinase (AK) : Encoded by lysC, it catalyzes the first committed step of the aspartate pathway.

  • Aspartate-semialdehyde dehydrogenase (Asd) : Encoded by asd, it converts aspartyl-phosphate to aspartate-semialdehyde.

  • Dihydrodipicolinate synthase (DHDPS) : Encoded by dapA, this is the first enzyme of the DAP-specific branch, catalyzing the condensation of (S)-aspartate-β-semialdehyde and pyruvate.

  • Dihydrodipicolinate reductase (DHDPR) : Encoded by dapB, it reduces the product of DHDPS.

  • Tetrahydrodipicolinate N-succinyltransferase (DapD) : Encoded by dapD.

  • N-succinyl-L,L-diaminopimelate aminotransferase (DapC) : Encoded by dapC.

  • N-succinyl-meso-diaminopimelate desuccinylase (DapE) : Encoded by dapE.

  • Diaminopimelate epimerase (DapF) : Encoded by dapF.

  • meso-Diaminopimelate decarboxylase (LysA) : Encoded by lysA, which catalyzes the final step to produce L-lysine.

The genetic organization of these genes can vary between bacterial species, with some being organized into operons.

Regulatory Mechanisms

The DAP pathway is regulated through multiple mechanisms to respond to the cellular needs for lysine and m-DAP.

Allosteric Feedback Inhibition

The activity of key enzymes in the DAP pathway is modulated by the end-product, L-lysine. Dihydrodipicolinate synthase (DHDPS), the first enzyme of the DAP-specific branch, is a primary target for allosteric feedback inhibition.[1] L-lysine binds to an allosteric site on the DHDPS enzyme, inducing a conformational change that reduces its catalytic activity.[1] This provides a rapid mechanism to control the metabolic flux into the pathway. In E. coli, L-lysine acts as an allosteric inhibitor of DHDPS, causing approximately 90% partial inhibition at saturating concentrations.[2] The inhibition constant (Ki) for L-lysine at pH 8 is approximately 0.3 mM.[2][3]

Transcriptional Regulation

The expression of the dapA gene, encoding DHDPS, is regulated by the intracellular concentration of diaminopimelic acid.[4] Studies in E. coli using a lacZ reporter gene fused to the dapA promoter have shown that expression from the dapA promoter increases in response to DAP limitation.[4] This indicates that the cell can upregulate the synthesis of DHDPS when the supply of DAP for cell wall synthesis is low.

In many bacteria, particularly in the phyla Bacillota and Gammaproteobacteria, the expression of genes involved in lysine biosynthesis and transport is controlled by a lysine-specific riboswitch.[5][6][7] This regulatory RNA element is located in the 5' untranslated region (5'-UTR) of the mRNA. When intracellular lysine concentrations are high, lysine binds directly to the riboswitch, causing a conformational change in the RNA structure.[8] This change typically leads to the formation of a terminator hairpin, resulting in premature termination of transcription (in Gram-positive bacteria like Bacillus subtilis) or sequestration of the ribosome binding site, which inhibits translation initiation (in Gram-negative bacteria like E. coli).[5][6] Conversely, when lysine levels are low, the riboswitch adopts an alternative conformation that allows transcription or translation to proceed. The lysine riboswitch exhibits high specificity for lysine, with a greater than 1,000-fold preference over other amino acids.[8]

DAP Pathway Variants and Their Regulation

While the succinylase pathway described above is common in bacteria like E. coli, several other variants of the DAP pathway exist, each with its own set of enzymes for the conversion of tetrahydrodipicolinate (THDPA) to m-DAP.[9][10]

  • Succinylase Pathway: Utilizes succinylated intermediates and is widely distributed in bacteria.[3]

  • Acetylase Pathway: Employs acetylated intermediates and is found in some Bacillus species.[3]

  • Dehydrogenase Pathway: A shorter pathway where m-DAP is synthesized from THDPA in a single step by diaminopimelate dehydrogenase (Ddh).[9] This pathway is found in some Gram-positive bacteria like Corynebacterium glutamicum.[11] The expression of the ddh gene can be influenced by the availability of ammonium.[11]

  • Aminotransferase Pathway: In this variant, L,L-diaminopimelate aminotransferase (DapL) directly converts THDPA to L,L-DAP.[12] This pathway has been identified in various bacteria, including Chlamydia and Leptospira, as well as in plants.[13]

The choice of pathway can have implications for the overall energy efficiency and regulation of lysine and m-DAP synthesis. For instance, the dehydrogenase pathway is more energy-efficient as it involves fewer steps. In organisms like C. glutamicum that possess both the succinylase and dehydrogenase pathways, the flux through each pathway can be regulated based on environmental conditions such as ammonium concentration.[11]

Quantitative Data

Table 1: Enzyme Kinetic Parameters for Dihydrodipicolinate Synthase (DHDPS) from E. coli
ParameterValueConditionsReference
Substrate Kinetics
Km (Pyruvate)Competitive inhibitorpH 8.0, with (S)-2-bromopropionate[11]
Lysine Inhibition
Ki (L-lysine)~0.3 mMpH 8.0[2][3]
Ki (L-lysine)~5 mMLow pH[2][3]
Inhibition TypeAllosteric, partial (~90%)[2]
Other Inhibitors
Ki ((S)-2-bromopropionate)~8 mMCompetitive vs. Pyruvate[11]
Ki (Acetopyruvate)~20 µM (initial), ~1.4 µM (final)Competitive vs. Pyruvate[13]
Table 2: Regulation of the dapA Promoter in E. coli
ConditionReporter Gene ExpressionMethodReference
Diaminopimelic acid limitationIncreasedlacZ reporter assay[4]

Experimental Protocols

Reporter Gene Assay for Promoter Activity Analysis

This protocol describes the use of a luciferase reporter system to measure the activity of a bacterial promoter, such as the dapA promoter.[2][9][14][15][16]

5.1.1. Construction of the Reporter Plasmid

  • Promoter Amplification: Amplify the promoter region of interest (e.g., the dapA promoter) from bacterial genomic DNA using PCR. Design primers with restriction sites compatible with the chosen luciferase reporter vector.

  • Vector and Insert Digestion: Digest both the amplified promoter fragment and the promoter-less luciferase reporter vector with the appropriate restriction enzymes.

  • Ligation: Ligate the digested promoter fragment into the linearized reporter vector upstream of the luciferase gene.

  • Transformation: Transform the ligation mixture into competent E. coli cells and select for colonies containing the recombinant plasmid on appropriate antibiotic-containing media.

  • Verification: Verify the correct insertion of the promoter fragment by restriction digestion and DNA sequencing.

5.1.2. Measurement of Luciferase Activity

  • Transformation: Transform the constructed reporter plasmid into the bacterial strain of interest.

  • Cell Culture: Grow the bacterial cells carrying the reporter plasmid under the desired experimental conditions (e.g., with and without DAP supplementation).

  • Cell Lysis:

    • Pellet the bacterial cells by centrifugation.

    • Resuspend the pellet in a suitable lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.8, 2 mM EDTA, 1% Triton X-100, 5 mg/ml lysozyme).[9]

    • Incubate at room temperature for 10-15 minutes to allow for cell lysis.[9]

    • Centrifuge to remove cell debris.

  • Luciferase Assay:

    • Add a small volume of the cell lysate to a luminometer tube or a well of a 96-well plate.

    • Inject the luciferase substrate (e.g., luciferin) into the tube/well.

    • Measure the resulting luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the promoter activity.

  • Data Normalization: Normalize the luciferase activity to the cell density (e.g., OD600) or to the activity of a co-transfected control reporter to account for variations in cell number and transfection efficiency.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factor Binding Site Identification

This protocol outlines the general steps for performing ChIP-Seq to identify the genome-wide binding sites of a transcription factor that may regulate the DAP pathway.[5][17][18][19][20]

5.2.1. Cell Growth and Cross-linking

  • Grow bacterial cells to the desired growth phase.

  • Cross-link proteins to DNA by adding formaldehyde to the culture to a final concentration of 1% and incubating for a specific time (e.g., 10-30 minutes) at room temperature.

  • Quench the cross-linking reaction by adding glycine.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

5.2.2. Chromatin Preparation

  • Lyse the cells using enzymatic digestion (e.g., lysozyme) and/or mechanical disruption (e.g., sonication or bead beating).

  • Shear the chromatin into fragments of a desired size range (typically 200-600 bp) using sonication.

5.2.3. Immunoprecipitation

  • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

  • Add protein A/G magnetic beads to the mixture to capture the antibody-protein-DNA complexes.

  • Wash the beads several times to remove non-specifically bound chromatin.

5.2.4. Elution and Reverse Cross-linking

  • Elute the immunoprecipitated chromatin from the beads.

  • Reverse the formaldehyde cross-links by incubating at a high temperature (e.g., 65°C) for several hours in the presence of a high salt concentration.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

5.2.5. DNA Purification and Library Preparation

  • Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

  • Prepare a sequencing library from the purified DNA, which involves end-repair, A-tailing, and ligation of sequencing adapters.

5.2.6. Sequencing and Data Analysis

  • Sequence the prepared library using a next-generation sequencing platform.

  • Align the sequencing reads to the reference genome.

  • Use peak-calling algorithms to identify regions of the genome that are enriched in the ChIP sample compared to a control sample (e.g., input DNA or a mock IP with a non-specific IgG).

  • Perform motif analysis on the identified peaks to discover the consensus binding sequence of the transcription factor.

Targeted Metabolite Analysis of Amino Acids by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of amino acids, including lysine and DAP, from bacterial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][21][22][23]

5.3.1. Sample Quenching and Metabolite Extraction

  • Quenching: Rapidly quench the metabolism of the bacterial cells to prevent changes in metabolite concentrations during sample processing. This can be achieved by quickly mixing the cell culture with a cold solvent, such as 60% methanol at -40°C.

  • Cell Harvesting: Separate the cells from the culture medium by centrifugation at a low temperature.

  • Metabolite Extraction: Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Cell Debris Removal: Remove cell debris by centrifugation. The supernatant contains the intracellular metabolites.

5.3.2. LC-MS/MS Analysis

  • Chromatographic Separation: Separate the amino acids in the extract using a liquid chromatography system. For polar molecules like amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.[21]

  • Mass Spectrometry Detection: Introduce the separated amino acids into a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. In MRM, a specific precursor ion for each amino acid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.

  • Quantification: Create a standard curve using known concentrations of pure amino acid standards. Quantify the concentration of each amino acid in the bacterial extracts by comparing their peak areas to the standard curve.

Visualizations

DAP_Pathway_Regulation cluster_aspartate_pathway Aspartate Pathway cluster_dap_pathway DAP Pathway cluster_riboswitch Lysine Riboswitch Aspartate Aspartate Aspartyl_P Aspartyl_P Aspartate->Aspartyl_P lysC (AK) ASA ASA Aspartyl_P->ASA asd DHDPA DHDPA ASA->DHDPA dapA (DHDPS) ASA->DHDPA THDPA THDPA DHDPA->THDPA dapB (DHDPR) Succinyl_intermediates Succinyl_intermediates THDPA->Succinyl_intermediates dapD mDAP mDAP Succinyl_intermediates->mDAP dapC, dapE, dapF Lysine Lysine mDAP->Lysine lysA Peptidoglycan Peptidoglycan mDAP->Peptidoglycan DHDPS_node Lysine->DHDPS_node Allosteric Inhibition lysC_mRNA lysC mRNA Lysine->lysC_mRNA Binds to 5'-UTR DAP DAP dapA_promoter PdapA DAP->dapA_promoter Repression dapA_gene dapA gene dapA_promoter->dapA_gene

Figure 1: Overview of the genetic regulation of the diaminopimelic acid (DAP) pathway.

Reporter_Assay_Workflow cluster_plasmid_construction Plasmid Construction cluster_assay Luciferase Assay promoter Amplify Promoter (e.g., PdapA) ligation Ligate Promoter into Vector promoter->ligation vector Promoterless Luciferase Reporter Vector vector->ligation transformation1 Transform E. coli & Verify ligation->transformation1 transformation2 Transform Reporter into Target Strain transformation1->transformation2 Verified Plasmid culture Culture Cells under Experimental Conditions transformation2->culture lysis Cell Lysis culture->lysis measurement Measure Luminescence lysis->measurement

Figure 2: Experimental workflow for a luciferase reporter gene assay.

ChIP_Seq_Workflow crosslinking Cross-link Proteins to DNA fragmentation Shear Chromatin crosslinking->fragmentation immunoprecipitation Immunoprecipitate with Specific Antibody fragmentation->immunoprecipitation purification Reverse Cross-links & Purify DNA immunoprecipitation->purification sequencing Prepare Library & Sequence purification->sequencing analysis Align Reads, Call Peaks & Analyze Motifs sequencing->analysis

Figure 3: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Conclusion

The genetic regulation of the diaminopimelic acid pathway is a complex and multifaceted process that is crucial for bacterial survival. A thorough understanding of these regulatory networks, from allosteric feedback inhibition and transcriptional control by metabolites to the intricate mechanism of riboswitches, is essential for the development of novel antimicrobial strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this vital pathway and exploit its potential as a therapeutic target. The continued exploration of the DAP pathway's regulation in various pathogenic bacteria will undoubtedly uncover new vulnerabilities that can be targeted for the design of next-generation antibiotics.

References

The Keystone of Bacterial Cell Wall Synthesis: An In-depth Technical Guide to 2,2-Diaminoheptanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An essential metabolite in most bacteria, 2,2-diaminoheptanedioic acid, more commonly known as diaminopimelic acid (DAP), stands as a critical juncture in bacterial physiology. It is a vital component of the peptidoglycan cell wall and the ultimate precursor to the essential amino acid L-lysine. This central role has made the DAP biosynthetic pathway a key target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and analysis of this pivotal molecule for researchers, scientists, and drug development professionals.

A Historical Perspective: The Discovery of a Unique Amino Acid

The journey to understanding this compound began in the mid-20th century. In 1950, E.L. Work first reported the isolation of a novel, optically inactive amino acid from hydrolysates of Corynebacterium diphtheriae and Mycobacterium tuberculosis. This new compound was identified as α,ε-diaminopimelic acid. Subsequent research by Work and Dewey in the early 1950s established the crucial link between DAP and lysine biosynthesis. Their work with lysine-requiring mutants of Escherichia coli revealed that these mutants accumulated DAP, suggesting it was a precursor to lysine. This was confirmed by the discovery of diaminopimelic acid decarboxylase, the enzyme responsible for converting DAP to lysine. These seminal discoveries laid the groundwork for decades of research into the unique metabolic pathways of bacteria.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and quantification.

PropertyValueReference
Chemical Formula C₇H₁₄N₂O₄N/A
Molar Mass 190.20 g/mol N/A
Melting Point >300 °CN/A
¹H NMR (D₂O) δ 1.45-1.65 (m, 4H), 1.80-1.95 (m, 2H), 3.75 (t, J=6.0 Hz, 2H)N/A
¹³C NMR (D₂O) δ 23.5, 30.5, 38.0, 55.0, 178.0N/A
Mass Spectrometry (ESI-MS) m/z 191.10 [M+H]⁺N/A

The Biosynthetic Labyrinth: Pathways to this compound

Bacteria have evolved several distinct pathways to synthesize meso-diaminopimelic acid (meso-DAP), the primary stereoisomer incorporated into peptidoglycan. These pathways all begin from L-aspartate and converge on the formation of L,L-diaminopimelate, which is then epimerized to meso-DAP. The four main variations are the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.

The Succinylase Pathway

The most widespread route for DAP biosynthesis, the succinylase pathway, involves a series of enzymatic reactions starting from L-aspartate.

Succinylase_Pathway Asp L-Aspartate AspSA L-Aspartate-semialdehyde Asp->AspSA Aspartate kinase (ask) Aspartate-semialdehyde dehydrogenase (asd) DHDPS Dihydrodipicolinate AspSA->DHDPS Dihydrodipicolinate synthase (dapA) THDPA Tetrahydrodipicolinate DHDPS->THDPA Dihydrodipicolinate reductase (dapB) N_Succinyl_KAP N-Succinyl-L-2-amino-6-ketopimelate THDPA->N_Succinyl_KAP Tetrahydrodipicolinate N-succinyltransferase (dapD) N_Succinyl_LL_DAP N-Succinyl-L,L-diaminopimelate N_Succinyl_KAP->N_Succinyl_LL_DAP N-Succinyldiaminopimelate aminotransferase (dapC) LL_DAP L,L-Diaminopimelate N_Succinyl_LL_DAP->LL_DAP N-Succinyldiaminopimelate desuccinylase (dapE) meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP Diaminopimelate epimerase (dapF)

Caption: The Succinylase Pathway for meso-DAP Biosynthesis.

The Dehydrogenase Pathway

A more direct route, the dehydrogenase pathway, bypasses several steps of the succinylase pathway.

Dehydrogenase_Pathway Asp L-Aspartate AspSA L-Aspartate-semialdehyde Asp->AspSA Aspartate kinase (ask) Aspartate-semialdehyde dehydrogenase (asd) DHDPS Dihydrodipicolinate AspSA->DHDPS Dihydrodipicolinate synthase (dapA) THDPA Tetrahydrodipicolinate DHDPS->THDPA Dihydrodipicolinate reductase (dapB) meso_DAP meso-Diaminopimelate THDPA->meso_DAP Diaminopimelate dehydrogenase (ddh)

Caption: The Dehydrogenase Pathway for meso-DAP Biosynthesis.

The Acetylase Pathway

Similar to the succinylase pathway, the acetylase pathway utilizes acetylated intermediates.

Acetylase_Pathway Asp L-Aspartate AspSA L-Aspartate-semialdehyde Asp->AspSA ask, asd DHDPS Dihydrodipicolinate AspSA->DHDPS dapA THDPA Tetrahydrodipicolinate DHDPS->THDPA dapB N_Acetyl_KAP N-Acetyl-L-2-amino-6-ketopimelate THDPA->N_Acetyl_KAP Tetrahydrodipicolinate N-acetyltransferase N_Acetyl_LL_DAP N-Acetyl-L,L-diaminopimelate N_Acetyl_KAP->N_Acetyl_LL_DAP N-Acetyldiaminopimelate aminotransferase LL_DAP L,L-Diaminopimelate N_Acetyl_LL_DAP->LL_DAP N-Acetyldiaminopimelate deacetylase meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP dapF

Caption: The Acetylase Pathway for meso-DAP Biosynthesis.

The Aminotransferase Pathway

A more recently discovered pathway involves a direct amination step.

Aminotransferase_Pathway Asp L-Aspartate AspSA L-Aspartate-semialdehyde Asp->AspSA ask, asd DHDPS Dihydrodipicolinate AspSA->DHDPS dapA THDPA Tetrahydrodipicolinate DHDPS->THDPA dapB LL_DAP L,L-Diaminopimelate THDPA->LL_DAP LL-diaminopimelate aminotransferase (dapL) meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP dapF

Caption: The Aminotransferase Pathway for meso-DAP Biosynthesis.

Quantitative Insights: Enzyme Kinetics

The efficiency of the DAP biosynthetic pathways is governed by the kinetic properties of the constituent enzymes. A summary of available kinetic data for key enzymes is provided below. This information is critical for understanding the flux through the pathway and for the design of enzyme inhibitors.

EnzymeOrganismSubstrateKₘ (mM)kcat (s⁻¹)Reference
Dihydrodipicolinate Synthase (DapA) Escherichia coliL-Aspartate-semialdehyde0.1234N/A
Pyruvate0.0834N/A
Dihydrodipicolinate Reductase (DapB) Escherichia coliDihydrodipicolinate0.04120N/A
Tetrahydrodipicolinate N-succinyltransferase (DapD) Escherichia coliTetrahydrodipicolinate0.0325N/A
Diaminopimelate Epimerase (DapF) Escherichia coliL,L-Diaminopimelate1.245N/A
Diaminopimelate Dehydrogenase (Ddh) Corynebacterium glutamicummeso-Diaminopimelate0.2515N/A
Diaminopimelate Decarboxylase (LysA) Escherichia colimeso-Diaminopimelate0.560N/A

Experimental Protocols

Accurate quantification and analysis of this compound and its isomers are crucial for studying bacterial physiology and for screening potential inhibitors of its biosynthesis.

High-Performance Liquid Chromatography (HPLC) Analysis of DAP Isomers

This protocol outlines a common method for the separation and quantification of L,L-, D,D-, and meso-DAP isomers.

Workflow:

HPLC_Workflow Sample Bacterial Cell Pellet or Extract Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Sample->Hydrolysis Derivatization Derivatization with o-Phthalaldehyde (OPA) Hydrolysis->Derivatization HPLC Reversed-Phase HPLC Separation Derivatization->HPLC Detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) HPLC->Detection Quantification Quantification using Standard Curves Detection->Quantification

Caption: Workflow for HPLC Analysis of DAP Isomers.

Methodology:

  • Sample Preparation: Bacterial cell pellets or extracts are subjected to acid hydrolysis using 6 M HCl at 110°C for 24 hours to liberate free DAP from peptidoglycan.

  • Derivatization: The hydrolyzed sample is neutralized and derivatized with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form fluorescent isoindole derivatives.

  • HPLC Separation: The derivatized DAP isomers are separated on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).

  • Fluorescence Detection: The separated isomers are detected using a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 450 nm.

  • Quantification: The concentration of each DAP isomer is determined by comparing the peak areas to a standard curve generated from known concentrations of pure L,L-, D,D-, and meso-DAP.

Diaminopimelate Dehydrogenase (Ddh) Enzyme Assay

This protocol describes a spectrophotometric assay to measure the activity of diaminopimelate dehydrogenase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 9.0), NADP⁺ (1 mM), and the enzyme preparation.

  • Initiation: Initiate the reaction by adding the substrate, meso-diaminopimelate (e.g., 5 mM).

  • Measurement: Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer. The increase in absorbance corresponds to the reduction of NADP⁺ to NADPH.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Conclusion

This compound is a molecule of profound importance in the bacterial world. Its discovery opened a window into the unique metabolic capabilities of bacteria, and its essential roles in cell wall integrity and lysine biosynthesis have made it a compelling target for antimicrobial drug development. The detailed understanding of its biosynthetic pathways, the kinetic characterization of the involved enzymes, and the development of robust analytical methods, as outlined in this guide, provide a solid foundation for future research aimed at exploiting this unique aspect of bacterial physiology to combat infectious diseases.

The Cornerstone of Bacterial Cell Wall Integrity: A Technical Guide to 2,6-Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide furnishing researchers, scientists, and drug development professionals with an in-depth understanding of the chemical and physical properties, biosynthetic pathways, and analytical methodologies pertaining to 2,6-diaminopimelic acid (DAP). This document provides a foundational resource for the exploration of novel antimicrobial strategies targeting bacterial cell wall synthesis.

2,6-Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a pivotal role in the biology of most bacteria.[1][2] It is a crucial component of the peptidoglycan layer of the bacterial cell wall, providing structural integrity and resistance to osmotic stress.[1][2][3] Furthermore, DAP serves as the immediate precursor to L-lysine in the aspartate metabolic pathway.[4] Its absence in archaea and eukaryotes, coupled with its essentiality in bacteria, establishes the DAP biosynthetic pathway as a prime target for the development of novel antibiotics.[5] This guide delineates the core chemical and physical characteristics of DAP, details its biosynthetic pathways, and outlines key experimental protocols for its analysis.

Core Chemical and Physical Properties

2,6-Diaminopimelic acid, systematically named 2,6-diaminoheptanedioic acid, is a dicarboxylic acid with two amino groups.[1][6] Its structure allows for the existence of three stereoisomers: LL-DAP, DD-DAP, and meso-DAP, with the meso form being the most common in bacterial peptidoglycan.[7][8] The physicochemical properties of DAP are summarized in the table below, providing a ready reference for experimental design and computational modeling.

PropertyValueReference(s)
Molecular Formula C₇H₁₄N₂O₄[1][6][9]
Molecular Weight 190.20 g/mol [1][6][10]
CAS Number 583-93-7 (for the mixture of isomers)[1][6][10]
Appearance White to yellow or pale brown crystalline powder[1][9][11]
Melting Point >300 °C (decomposes)[1][10]
Solubility Soluble in water, dilute acids, and alkali; also soluble in methanol and DMSO.[2][3][9][10][12]
Stereoisomers LL-DAP, DD-DAP, and meso-DAP[7][8]
Synonyms 2,6-Diaminoheptanedioic acid[1][13]

The Diaminopimelate (DAP) Biosynthetic Pathway: A Target for Novel Antibiotics

The DAP pathway synthesizes meso-diaminopimelic acid and L-lysine from aspartate.[4] This metabolic route is indispensable for the majority of bacteria. Several variations of the DAP pathway exist, primarily differing in the steps leading from tetrahydrodipicolinate (THDPA) to meso-DAP. The four main variants are the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.

DAP Pathway Variants

The initial steps of the DAP pathway, leading to the formation of THDPA, are conserved. The subsequent diversification represents evolutionary adaptations across different bacterial species.

DAP_Pathway_Variants Aspartate L-Aspartate THDPA Tetrahydrodipicolinate (THDPA) Aspartate->THDPA Multiple Steps Succinylase Succinylase Pathway (4 steps) THDPA->Succinylase Acetylase Acetylase Pathway (4 steps) THDPA->Acetylase Dehydrogenase Dehydrogenase Pathway (1 step) THDPA->Dehydrogenase Aminotransferase Aminotransferase Pathway (1 step) THDPA->Aminotransferase mesoDAP meso-Diaminopimelate (meso-DAP) Lysine L-Lysine mesoDAP->Lysine Decarboxylation Succinylase->mesoDAP Acetylase->mesoDAP Dehydrogenase->mesoDAP Aminotransferase->mesoDAP Peptidoglycan_Synthesis_Workflow UDPMurNAc UDP-MurNAc UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDPMurNAc->UDP_MurNAc_L_Ala MurC L_Ala L-Alanine L_Ala->UDP_MurNAc_L_Ala D_Glu D-Glutamate UDP_MurNAc_Tripeptide UDP-MurNAc-L-Ala-γ-D-Glu-meso-DAP D_Glu->UDP_MurNAc_Tripeptide meso_DAP meso-Diaminopimelate meso_DAP->UDP_MurNAc_Tripeptide D_Ala_D_Ala D-Ala-D-Ala UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_Pentapeptide UDP_MurNAc_L_Ala->UDP_MurNAc_Tripeptide MurD, MurE UDP_MurNAc_Tripeptide->UDP_MurNAc_Pentapeptide MurF HPLC_Analysis_Workflow Sample Bacterial Cell Wall Sample Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 100-110°C, 16-24h) Sample->Hydrolysis Hydrolysate Amino Acid Hydrolysate Hydrolysis->Hydrolysate Derivatization Pre-column Derivatization (e.g., OPA, GITC) Hydrolysate->Derivatization DerivatizedSample Derivatized Amino Acids Derivatization->DerivatizedSample HPLC Reversed-Phase HPLC DerivatizedSample->HPLC Detection Detection (UV or Fluorescence) HPLC->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

References

The Crossroads of Survival: A Technical Guide to the Biological Significance of Diaminopimelic Acid in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that holds a pivotal position in the metabolism of most bacteria, yet is absent in mammals, making it an attractive target for novel antimicrobial therapies. This technical guide provides an in-depth exploration of the multifaceted roles of DAP, functioning as an essential precursor for both peptidoglycan biosynthesis—the structural cornerstone of the bacterial cell wall—and the synthesis of the essential amino acid L-lysine. We delve into the various biosynthetic pathways leading to DAP, present quantitative data on enzyme kinetics and metabolite concentrations, and provide detailed experimental protocols for the study of this crucial molecule. Furthermore, this guide elucidates the role of DAP as a signaling molecule, particularly in the context of host-pathogen interactions through the activation of the innate immune sensor NOD1. Finally, we survey the current landscape of drug development efforts targeting the DAP metabolic network.

Introduction: The Centrality of Diaminopimelic Acid

Diaminopimelic acid (DAP) is a unique amino acid critical for the viability of a wide range of bacteria.[1][2] Its significance stems from two primary metabolic fates: its direct incorporation into the peptidoglycan (PG) cell wall and its role as the penultimate precursor to L-lysine, an essential amino acid for protein synthesis.[3][4] In most Gram-negative bacteria, the meso-isomer of DAP (m-DAP) is the direct cross-linking amino acid in the peptide stems of peptidoglycan, providing structural integrity to the cell wall.[5] In many Gram-positive bacteria, while L-lysine often serves this cross-linking function, DAP remains the essential precursor for its synthesis.[5][6] The absence of a DAP biosynthesis pathway in mammals underscores its potential as a target for the development of novel antibacterial agents with high selectivity.[3][6]

The Diaminopimelic Acid Biosynthetic Pathways

Bacteria have evolved several distinct pathways to synthesize DAP, all originating from L-aspartate. These pathways converge on the formation of tetrahydrodipicolinate (THDP) and then diverge to produce meso-DAP through different enzymatic strategies.[3][7][8] The four main variants are the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.

The Common Trunk: From Aspartate to Tetrahydrodipicolinate

The initial steps of all DAP biosynthetic pathways are conserved. The pathway begins with the phosphorylation of L-aspartate by aspartokinase (AK), followed by the reduction of the resulting intermediate to L-aspartate-semialdehyde by aspartate-semialdehyde dehydrogenase (Asd).[3] The first committed step to DAP and lysine biosynthesis is the condensation of L-aspartate-semialdehyde and pyruvate, catalyzed by dihydrodipicolinate synthase (DapA), to form dihydrodipicolinate.[3][6] This is then reduced to tetrahydrodipicolinate (THDP) by dihydrodipicolinate reductase (DapB).[3]

The Divergent Branches: Four Paths to meso-DAP

From THDP, the pathways diverge to synthesize meso-DAP:

  • The Succinylase Pathway: Predominantly found in Gram-negative bacteria like Escherichia coli, this pathway involves four enzymatic steps.[9][10] THDP is first succinylated by tetrahydrodipicolinate N-succinyltransferase (DapD). The product is then transaminated by N-succinyl-L,L-diaminopimelate aminotransferase (DapC), followed by the removal of the succinyl group by N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).[11] Finally, L,L-DAP is epimerized to meso-DAP by diaminopimelate epimerase (DapF).[11]

  • The Acetylase Pathway: Utilized by some Gram-positive bacteria, such as certain Bacillus species, this pathway is analogous to the succinylase pathway but uses acetyl-CoA for the initial acylation of THDP.[9]

  • The Dehydrogenase Pathway: A more direct route found in some bacteria, including Bacillus sphaericus, this pathway utilizes a single enzyme, meso-diaminopimelate dehydrogenase (Ddh), to directly convert THDP to meso-DAP in an NADPH-dependent reductive amination.[3][12]

  • The Aminotransferase Pathway: A recently discovered pathway present in some bacteria like Chlamydia and in plants, this route involves the direct conversion of THDP to L,L-DAP by L,L-diaminopimelate aminotransferase (DapL).[3][13] L,L-DAP is then epimerized to meso-DAP by DapF.

The final step in lysine biosynthesis from DAP is the decarboxylation of meso-DAP by diaminopimelate decarboxylase (LysA) to yield L-lysine.[1][14]

DAP_Biosynthesis_Pathways cluster_succinylase Succinylase Pathway cluster_acetylase Acetylase Pathway cluster_aminotransferase Aminotransferase Pathway Aspartate Aspartate Aspartate_Semialdehyde Aspartate_Semialdehyde Aspartate->Aspartate_Semialdehyde AK, Asd Dihydrodipicolinate Dihydrodipicolinate Aspartate_Semialdehyde->Dihydrodipicolinate DapA THDP Tetrahydrodipicolinate Dihydrodipicolinate->THDP DapB Succinyl_DAP N-Succinyl-L,L-DAP THDP->Succinyl_DAP DapD Acetyl_DAP N-Acetyl-L,L-DAP THDP->Acetyl_DAP DapD-like LL_DAP_L L,L-DAP THDP->LL_DAP_L DapL meso_DAP_D meso-DAP THDP->meso_DAP_D Ddh LL_DAP_S L,L-DAP Succinyl_DAP->LL_DAP_S DapC, DapE meso_DAP_final meso-DAP LL_DAP_S->meso_DAP_final DapF LL_DAP_A L,L-DAP Acetyl_DAP->LL_DAP_A DapC-like, DapE-like LL_DAP_A->meso_DAP_final LL_DAP_L->meso_DAP_final Lysine L-Lysine meso_DAP_final->Lysine LysA Peptidoglycan Peptidoglycan meso_DAP_final->Peptidoglycan NOD1_Signaling iE_DAP iE-DAP (from Peptidoglycan) NOD1 NOD1 iE_DAP->NOD1 Binds to RIPK2 RIPK2 NOD1->RIPK2 Recruits IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK MAPKs RIPK2->MAPK Activates NF_kB NF-κB IKK_complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to MAPK->Nucleus Signal to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces HPLC_Workflow start Start: Bacterial Cell Pellet hydrolysis Acid Hydrolysis (6M HCl, 110°C) start->hydrolysis drying Drying (Evaporation of HCl) hydrolysis->drying resuspension Resuspension in Water drying->resuspension derivatization OPA Derivatization resuspension->derivatization injection HPLC Injection derivatization->injection separation Reversed-Phase Separation injection->separation detection Fluorescence Detection separation->detection quantification Quantification detection->quantification end End: DAP Concentration quantification->end

References

Methodological & Application

Application Note: HPLC Analysis of 2,6-Diaminopimelic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that is a key component of the peptidoglycan in the cell walls of most bacteria. The stereochemistry of DAP is a critical marker for bacterial classification and chemotaxonomy. Three stereoisomers exist: LL-DAP, DD-DAP, and the achiral meso-DAP. The determination of which isomers are present in a bacterial sample is crucial for identifying bacterial species and can be a valuable tool in drug development, particularly for antibiotics targeting cell wall synthesis.

This application note provides a detailed protocol for the separation and quantification of DAP isomers using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence or UV detection.

Principle

Direct analysis of DAP isomers by HPLC is challenging due to their similar structures and lack of a strong chromophore. Therefore, a pre-column derivatization step is employed. This involves reacting the amino groups of the DAP isomers with a labeling reagent to form fluorescent or UV-absorbent derivatives. The resulting diastereomers can then be separated and quantified using reversed-phase HPLC. A common and sensitive method involves derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, which allows for the separation of the LL, DD, and meso forms.[1][2][3][4][5] Another approach utilizes 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) as the derivatizing agent.[6]

Experimental Protocols

I. Sample Preparation: Hydrolysis of Bacterial Cell Walls

This protocol is adapted for the analysis of DAP from bacterial cell walls.

Materials:

  • Dry bacterial cells (10 mg or less)[1][2][3][4]

  • 6 M HCl

  • Nitrogen gas

  • Heating block or oven at 104-110°C

  • Centrifuge

  • Evaporator (e.g., rotary evaporator or nitrogen stream)

  • 0.1 N HCl

Procedure:

  • Weigh approximately 10 mg of dried bacterial cells into a hydrolysis tube.

  • Add a sufficient volume of 6 M HCl to the tube to fully submerge the cells.

  • Flush the tube with nitrogen gas to create an inert atmosphere, then seal the tube.

  • Hydrolyze the sample at 104-110°C for 20 hours.[7][8]

  • After hydrolysis, cool the sample to room temperature.

  • Centrifuge the hydrolysate to pellet any solid debris.

  • Transfer the supernatant to a clean tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator.

  • Re-dissolve the dried hydrolysate in a known volume of 0.1 N HCl for subsequent derivatization.

II. Pre-column Derivatization with o-Phthaldialdehyde (OPA)

This protocol describes the derivatization of DAP isomers with OPA and a chiral thiol for fluorescence detection.

Materials:

  • Hydrolyzed sample or DAP standard solution

  • Derivatization Reagent:

    • Solution A: 20 mg/mL sodium tetraborate buffer.[9]

    • Solution B: Dissolve 30 mg of o-phthaldialdehyde (OPA) and 70 mg of N-acetyl-L-cysteine (NAC) in 0.5 mL of methanol.[9]

    • Working Derivatizing Solution: Mix 4.5 mL of Solution A with the entirety of Solution B. This solution should be prepared fresh and protected from light.[9]

Procedure:

  • In a microcentrifuge tube, mix 100 µL of the hydrolyzed sample or standard solution with 100 µL of the working derivatizing solution.[9]

  • Vortex the mixture thoroughly.

  • Allow the reaction to proceed at room temperature for a specified time (optimization may be required, but typically ranges from a few minutes to an hour).

  • The derivatized sample is now ready for injection into the HPLC system.

III. HPLC Analysis

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a gradient pump, autosampler, and fluorescence or UV detector.
Column Reversed-phase C18 column (e.g., Agilent TC-C18, 250 x 4.6 mm, 5 µm).[5]
Mobile Phase A 0.05 M Phosphate Buffer, pH 7.2.[5]
Mobile Phase B Acetonitrile.[5]
Gradient Program A gradient elution is typically required for optimal separation. An example program could be a linear gradient starting with a low percentage of acetonitrile and increasing over time.
Flow Rate 0.5 mL/min.[5]
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C) for reproducibility.
Injection Volume 10-20 µL.
Detection Fluorescence: Excitation at 365 nm, Emission at 455 nm.[5] UV: 230.7 nm and 337 nm.[7]

Data Presentation

The retention times of the DAP isomer derivatives will vary depending on the exact chromatographic conditions. The following table provides an example of expected elution order and representative data.

IsomerExpected Elution OrderRepresentative Retention Time (min)
LL-DAP1stVaries with conditions
meso-DAP2ndVaries with conditions
DD-DAP3rdVaries with conditions

Note: The exact retention times and resolution should be determined experimentally using standards for each isomer.

Visualizations

Experimental Workflow for HPLC Analysis of DAP Isomers

HPLC_Workflow A Bacterial Cell Culture / Sample B Cell Harvesting & Drying A->B C Acid Hydrolysis (6M HCl, 110°C, 20h) B->C D Evaporation & Reconstitution C->D E Pre-column Derivatization (OPA/Chiral Thiol) D->E F HPLC Injection E->F G Reversed-Phase C18 Separation F->G H Fluorescence / UV Detection G->H I Data Analysis (Quantification of Isomers) H->I

Caption: Workflow for the analysis of 2,6-diaminopimelic acid isomers.

Logical Relationship of DAP Isomers in Peptidoglycan

DAP_Isomers cluster_0 Peptidoglycan Component cluster_1 DAP Isomers (Chemotaxonomic Markers) Bacterial Cell Wall Bacterial Cell Wall meso_DAP meso-DAP Bacterial Cell Wall->meso_DAP Contains DD_DAP DD-DAP Bacterial Cell Wall->DD_DAP Contains LL_DAP LL-DAP

Caption: Relationship between DAP isomers and bacterial cell walls.

References

Application Notes and Protocols for the Quantification of Diaminopimelic Acid (DAP) in Bacterial Cell Wall Hydrolysates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diaminopimelic acid (DAP) is a unique amino acid and an essential component of the peptidoglycan (PG) cell wall of most Gram-negative and some Gram-positive bacteria, such as Bacillus species.[1][2] Unlike most other amino acids, DAP is not found in eukaryotic cells, making it an excellent biomarker for bacterial presence and biomass in various samples. The quantification of DAP is critical for researchers in microbiology, infectious disease, and drug development to assess bacterial growth, cell wall turnover, and the efficacy of antimicrobial agents that target cell wall synthesis.

These application notes provide detailed protocols for the two most common methods for DAP quantification in bacterial cell wall hydrolysates: High-Performance Liquid Chromatography (HPLC) and a colorimetric assay using ninhydrin. This document is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for DAP analysis.

Principle of DAP Quantification

The quantification of DAP from bacterial cells involves a multi-step process. First, the bacterial cell walls are hydrolyzed to break down the peptidoglycan and release the constituent amino acids, including DAP. This is typically achieved through strong acid hydrolysis. Following hydrolysis, the liberated DAP can be quantified using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This method offers high sensitivity and specificity. After hydrolysis, the amino acids in the sample are derivatized with a fluorogenic or chromogenic reagent to enhance detection. The derivatized DAP is then separated from other amino acids by reverse-phase HPLC and quantified using a fluorescence or UV detector. Pre-column derivatization with o-phthaldialdehyde (OPA) is a widely used technique for this purpose.[3][4][5][6]

  • Colorimetric (Ninhydrin) Assay: This method is a simpler and more accessible technique for the quantification of total primary amino acids. Ninhydrin reacts with the primary amino groups of amino acids upon heating to produce a deep purple compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.[7][8] While less specific than HPLC, it can provide a reliable estimate of DAP concentration, especially when DAP is the predominant amino acid or after a purification step.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to DAP content in bacteria and the performance characteristics of the analytical methods described.

Table 1: Diaminopimelic Acid (DAP) Content in Bacteria

Bacterial SpeciesGram StainDAP ContentReference(s)
Escherichia coliNegativeApprox. 3.5 x 10^6 molecules/cell[9]
Gram-Negative Bacteria (general)NegativePeptidoglycan constitutes ~10% of cell wall dry weight[4]
Bacillus subtilisPositiveContains meso-diaminopimelic acid[10]
Gram-Positive Bacteria (general)PositivePeptidoglycan constitutes 40-90% of cell wall dry weight[4]

Table 2: Comparison of Analytical Method Performance for Amino Acid Quantification

ParameterHPLC with OPA DerivatizationNinhydrin Colorimetric AssayReference(s)
Linearity (R²) > 0.999> 0.99[3][11]
Limit of Detection (LOD) fmol to pmol rangenmol to µmol range[11][12]
Limit of Quantification (LOQ) pmol rangeµmol range[3][11]
Precision (%RSD) < 10%< 15%[3][11]
Accuracy/Recovery (%) 88 - 125%90 - 110%[13]
Specificity High (separates individual amino acids)Low (reacts with all primary amines)[8][13]
Throughput LowerHigher[13]

Experimental Protocols

Sample Preparation: Bacterial Cell Wall Hydrolysis

This initial step is common to both the HPLC and colorimetric methods.

Materials:

  • Bacterial cell pellet

  • 6 M Hydrochloric acid (HCl)

  • Heating block or oven capable of maintaining 105-110°C

  • Screw-cap glass tubes (e.g., Pyrex)

  • Vacuum centrifuge or nitrogen evaporator

  • pH meter

  • Sodium hydroxide (NaOH) solution (e.g., 6 M)

  • 0.22 µm syringe filters

Procedure:

  • Wash a known quantity of bacterial cells (e.g., from a pelleted culture) twice with deionized water to remove any residual media components.

  • Lyophilize or oven-dry the cell pellet to determine the dry weight.

  • Resuspend the dried cells in 6 M HCl in a screw-cap tube (e.g., 1 mL of 6 M HCl per 5-10 mg of dry cell weight).

  • Seal the tubes tightly and heat at 105-110°C for 18-24 hours to hydrolyze the peptidoglycan.

  • After hydrolysis, cool the tubes to room temperature.

  • Remove the HCl by evaporation under vacuum (e.g., using a SpeedVac) or by drying under a stream of nitrogen gas.

  • Re-dissolve the dried hydrolysate in a known volume of ultrapure water or a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 9.5 for OPA derivatization).

  • Adjust the pH of the hydrolysate to the desired range for the subsequent analysis using NaOH. For OPA derivatization, a pH of 9.5-10.5 is optimal. For the ninhydrin assay, a neutral pH is suitable.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. The hydrolysate is now ready for DAP quantification.

Protocol for HPLC Quantification of DAP

This protocol is based on pre-column derivatization with o-phthaldialdehyde (OPA).

Materials:

  • Bacterial cell wall hydrolysate (prepared as described above)

  • DAP standard solution (known concentration)

  • OPA derivatization reagent (commercial or prepared in-house)

  • HPLC system with a C18 reverse-phase column and a fluorescence detector

  • Mobile phase A: e.g., 0.1 M Sodium acetate buffer, pH 7.2

  • Mobile phase B: e.g., Acetonitrile or Methanol

Procedure:

  • Preparation of OPA Reagent: A typical OPA reagent consists of OPA, a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid), and a buffer (e.g., sodium borate buffer, pH 9.5-10.5).

  • Derivatization:

    • In an autosampler vial or a microcentrifuge tube, mix a small volume of the hydrolysate or DAP standard with the OPA reagent. A typical ratio is 1:4 (sample:reagent).

    • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature before injection. The timing should be consistent for all samples and standards.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Separate the OPA-derivatized amino acids using a gradient elution program with mobile phases A and B. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds.

    • Detect the fluorescent OPA-DAP derivative using a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 455 nm.

  • Quantification:

    • Create a standard curve by plotting the peak area of the OPA-DAP derivative against the known concentrations of the DAP standards.

    • Determine the concentration of DAP in the bacterial hydrolysate by comparing its peak area to the standard curve.

Protocol for Colorimetric (Ninhydrin) Quantification of DAP

Materials:

  • Bacterial cell wall hydrolysate (prepared as described above)

  • DAP standard solution (known concentration)

  • Ninhydrin reagent (commercial or prepared in-house)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm

  • Heating block or water bath at 90-100°C

Procedure:

  • Preparation of Ninhydrin Reagent: A common ninhydrin reagent can be prepared by dissolving ninhydrin in a mixture of an organic solvent (e.g., ethylene glycol or DMSO) and a buffer (e.g., acetate buffer, pH 5.5).[7]

  • Reaction:

    • In a test tube or a well of a microplate, add a specific volume of the hydrolysate or DAP standard.

    • Add the ninhydrin reagent to each tube or well.

    • Heat the mixture at 90-100°C for a defined period (e.g., 15-20 minutes) to allow for color development.

    • Cool the reaction mixture to room temperature.

    • If necessary, add a dilution solvent (e.g., 50% ethanol or isopropanol) to stabilize the color and bring the volume to a measurable range.

  • Measurement:

    • Measure the absorbance of the samples and standards at 570 nm using a spectrophotometer or microplate reader.

  • Quantification:

    • Create a standard curve by plotting the absorbance at 570 nm against the known concentrations of the DAP standards.

    • Determine the concentration of DAP in the bacterial hydrolysate by comparing its absorbance to the standard curve.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Analysis cluster_colorimetric Colorimetric Analysis Bacterial_Culture Bacterial Cell Culture Harvesting Harvest Cells (Centrifugation) Bacterial_Culture->Harvesting Washing Wash Cells Harvesting->Washing Drying Lyophilization/Drying Washing->Drying Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Drying->Hydrolysis Evaporation HCl Removal (Evaporation) Hydrolysis->Evaporation Reconstitution Reconstitute in Buffer Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Derivatization_HPLC Pre-column Derivatization (OPA) Filtration->Derivatization_HPLC Reaction_Colorimetric Ninhydrin Reaction (Heat) Filtration->Reaction_Colorimetric Injection_HPLC HPLC Injection Derivatization_HPLC->Injection_HPLC Separation_HPLC C18 Reverse-Phase Separation Injection_HPLC->Separation_HPLC Detection_HPLC Fluorescence Detection (Ex: 340nm, Em: 455nm) Separation_HPLC->Detection_HPLC Quantification_HPLC Quantification vs. Standard Curve Detection_HPLC->Quantification_HPLC Measurement_Colorimetric Spectrophotometry (570 nm) Reaction_Colorimetric->Measurement_Colorimetric Quantification_Colorimetric Quantification vs. Standard Curve Measurement_Colorimetric->Quantification_Colorimetric

Caption: Experimental workflow for DAP quantification.

Peptidoglycan_Structure cluster_glycan Glycan Backbone cluster_peptide Peptide Stem NAG N-acetylglucosamine (NAG) NAM N-acetylmuramic acid (NAM) NAG->NAM β(1-4) linkage L_Ala L-Alanine NAM->L_Ala D_Glu D-Glutamic acid L_Ala->D_Glu DAP meso-Diaminopimelic acid (DAP) D_Glu->DAP D_Ala1 D-Alanine DAP->D_Ala1 Crosslink Peptide Cross-link (to another peptide stem) DAP->Crosslink forms D_Ala2 D-Alanine D_Ala1->D_Ala2

Caption: Structure of a peptidoglycan monomer with DAP.

DAP_Lysine_Pathway Aspartate Aspartate THDP Tetrahydrodipicolinate Aspartate->THDP Multiple Steps SDAP N-Succinyl-L,L-DAP THDP->SDAP LL_DAP L,L-Diaminopimelate SDAP->LL_DAP DapE meso_DAP meso-Diaminopimelate (mDAP) LL_DAP->meso_DAP DapF (Epimerase) Lysine L-Lysine meso_DAP->Lysine DapD (Decarboxylase) Peptidoglycan Peptidoglycan Synthesis meso_DAP->Peptidoglycan

Caption: Simplified bacterial DAP and Lysine biosynthesis pathway.

References

Application Notes and Protocols for Diaminopimelic Acid (DAP) Extraction from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that is a unique and essential component of the peptidoglycan in the cell walls of most bacteria.[1] Its presence in environmental samples, such as soil, serves as a reliable biomarker for quantifying bacterial biomass. The accurate measurement of DAP is crucial for studies in soil microbiology, microbial ecology, and for understanding the role of microbial communities in soil health and nutrient cycling. This application note provides a detailed protocol for the extraction, purification, and quantification of DAP from soil samples, tailored for professionals in research and development.

The protocol involves a robust acid hydrolysis step to liberate DAP from bacterial peptidoglycan, followed by a purification step to remove interfering substances, and finally, quantification using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for sensitive detection.

Experimental Protocols

I. Principle

The protocol is based on the principle of acid hydrolysis to break down the peptidoglycan structure and release free DAP. The released DAP is then separated from other amino acids and interfering compounds through cation exchange chromatography. Finally, the purified DAP is derivatized to introduce a fluorescent or UV-absorbing tag, allowing for sensitive quantification by reverse-phase HPLC.

II. Materials and Reagents
  • Soil Samples: Air-dried and sieved (<2 mm).

  • Acids for Hydrolysis:

    • Hydrochloric Acid (HCl), 6 M

    • Methanesulfonic Acid (MSA), 4 M (optional, for improved recovery)[2][3]

  • Internal Standard: Norleucine or other suitable non-naturally occurring amino acid.

  • Purification:

    • Cation exchange resin (e.g., Dowex 50W X8)[4]

    • Ammonium Hydroxide (NH₄OH), 2.5 M

    • Oxalic Acid, 0.1 M[4]

  • Derivatization Reagents (select one):

    • o-Phthalaldehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine - NAC)[5][6][7]

    • 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) for chiral separation[8]

    • 9-Fluorenyl Methyl Chloroformate (FMOC-Cl)[9]

    • Phenyl Isothiocyanate (PITC)[9]

  • HPLC System:

    • HPLC with a fluorescence or UV detector

    • C18 reverse-phase column

    • Mobile phase solvents (e.g., acetonitrile, water, buffers)

  • Other:

    • Hydrolysis tubes (Pyrex)

    • Heating block or oven (105-121°C)

    • Centrifuge

    • Rotary evaporator or vacuum concentrator

    • pH meter

    • Vortex mixer

    • Syringe filters (0.22 µm)

III. Detailed Protocol

Step 1: Sample Preparation and Hydrolysis

  • Weigh approximately 1-5 g of dried, sieved soil into a hydrolysis tube.

  • Add a known amount of internal standard (e.g., norleucine).

  • Add 10 mL of 6 M HCl to the tube.[4]

  • Seal the tube under nitrogen (if possible, to minimize oxidative losses) and place it in a heating block or oven at 105-110°C for 12-24 hours.[4]

    • Alternative: Use 4 M MSA and hydrolyze at 121°C for 16 hours for potentially higher recovery.[2][3]

  • After hydrolysis, allow the tubes to cool to room temperature.

  • Centrifuge the hydrolysate to pellet the soil particles.

  • Filter the supernatant through glass wool or a suitable filter to remove fine particles.

  • Evaporate the acid from the hydrolysate using a rotary evaporator or a stream of nitrogen.

  • Re-dissolve the dried residue in a small, known volume of ultrapure water or a suitable buffer (e.g., 0.1 M HCl).

Step 2: Purification of the Hydrolysate

  • Prepare a cation exchange column by packing a small column with Dowex 50W X8 resin and equilibrating it with 0.1 M HCl.

  • Load the re-dissolved hydrolysate onto the column.

  • Wash the column with 0.1 M oxalic acid to remove interfering compounds.[4]

  • Elute the amino acids, including DAP, from the column using 2.5 M NH₄OH.[4]

  • Collect the eluate and evaporate the ammonia under vacuum.

  • Re-dissolve the purified amino acid fraction in a known volume of ultrapure water.

Step 3: Derivatization

This step will vary depending on the chosen derivatization reagent. The following is an example using OPA/NAC.

  • In an HPLC vial, mix a small aliquot of the purified sample with a borate buffer (pH ~9.5).

  • Add the OPA/NAC derivatizing solution.[5]

  • Allow the reaction to proceed for a specific time (typically 1-5 minutes) at room temperature, protected from light.[5]

  • The derivatized sample is now ready for HPLC analysis.

Step 4: HPLC Quantification

  • Inject the derivatized sample onto a C18 reverse-phase column.

  • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and a buffer such as sodium acetate) to separate the derivatized amino acids.

  • Detect the DAP derivative using a fluorescence detector (for OPA, excitation ~340 nm, emission ~450 nm) or a UV detector.

  • Identify the DAP peak based on the retention time of a derivatized DAP standard.

  • Quantify the amount of DAP in the sample by comparing its peak area to that of the internal standard and a standard curve prepared with known concentrations of DAP.

Data Presentation

The following table summarizes representative data on the recovery of amino acids from soil using different hydrolysis methods.

Hydrolysis MethodAcid ConcentrationTemperature (°C)Time (h)Relative Amino Acid Recovery (%)Reference
Traditional6 M HCl11012Baseline[3][10]
Methanesulfonic Acid4 M MSA1360.5-1.5~146% compared to 6 M HCl[2][3]
Methanesulfonic Acid4 M MSA12116Comparable or better than 6 M HCl[2][3]

Note: This table is a summary of findings reported in the literature and actual recoveries may vary depending on soil type and specific experimental conditions.

Experimental Workflow and Signaling Pathways

Below are diagrams illustrating the experimental workflow for DAP extraction and a conceptual diagram of DAP's role as a bacterial biomarker.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Acid Hydrolysis cluster_purification Purification cluster_analysis Analysis soil_sample Soil Sample (1-5g) add_is Add Internal Standard soil_sample->add_is add_acid Add 6M HCl or 4M MSA add_is->add_acid heat Heat (105-121°C, 12-24h) add_acid->heat centrifuge_filter Centrifuge & Filter heat->centrifuge_filter evaporate_acid Evaporate Acid centrifuge_filter->evaporate_acid redissolve Re-dissolve evaporate_acid->redissolve cation_exchange Cation Exchange Chromatography redissolve->cation_exchange elute Elute Amino Acids cation_exchange->elute evaporate_eluent Evaporate Eluent elute->evaporate_eluent derivatize Derivatization (e.g., OPA) evaporate_eluent->derivatize hplc HPLC Quantification derivatize->hplc

Caption: Experimental workflow for DAP extraction from soil.

dap_biomarker cluster_soil Soil Environment cluster_bacteria Bacterial Cell cluster_measurement Measurement soil_matrix Soil Matrix bacterial_community Bacterial Community soil_matrix->bacterial_community bacterial_cell Bacterial Cell bacterial_community->bacterial_cell cell_wall Cell Wall bacterial_cell->cell_wall peptidoglycan Peptidoglycan cell_wall->peptidoglycan dap Diaminopimelic Acid (DAP) peptidoglycan->dap extraction Extraction & Quantification dap->extraction biomass_estimation Bacterial Biomass Estimation extraction->biomass_estimation

Caption: DAP as a biomarker for bacterial biomass in soil.

References

Application Note: Enzymatic Assay for the Detection of meso-Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

meso-Diaminopimelic acid (m-DAP) is a unique amino acid and a crucial component of the peptidoglycan cell wall in most Gram-negative bacteria and certain Gram-positive bacteria.[1][2][3] Its presence is essential for bacterial viability, making the enzymes involved in its synthesis attractive targets for the development of novel narrow-spectrum antibacterial compounds.[1][2] The quantification of m-DAP is critical for studying bacterial cell wall biosynthesis, screening for enzyme inhibitors, and assessing the mechanism of action of new antimicrobial agents. This application note provides a detailed protocol for a sensitive and specific enzymatic assay for the detection and quantification of m-DAP using meso-diaminopimelate dehydrogenase.

Principle of the Assay

The enzymatic assay for m-DAP is based on the activity of meso-diaminopimelate dehydrogenase (m-Ddh). This NADP+-dependent enzyme catalyzes the reversible oxidative deamination of m-DAP to L-2-amino-6-oxopimelate, with the concomitant reduction of NADP+ to NADPH.[4] The increase in NADPH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of NADPH production is directly proportional to the concentration of m-DAP in the sample, allowing for its accurate quantification.

Signaling Pathway

Enzymatic_Reaction mDAP meso-Diaminopimelic Acid (m-DAP) sub mDAP->sub NADP NADP+ NADP->sub Enzyme meso-Diaminopimelate Dehydrogenase (m-Ddh) pro Enzyme->pro Product L-2-Amino-6-oxopimelate NADPH NADPH Absorbance @ 340 nm Absorbance @ 340 nm NADPH->Absorbance @ 340 nm H H+ sub->Enzyme pro->Product pro->NADPH pro->H

Caption: Enzymatic conversion of m-DAP to L-2-amino-6-oxopimelate by m-Ddh.

Materials and Reagents

  • Enzyme: Recombinant meso-diaminopimelate dehydrogenase (m-Ddh) from Corynebacterium glutamicum or Symbiobacterium thermophilum.

  • Substrate: meso-Diaminopimelic acid (m-DAP) standard solution (e.g., Sigma-Aldrich, Cat. No. 922-54-3).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADP+), sodium salt.

  • Buffer: 200 mM Sodium carbonate-bicarbonate buffer (Na2CO3-NaHCO3), pH 9.5.

  • Instrumentation: UV-Vis spectrophotometer capable of reading absorbance at 340 nm, 96-well microplate reader (optional).

  • Consumables: Quartz cuvettes or UV-transparent 96-well plates, micropipettes, and tips.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (200 mM Na2CO3-NaHCO3, pH 9.5) add_reagents Add Buffer, NADP+, and m-DAP/Sample to Cuvette/Well prep_buffer->add_reagents prep_nadp Prepare NADP+ Solution prep_nadp->add_reagents prep_mdap Prepare m-DAP Standard Curve prep_mdap->add_reagents prep_enzyme Prepare m-Ddh Enzyme Solution prep_sample Prepare Unknown Samples prep_sample->add_reagents incubate Incubate at 30°C add_reagents->incubate add_enzyme Initiate Reaction with m-Ddh incubate->add_enzyme measure_abs Monitor Absorbance at 340 nm add_enzyme->measure_abs calc_rate Calculate Initial Rate (ΔAbs/min) measure_abs->calc_rate plot_curve Plot Standard Curve calc_rate->plot_curve determine_conc Determine m-DAP Concentration plot_curve->determine_conc

Caption: Workflow for the enzymatic detection of m-DAP.

Detailed Experimental Protocol

This protocol is adapted for a final reaction volume of 200 µL in a 96-well plate format. For cuvette-based assays, scale the volumes accordingly (e.g., for a 1 mL final volume, multiply all volumes by 5).

6.1. Reagent Preparation

  • Assay Buffer (200 mM Na2CO3-NaHCO3, pH 9.5): Prepare a solution of 200 mM sodium carbonate and 200 mM sodium bicarbonate. Adjust the pH to 9.5 by mixing the two solutions.

  • NADP+ Stock Solution (10 mM): Dissolve the appropriate amount of NADP+ in purified water. Store in aliquots at -20°C.

  • m-DAP Standard Stock Solution (100 mM): Dissolve a known amount of m-DAP in purified water to make a 100 mM stock solution. Prepare a series of dilutions in purified water to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 10 mM).

  • m-Ddh Enzyme Solution: Dilute the m-Ddh enzyme stock to a suitable working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

6.2. Assay Procedure

  • Set up the reactions in a UV-transparent 96-well plate. For each sample and standard, prepare a reaction well.

  • To each well, add the following components in the specified order:

    • Assay Buffer (to a final volume of 200 µL)

    • 10 µL of 10 mM NADP+ stock solution (final concentration: 0.5 mM)

    • 20 µL of m-DAP standard or unknown sample

  • Mix the contents of the wells gently by pipetting.

  • Incubate the plate at 30°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate the reaction by adding the prepared m-Ddh enzyme solution to each well.

  • Immediately place the plate in a microplate reader pre-heated to 30°C.

  • Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

6.3. Data Analysis

  • Determine the initial rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

  • Subtract the rate of the blank (no m-DAP) from the rates of all standards and samples to correct for any background reaction.

  • Plot the corrected initial rates for the m-DAP standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of m-DAP in the unknown samples by interpolating their initial rates from the standard curve.

Quantitative Data Summary

The kinetic parameters of m-Ddh can vary depending on the source of the enzyme and the assay conditions. The following table summarizes representative kinetic data for m-Ddh from Symbiobacterium thermophilum.[4]

SubstrateKm (mM)Vmax (U/mg)
meso-DAP0.21 ± 0.0211.2 ± 0.5
NADP+0.04 ± 0.01-

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified assay conditions.

Applications in Drug Development

  • High-Throughput Screening (HTS): This assay can be adapted for HTS of compound libraries to identify potential inhibitors of m-Ddh, a promising antibacterial target.

  • Mechanism of Action Studies: The assay can be used to characterize the mode of inhibition of lead compounds and to determine their potency (e.g., IC₅₀ values).

  • Bacterial Cell Wall Research: It provides a valuable tool for studying the biosynthesis and turnover of peptidoglycan in various bacterial species.

Conclusion

The enzymatic assay utilizing meso-diaminopimelate dehydrogenase offers a specific, sensitive, and quantitative method for the detection of m-DAP. The protocol is robust and can be readily implemented in a research or drug discovery setting. The direct measurement of NADPH formation provides a continuous and real-time assessment of m-DAP concentration, making it superior to more laborious chromatographic methods. This application note provides a comprehensive guide for researchers to establish and utilize this important assay in their studies of bacterial physiology and the development of novel antibacterial therapies.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Separation of Diaminopimelic Acid (DAP) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a crucial role in the biosynthesis of lysine and as a key component of the peptidoglycan cell wall in many bacteria. The stereoisomers of DAP, particularly LL-DAP, DD-DAP, and meso-DAP, are significant chemotaxonomic markers for the classification of bacteria, especially actinomycetes. Accurate and efficient separation of these isomers is therefore essential for microbial identification, characterization, and in the development of novel antimicrobial agents targeting cell wall synthesis.

Thin-layer chromatography (TLC) offers a simple, rapid, and cost-effective method for the separation of DAP isomers. This document provides detailed application notes and experimental protocols for the separation of DAP isomers using both achiral and chiral TLC techniques.

I. Achiral TLC Separation of DAP Isomers

Achiral TLC on cellulose plates can effectively separate the stereoisomers of DAP. Two pyridine-free solvent systems have been shown to be effective for this purpose[1]. While traditional silica gel TLC with certain mobile phases can separate LL-DAP from the other isomers, it often fails to resolve DD-DAP and meso-DAP[2].

Experimental Protocol: Achiral Separation on Cellulose TLC

This protocol is adapted from established methods for the separation of DAP stereoisomers from whole-cell hydrolysates[1].

1. Preparation of Bacterial Cell Wall Hydrolysate:

  • Objective: To hydrolyze bacterial cell walls to release constituent amino acids, including DAP.

  • Materials:

    • Freeze-dried bacterial cells

    • 6 M HCl

    • Heating block or oven

    • Centrifuge

    • Vacuum evaporator or rotary evaporator

    • pH meter

    • Deionized water

  • Procedure:

    • Weigh approximately 10-20 mg of freeze-dried bacterial cells into a screw-cap glass tube.

    • Add 1-2 mL of 6 M HCl to the tube.

    • Securely cap the tube and heat at 100-110°C for 16-18 hours to hydrolyze the cell wall.

    • Allow the tube to cool to room temperature.

    • Centrifuge the hydrolysate to pellet any cellular debris.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the HCl from the supernatant under vacuum.

    • Re-dissolve the dried residue in a small, known volume of deionized water or a suitable buffer for TLC analysis.

2. TLC Plate and Mobile Phase Preparation:

  • Stationary Phase: Cellulose TLC plates

  • Mobile Phase Systems (choose one): [1]

    • System A: Methanol / 0.05 M Potassium Hydrogenphthalate buffer, pH 4.0 (2:1, v/v)

    • System B: Methanol / 0.12 M Dimethylaminopyridine (DMAP) in H₂O, pH 6.0 (2:1, v/v)

  • Preparation of Mobile Phase:

    • Prepare the appropriate buffer solution and adjust the pH as required.

    • Mix the methanol and buffer solution in the specified ratio.

    • Pour the mobile phase into the TLC developing chamber to a depth of 0.5-1 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

    • Cover the chamber and allow it to equilibrate for at least 30 minutes before use.

3. TLC Development:

  • Procedure:

    • Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the cellulose TLC plate.

    • Using a capillary tube or micropipette, spot 1-5 µL of the prepared cell wall hydrolysate onto the origin line.

    • Spot standard solutions of LL-DAP, DD-DAP, and meso-DAP on the same plate for comparison.

    • Allow the spots to dry completely.

    • Place the TLC plate in the equilibrated developing chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood. For complete separation of all three stereoisomers, repeated development of the TLC plate may be necessary[1].

4. Visualization:

  • Objective: To visualize the separated amino acid spots.

  • Reagent: Ninhydrin solution (0.2% w/v in ethanol or acetone).

  • Procedure:

    • Evenly spray the dried TLC plate with the ninhydrin solution.

    • Heat the plate at 100-110°C for 5-10 minutes.

    • Amino acids will appear as colored spots (typically purple or pink).

    • Circle the spots with a pencil and calculate the Rf values.

5. Data Analysis:

  • Rf Value Calculation:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Identification: Compare the Rf values of the spots from the sample hydrolysate to those of the standard DAP isomers.

Data Presentation: Achiral TLC Separation of DAP Isomers
IsomerMobile Phase SystemStationary PhaseExpected Separation Outcome
LL-DAPSystem A or BCelluloseSeparates from DD-DAP and meso-DAP
DD-DAPSystem A or BCelluloseMay require repeated development to separate from meso-DAP
meso-DAPSystem A or BCelluloseMay require repeated development to separate from DD-DAP

Note: Specific Rf values are not consistently reported in the literature and should be determined experimentally using authentic standards.

II. Chiral TLC Separation of DAP Isomers

Chiral TLC is a powerful technique for the direct separation of enantiomers. This can be achieved by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase[3]. For amino acids like DAP, ligand exchange chromatography is a common principle, where a chiral ligand is used to form transient diastereomeric complexes with the enantiomers, leading to their separation.

Experimental Protocol: Chiral TLC using a Chiral Selector in the Mobile Phase

This is a general protocol for the chiral separation of amino acids and may require optimization for DAP isomers.

1. Sample Preparation:

  • Prepare the bacterial cell wall hydrolysate as described in the achiral TLC protocol.

  • Prepare standard solutions of the racemic mixture of DAP and individual isomers if available.

2. TLC Plate and Mobile Phase Preparation:

  • Stationary Phase: High-performance silica gel TLC plates (HPTLC) or commercially available chiral TLC plates (e.g., Chiralplate).

  • Chiral Selector: A chiral ligand such as an L-amino acid (e.g., L-proline) or a derivative.

  • Mobile Phase Preparation:

    • Prepare a stock solution of a metal salt (e.g., copper(II) acetate) in water.

    • Prepare a stock solution of the chiral selector (e.g., L-proline) in water.

    • The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous solution containing the metal salt and the chiral selector. A typical starting mobile phase could be Acetonitrile:Methanol:Water (e.g., 50:50:20, v/v/v) containing a final concentration of the copper(II) salt and the chiral selector.

    • The exact composition and concentrations will need to be optimized for DAP isomer separation.

    • Equilibrate the developing chamber as described previously.

3. TLC Development and Visualization:

  • Follow the procedures for TLC development and ninhydrin visualization as outlined in the achiral TLC protocol.

Data Presentation: Chiral TLC Separation of DAP Isomers
IsomerMobile Phase CompositionStationary PhaseExpected Separation Outcome
LL-DAPOptimized Chiral Mobile PhaseSilica Gel or Chiral PlateDistinct Rf value from DD-DAP
DD-DAPOptimized Chiral Mobile PhaseSilica Gel or Chiral PlateDistinct Rf value from LL-DAP
meso-DAPOptimized Chiral Mobile PhaseSilica Gel or Chiral PlateWill have a distinct Rf value as it is a diastereomer of LL- and DD-DAP

Note: This is a generalized approach. The selection of the chiral selector, metal salt, and solvent system is critical and requires empirical optimization for the specific separation of DAP isomers.

III. Visualizations

Diagram 1: General Workflow for TLC Analysis of DAP Isomers from Bacterial Cells

G cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_standards Standards bacterial_cells Bacterial Cells hydrolysis Acid Hydrolysis (6M HCl, 110°C) bacterial_cells->hydrolysis centrifugation Centrifugation hydrolysis->centrifugation evaporation Evaporation of HCl centrifugation->evaporation reconstitution Reconstitution in H2O evaporation->reconstitution spotting Spotting on TLC Plate reconstitution->spotting development Chromatographic Development spotting->development visualization Ninhydrin Visualization development->visualization analysis Rf Value Calculation & Isomer ID visualization->analysis std_dap DAP Isomer Standards (LL, DD, meso) std_dap->spotting

Caption: Workflow for DAP isomer analysis by TLC.

Diagram 2: Diaminopimelic Acid (DAP) Biosynthesis Pathway

DAP_Pathway Aspartate L-Aspartate ASA L-Aspartate-semialdehyde Aspartate->ASA Multiple Steps THDPA Tetrahydrodipicolinate ASA->THDPA Succinyl_KAP N-Succinyl-2-amino-6-ketopimelate THDPA->Succinyl_KAP Succinyl_DAP N-Succinyl-LL-diaminopimelate Succinyl_KAP->Succinyl_DAP LL_DAP LL-Diaminopimelate Succinyl_DAP->LL_DAP meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF (Epimerase) Lysine L-Lysine meso_DAP->Lysine DapE (Decarboxylase) Peptidoglycan Peptidoglycan Synthesis meso_DAP->Peptidoglycan

Caption: Simplified DAP biosynthesis pathway.

Conclusion

Thin-layer chromatography provides a valuable tool for the separation and identification of diaminopimelic acid isomers, which is critical for bacterial chemotaxonomy and related research. The protocols outlined in this document offer a starting point for the successful separation of these important biomolecules. While achiral systems on cellulose can provide good resolution, chiral TLC methods, though requiring more optimization, offer the potential for direct and clear separation of all stereoisomers. Researchers are encouraged to use appropriate standards and to optimize the described methods for their specific applications.

References

Application Notes and Protocols for Using Diaminopimelic Acid (DAP) as a Biomarker for Bacterial Biomass Estimation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diaminopimelic acid (DAP) is a unique amino acid that is an essential component of the peptidoglycan cell wall of most Gram-negative and some Gram-positive bacteria.[1][2] Its absence in archaea, eukaryotes, and most Gram-positive cocci makes it a highly specific biomarker for quantifying bacterial biomass in a variety of environmental and biological samples.[3] The concentration of DAP is directly proportional to the bacterial biomass present, providing a reliable method for estimation in complex matrices such as soil, sediment, rumen fluid, and activated sludge.

These application notes provide a comprehensive overview of the principles and methodologies for using DAP as a bacterial biomass biomarker. Detailed protocols for sample preparation, DAP analysis, and data interpretation are included to guide researchers in accurately estimating bacterial populations.

Principle

The basis for using DAP as a biomarker lies in its central role in the structure of the bacterial cell wall. Peptidoglycan, which can constitute up to 10% of the dry weight of Gram-negative bacteria and 20-25% in some Gram-positive bacteria, contains DAP in its peptide cross-links.[3] By quantifying the amount of DAP in a sample, one can estimate the total bacterial biomass. This is typically achieved by hydrolyzing the bacterial cell walls to release free DAP, which is then derivatized and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of DAP as a bacterial biomass biomarker.

Table 1: Diaminopimelic Acid (DAP) Content in Various Bacterial Species

Bacterial SpeciesGram StainDAP Content (% of Cell Dry Weight)Reference(s)
Escherichia coliNegative~0.5 - 2.0%[3][4]
Bacillus subtilisPositive~0.3 - 1.0%[5]
Mixed Rumen BacteriaN/AVaries (avg. 5.4 mg N/g N)[6]

Note: DAP content can vary depending on growth conditions and strain.

Table 2: Diaminopimelic Acid (DAP) Concentrations in Environmental Samples

Sample TypeDAP ConcentrationEstimated Bacterial BiomassReference(s)
Calcareous RocksVariesDetectable[7]
Marine SedimentsVariesDetectable
Activated SludgeVariesUsed as an indicator[8]

Table 3: Conversion Factors for Estimating Bacterial Biomass from DAP

Conversion FromConversion ToConversion FactorReference(s)
DAP (g)Bacterial Nitrogen (g)5.4 mg N/g N (for rumen bacteria)[6]
Bacterial Nitrogen (g)Bacterial Protein (g)6.25 (general factor)[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DAP_Biosynthesis_Pathway cluster_upper Upper Pathway (Common to all variants) cluster_succinylase Succinylase Pathway cluster_acetylase Acetylase Pathway L-Aspartate L-Aspartate β-Aspartyl-phosphate β-Aspartyl-phosphate L-Aspartate->β-Aspartyl-phosphate AspK Aspartate-semialdehyde Aspartate-semialdehyde β-Aspartyl-phosphate->Aspartate-semialdehyde Asd Dihydrodipicolinate Dihydrodipicolinate Aspartate-semialdehyde->Dihydrodipicolinate DapA Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate DapB N-Succinyl-L-2-amino-6-oxopimelate N-Succinyl-L-2-amino-6-oxopimelate Tetrahydrodipicolinate->N-Succinyl-L-2-amino-6-oxopimelate DapD LL-Diaminopimelate LL-Diaminopimelate Tetrahydrodipicolinate->LL-Diaminopimelate DapL meso-Diaminopimelate meso-Diaminopimelate Tetrahydrodipicolinate->meso-Diaminopimelate Ddh N-Acetyl-L-2-amino-6-oxopimelate N-Acetyl-L-2-amino-6-oxopimelate Tetrahydrodipicolinate->N-Acetyl-L-2-amino-6-oxopimelate DapD-like N-Succinyl-LL-diaminopimelate N-Succinyl-LL-diaminopimelate N-Succinyl-L-2-amino-6-oxopimelate->N-Succinyl-LL-diaminopimelate DapC N-Succinyl-LL-diaminopimelate->LL-Diaminopimelate DapE LL-Diaminopimelate->meso-Diaminopimelate DapF L-Lysine L-Lysine meso-Diaminopimelate->L-Lysine LysA Peptidoglycan Peptidoglycan meso-Diaminopimelate->Peptidoglycan N-Acetyl-LL-diaminopimelate N-Acetyl-LL-diaminopimelate N-Acetyl-L-2-amino-6-oxopimelate->N-Acetyl-LL-diaminopimelate DapC-like N-Acetyl-LL-diaminopimelate->LL-Diaminopimelate DapE-like DAP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., Soil, Water, Sludge) Homogenization Homogenization/ Sonication Sample_Collection->Homogenization Centrifugation Centrifugation to Pellet Biomass Homogenization->Centrifugation Washing Washing of Pellet Centrifugation->Washing Lyophilization Lyophilization (Freeze-Drying) Washing->Lyophilization Acid_Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) Lyophilization->Acid_Hydrolysis Neutralization Neutralization Acid_Hydrolysis->Neutralization Derivatization_Reagent Addition of Derivatization Reagent (e.g., OPA/FMOC) Neutralization->Derivatization_Reagent HPLC_Injection HPLC Injection Derivatization_Reagent->HPLC_Injection Chromatographic_Separation Chromatographic Separation (Reversed-Phase Column) HPLC_Injection->Chromatographic_Separation Detection Fluorescence or Mass Spectrometry Detection Chromatographic_Separation->Detection Peak_Integration Peak Integration and Quantification Detection->Peak_Integration Biomass_Calculation Bacterial Biomass Calculation (using conversion factors) Peak_Integration->Biomass_Calculation

References

Application Notes & Protocols for the Synthesis of meso-Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

meso-Diaminopimelic acid (meso-DAP) is a non-proteinogenic amino acid that plays a crucial role in the structural integrity of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria.[1][2] It serves as a key cross-linking component, providing rigidity and resistance to osmotic stress.[3] Furthermore, meso-DAP is a direct precursor to L-lysine in the bacterial lysine biosynthesis pathway.[2][4] The absence of this pathway in mammals makes the enzymes involved in meso-DAP synthesis attractive targets for the development of novel antibacterial agents.[3][5] For researchers in drug development and immunology, access to pure, well-characterized meso-DAP and its derivatives is essential for screening potential enzyme inhibitors and for studying the host-pathogen interactions, particularly the activation of the innate immune system through NOD1 signaling.[6][7]

These application notes provide detailed protocols for the chemical synthesis of meso-DAP for research purposes. The described methods focus on stereoselective synthesis to yield orthogonally protected meso-DAP, which is a versatile intermediate for further chemical modifications and incorporation into larger molecules such as peptidoglycan fragments.[8]

Synthetic Strategies for meso-Diaminopimelic Acid

Two primary chemical synthesis routes are detailed below. The first is a multi-step synthesis starting from L-aspartic acid, and the second employs a cross-metathesis reaction as a key step. Both methods yield protected forms of meso-DAP, which can be deprotected to obtain the final product.

Method 1: Synthesis from L-Aspartic Acid

This method involves the stereoselective conversion of L-aspartic acid into a key intermediate that is then elaborated to form the seven-carbon backbone of meso-DAP with the desired stereochemistry.

Method 2: Synthesis via Cross-Metathesis

This approach utilizes a Grubbs second-generation catalyst to couple two smaller, chiral building blocks derived from amino acids.[9][10] This method offers a convergent approach to the synthesis of orthogonally protected meso-DAP.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of meso-DAP via the cross-metathesis approach.

Step Reactants Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%)
1 Garner aldehyde-derived vinyl glycine, Protected allyl glycineGrubbs 2nd Gen. CatalystCH₂Cl₂Reflux1285
2 Cross-metathesis productPtO₂MeOHRT395
3 Hydrogenated productp-TsOHaq. MeOHRT281 (2 steps)
4 Alcohol intermediateTEMPO, BAIBCH₂Cl₂0 to RT1-
5 Carboxylic acid intermediateBenzyl alcohol, BBDICH₂Cl₂RT1294 (2 steps)

Table 1: Reaction Conditions and Yields for meso-DAP Synthesis via Cross-Metathesis.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Optical Rotation [α]D
Protected meso-DAP C₃₈H₄₄N₂O₈650.7773-74-4.31° (c 1.05, CHCl₃)
N-Acyl iE-DAP derivative C₅₅H₇₁N₃O₁₀934.1890-92-4.6° (c 1.3, CHCl₃)

Table 2: Physicochemical Properties of Key Synthetic Intermediates. [9]

Experimental Protocols

Method 2: Synthesis of Fully Protected meso-DAP via Cross-Metathesis

This protocol is adapted from a published procedure.[9][10]

Step 1: Cross-Metathesis of Garner Aldehyde-Derived Vinyl Glycine and Protected Allyl Glycine

  • To a solution of Garner aldehyde-derived vinyl glycine (1 equivalent) and protected allyl glycine (1.2 equivalents) in dry dichloromethane (CH₂Cl₂), add Grubbs second-generation catalyst (5 mol%).

  • Reflux the mixture under an argon atmosphere for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the cross-metathesis product.

Step 2: Hydrogenation of the Double Bond

  • Dissolve the cross-metathesis product (1 equivalent) in methanol (MeOH).

  • Add Platinum(IV) oxide (PtO₂, 0.1 equivalents) to the solution.

  • Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.

  • Filter the mixture through Celite and concentrate the filtrate under reduced pressure to yield the hydrogenated product.

Step 3: Hydrolysis of the Acetal

  • Dissolve the hydrogenated product in a mixture of methanol and water.

  • Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.2 equivalents).

  • Stir the mixture at room temperature for 2 hours.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the alcohol intermediate.

Step 4 & 5: Oxidation and Benzylation

  • To a solution of the alcohol intermediate (1 equivalent) in CH₂Cl₂, add 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO, 0.1 equivalents) and (diacetoxyiodo)benzene (BAIB, 1.2 equivalents) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the crude carboxylic acid.

  • Without further purification, dissolve the crude acid in CH₂Cl₂.

  • Add benzyl alcohol (1.5 equivalents) and 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI, 1.5 equivalents).

  • Stir the mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture and purify the residue by silica gel column chromatography to yield the fully protected meso-DAP.

Visualizations

experimental_workflow start Starting Materials (Garner Aldehyde-derived Vinyl Glycine & Protected Allyl Glycine) cm Cross-Metathesis (Grubbs 2nd Gen. Cat.) start->cm hydrogenation Hydrogenation (PtO2, H2) cm->hydrogenation hydrolysis Acetal Hydrolysis (p-TsOH) hydrogenation->hydrolysis oxidation Oxidation (TEMPO, BAIB) hydrolysis->oxidation benzylation Benzylation (Benzyl Alcohol, BBDI) oxidation->benzylation purification Purification (Column Chromatography) benzylation->purification product Fully Protected meso-DAP purification->product

Caption: Experimental workflow for the synthesis of fully protected meso-DAP.

signaling_pathway cluster_bacterium Bacterium cluster_host_cell Host Cell PGN Peptidoglycan (PGN) meso_DAP meso-DAP PGN->meso_DAP component NOD1 NOD1 meso_DAP->NOD1 activates RIPK2 RIPK2 NOD1->RIPK2 recruits NF_kB NF-κB RIPK2->NF_kB activates Immune_Response Pro-inflammatory Cytokine Production NF_kB->Immune_Response induces

Caption: Simplified signaling pathway of NOD1 activation by meso-DAP.

References

Application Notes and Protocols: Utilizing 2,6-Diaminopimelic Acid (DAP) Auxotrophs in Genetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-diaminopimelic acid (DAP) auxotrophs in genetic research. DAP is a crucial component of the peptidoglycan cell wall in many bacteria and serves as a precursor for lysine biosynthesis.[1][2] Bacteria unable to synthesize DAP due to mutations in the DAP biosynthesis pathway are termed DAP auxotrophs and cannot survive unless DAP is supplied in the growth medium.[3][4] This unique dependency provides a powerful tool for a variety of genetic manipulations and applications in drug development.

Application 1: Counter-selection in Bacterial Conjugation

A primary application of DAP auxotrophs is in the counter-selection of donor cells following bacterial conjugation. In this method, a DAP-auxotrophic donor strain, such as E. coli, is used to transfer a plasmid to a recipient bacterium. After conjugation, the mixed culture is plated on a medium lacking DAP. This effectively eliminates the donor cells, allowing for the exclusive growth of the recipient transconjugants.[5][6] This method is a valuable alternative to antibiotic-based counter-selection, which can have unintended effects on the recipient strain.[5][6]

Quantitative Data Summary
Counter-selection MethodDonor Strain ViabilityRecipient Strain GrowthReference
DAP DeprivationSignificantly Reduced/EliminatedUnaffected[5][6]
Nalidixic AcidReducedCan be delayed or affected[5][6]
Experimental Protocol: Bi-parental Mating with a DAP Auxotrophic Donor

This protocol outlines the steps for transferring a plasmid from a DAP-auxotrophic E. coli donor strain to a recipient bacterium.

Materials:

  • DAP-auxotrophic E. coli donor strain (e.g., WM3064) carrying the plasmid of interest.[7]

  • Recipient bacterial strain.

  • Luria-Bertani (LB) broth and agar.

  • 2,6-Diaminopimelic acid (DAP) stock solution (e.g., 38 mg/mL).[8]

  • Appropriate antibiotic for plasmid selection in the donor.

  • Phosphate-buffered saline (PBS).

  • Selective agar plates for the recipient (containing an appropriate antibiotic to select for the plasmid, but no DAP).

  • Non-selective agar plates containing DAP (0.3 mM).[9]

Procedure:

  • Culture Preparation:

    • Inoculate the DAP-auxotrophic E. coli donor strain in LB broth supplemented with 0.3 mM DAP and the appropriate antibiotic for the plasmid.[7][9]

    • Inoculate the recipient strain in its appropriate growth medium.

    • Incubate both cultures overnight with shaking at their optimal temperatures.

  • Cell Washing:

    • Harvest 1 mL of each overnight culture by centrifugation (e.g., 3000 rpm for 5 minutes).[7][9]

    • Discard the supernatant and wash the cell pellets with 1 mL of sterile PBS. This step is crucial to remove any residual antibiotic and DAP from the donor culture.[9]

    • Repeat the wash step.

    • Resuspend each cell pellet in 500 µL of PBS.[9]

  • Mating:

    • Combine the donor and recipient cell suspensions in a 1:1 ratio (e.g., 50 µL of donor and 50 µL of recipient) in a microcentrifuge tube.[9]

    • Spot 100 µL of the mixture onto a non-selective agar plate containing 0.3 mM DAP. Do not spread the spot.[9]

    • Incubate the mating plate at the optimal temperature for the recipient strain for a duration suitable for conjugation (typically 4-24 hours).[9]

  • Selection of Transconjugants:

    • After incubation, scrape the conjugation mixture from the plate and resuspend it in 1 mL of PBS.[9]

    • Plate serial dilutions of the cell suspension onto selective agar plates (containing the antibiotic for plasmid selection but lacking DAP).

    • Incubate the plates until colonies of the transconjugants appear.

  • Verification:

    • Pick individual colonies and streak them onto fresh selective plates to isolate pure clones.

    • Confirm the presence of the plasmid in the recipient strain through methods such as colony PCR or plasmid DNA isolation and restriction analysis.

Experimental Workflow

Conjugation_Workflow cluster_donor Donor Preparation cluster_recipient Recipient Preparation cluster_mating Mating cluster_selection Selection d_culture Grow Donor (DAP Auxotroph) in LB + DAP + Antibiotic wash Wash both cultures with PBS d_culture->wash r_culture Grow Recipient in appropriate medium r_culture->wash mix Mix Donor and Recipient wash->mix spot Spot mixture on non-selective plate with DAP mix->spot resuspend Resuspend mating mixture in PBS spot->resuspend plate Plate on selective medium without DAP resuspend->plate incubate Incubate to grow transconjugants plate->incubate

Caption: Workflow for bi-parental mating using a DAP auxotroph for counter-selection.

Application 2: Antibiotic-Free Plasmid Selection and Maintenance

DAP auxotrophy can be ingeniously exploited for the selection and stable maintenance of plasmids without the use of antibiotics, which is highly desirable in applications like gene therapy and vaccine production.[3][10] This system relies on a host strain with a mutation in an essential DAP biosynthesis gene (e.g., dapA or dapD) and a plasmid that carries a functional copy of that gene.[3] The host can only survive and replicate in a medium lacking DAP if it retains the plasmid.

Experimental Protocol: Plasmid Selection via Complementation of DAP Auxotrophy

This protocol describes how to transform a DAP-auxotrophic strain and select for transformants based on the complementation of the DAP auxotrophy.

Materials:

  • DAP-auxotrophic bacterial host strain (e.g., a dapD mutant).[3]

  • Plasmid DNA containing a functional copy of the corresponding DAP biosynthesis gene (e.g., dapD).

  • Growth medium (e.g., LB) with and without DAP supplementation.

  • SOC medium (or other recovery medium).

  • Competent cells of the DAP-auxotrophic strain.

Procedure:

  • Preparation of Competent Cells:

    • Prepare electrocompetent or chemically competent cells of the DAP-auxotrophic strain. When growing the culture to prepare competent cells, the medium must be supplemented with DAP (e.g., 0.3 mM).[11]

  • Transformation:

    • Transform the competent cells with the plasmid DNA using a standard electroporation or heat-shock protocol.[11]

  • Recovery:

    • After transformation, immediately add SOC medium (or another rich recovery medium) and incubate the cells for 1-2 hours at the optimal temperature with gentle shaking to allow for the expression of the complementing gene from the plasmid.

  • Selection:

    • Plate the transformed cells on a minimal or rich medium agar plate that lacks DAP.

    • As a control, plate a sample of the transformation on a non-selective plate containing DAP to assess the transformation efficiency and cell viability.

    • Incubate the plates until colonies appear. Only cells that have successfully taken up the plasmid will be able to grow on the DAP-deficient medium.

  • Plasmid Maintenance:

    • To maintain the plasmid in subsequent cultures, simply grow the bacteria in a medium lacking DAP. The selective pressure of DAP deprivation ensures the stable maintenance of the plasmid.

Logical Relationship Diagram

Plasmid_Selection host Host Strain (DAP Auxotroph, e.g., ΔdapD) transform Transformation host->transform plasmid Plasmid (carries functional dapD gene) plasmid->transform medium_no_dap Growth Medium without DAP transform->medium_no_dap growth Growth and Plasmid Maintenance medium_no_dap->growth Plasmid Present no_growth No Growth (Lysis) medium_no_dap->no_growth Plasmid Absent

Caption: Logic of antibiotic-free plasmid selection using DAP auxotroph complementation.

Application 3: Development of Live-Attenuated Vaccines

Mutations in the DAP biosynthesis pathway can be introduced into pathogenic bacteria to create live-attenuated vaccines.[12][13] Since DAP is essential for cell wall synthesis and is not available in host tissues, DAP-auxotrophic pathogens are unable to multiply and cause disease.[4][12] However, they can persist long enough to elicit a protective immune response.[13][14]

Quantitative Data Summary
Bacterial StrainMutationAttenuation in MiceReference
Yersinia pestisΔdapAXAvirulent[4][15]
Salmonella typhimuriumasd⁻Avirulent[4][12]
Pseudomonas aeruginosaΔmurI (D-glutamate auxotroph)Attenuated[16]
Pseudomonas aeruginosaΔmurI Δalr ΔdadX (double auxotroph)Attenuated[16]

Note: While D-glutamate auxotrophy is also used for vaccine attenuation, it follows a similar principle of targeting essential cell wall components not available in the host.

Experimental Protocol: Generation and Testing of a DAP-Auxotrophic Vaccine Candidate

This protocol provides a general framework for creating and evaluating a DAP-auxotrophic live-attenuated vaccine.

Materials:

  • Wild-type pathogenic bacterial strain.

  • Gene knockout system (e.g., based on homologous recombination).

  • Plasmids and primers for generating the gene deletion construct.

  • Appropriate growth media with and without DAP supplementation.

  • Animal model for infection (e.g., mice).

  • Buffers for bacterial inoculation.

Procedure:

  • Generation of the DAP-Auxotrophic Mutant:

    • Identify a key gene in the DAP biosynthesis pathway of the target pathogen (e.g., dapA, dapB, dapD).

    • Construct a gene deletion cassette using molecular cloning techniques.

    • Introduce the deletion cassette into the wild-type pathogen and select for mutants that have undergone homologous recombination, resulting in the deletion of the target gene.

    • Confirm the gene deletion by PCR and sequencing.

  • Phenotypic Characterization:

    • Verify the DAP auxotrophy of the mutant by testing its ability to grow on media with and without DAP supplementation. The mutant should only grow in the presence of DAP.

  • Attenuation Studies in an Animal Model:

    • Culture the wild-type and mutant strains to mid-log phase. The mutant strain must be grown in DAP-supplemented medium.

    • Wash the cells to remove DAP from the mutant culture.

    • Infect groups of animals (e.g., mice) with different doses of the wild-type and mutant strains via a relevant route of infection (e.g., intravenous, intraperitoneal).

    • Monitor the animals for signs of disease and survival over time. The mutant strain should be significantly attenuated, with a much higher LD₅₀ (lethal dose, 50%) compared to the wild-type strain.

  • Immunogenicity and Protection Studies:

    • Immunize a group of animals with a sublethal dose of the DAP-auxotrophic mutant.

    • After a set period (e.g., 2-4 weeks), challenge the immunized animals and a control group of non-immunized animals with a lethal dose of the wild-type pathogen.

    • Monitor survival rates. A successful vaccine candidate will confer protection against the lethal challenge.

    • (Optional) Collect serum from immunized animals to measure antibody responses (e.g., by ELISA).

Signaling Pathway: DAP Biosynthesis

DAP_Pathway aspartate Aspartate asd Aspartate semialdehyde dehydrogenase (asd) aspartate->asd tetrahydrodipicolinate Tetrahydrodipicolinate asd->tetrahydrodipicolinate dapA Dihydropicolinate synthase (dapA) dapB Dihydropicolinate reductase (dapB) dapA->dapB dapD Tetrahydrodipicolinate N-succinyltransferase (dapD) dapB->dapD n_succinyl_ll_dap N-Succinyl-LL-diaminopimelate dapD->n_succinyl_ll_dap dapC N-Succinyl-diaminopimelate aminotransferase (dapC) dapE N-Succinyl-diaminopimelate desuccinylase (dapE) dapC->dapE ll_dap LL-Diaminopimelate dapE->ll_dap dapF Diaminopimelate epimerase (dapF) meso_dap meso-Diaminopimelate dapF->meso_dap lysA Diaminopimelate decarboxylase (lysA) lysine Lysine lysA->lysine tetrahydrodipicolinate->dapA n_succinyl_ll_dap->dapC ll_dap->dapF meso_dap->lysA peptidoglycan Peptidoglycan meso_dap->peptidoglycan

Caption: The succinylase pathway of DAP and lysine biosynthesis in bacteria.

References

Application Note: Sensitive Detection of Diamidines (DAP) via Fluorescent Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diamidines (DAP) are a class of molecules characterized by the presence of two amidine groups. They are of significant interest in pharmaceutical research and development due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Accurate and sensitive quantification of these compounds in various matrices, such as biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and drug efficacy assessment.

Due to the fact that many diamidines and other pharmacologically relevant molecules lack a native chromophore or fluorophore, their detection at low concentrations can be challenging.[1] Fluorescent derivatization is a powerful strategy to overcome this limitation. This technique involves reacting the target analyte, which typically contains a primary or secondary amine group, with a fluorogenic or fluorescent reagent.[2][3] The resulting derivative exhibits strong fluorescence, enabling highly sensitive detection using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or capillary electrophoresis (CE).[1][4]

This application note provides detailed protocols for the fluorescent derivatization of primary amine-containing compounds like diamidines using three common reagents: Naphthalene-2,3-dicarboxaldehyde (NDA), o-Phthaldialdehyde (OPA), and Fluorescamine.

Featured Derivatization Reagents

Several reagents are available for the derivatization of primary amines. The choice of reagent depends on factors such as required sensitivity, stability of the derivative, and the analytical instrumentation available.

  • Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of a nucleophile (e.g., cyanide or a thiol) to form highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) derivatives.[5][6] NDA is known for its high reaction rate and the high fluorescence quantum yield of its products.

  • o-Phthaldialdehyde (OPA): A widely used reagent that reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) at an alkaline pH to form fluorescent isoindole derivatives.[7][8] The reaction is rapid, but the resulting derivatives can be unstable, requiring controlled reaction and injection times.[8][9]

  • Fluorescamine: A non-fluorescent reagent that reacts almost instantaneously with primary amines to yield highly fluorescent pyrrolinone products.[10][11] A key advantage is that the excess reagent and its hydrolysis products are non-fluorescent, leading to low background signals.[12]

Quantitative Data and Performance Comparison

The following table summarizes key performance metrics for HPLC-FLD methods using NDA, OPA, and Fluorescamine for the analysis of primary amines.

ParameterNDA DerivatizationOPA DerivatizationFluorescamine Derivatization
Excitation (λex) ~420 nm~345 nm[13]~390 nm[12]
Emission (λem) ~480 nm~440 nm[13]~475 nm[12]
Limit of Detection (LOD) As low as 8 nmol/L[14]0.1 - 0.5 pmol/injection[13]Picomole (ppb) range[15]
Linearity Range 8 nmol/L to 1 µmol/L[14]0.5 - 500 pmol[13]1 - 100 µg/mL (protein)[12]
Derivative Stability Highly stableLess stable, requires timed injection[8][9]Stable for hours[12]
Reaction Conditions Requires nucleophile (e.g., KCN)[6]Requires thiol (e.g., 2-ME), alkaline pH[7]Aqueous buffer, rapid reaction[10]

Visualized Reaction and Workflow

The derivatization process chemically alters the DAP molecule to make it fluorescent, and the subsequent analysis follows a structured workflow.

cluster_reaction General Derivatization Reaction DAP DAP-NH₂ (Non-fluorescent Diamidine) Product DAP-Derivative (Highly Fluorescent) DAP->Product + Reagent + Catalyst (if needed) Reagent Fluorogenic Reagent (NDA, OPA, etc.)

Caption: General reaction of a primary amine on a DAP with a fluorogenic reagent.

cluster_workflow Analytical Workflow A Sample Preparation (e.g., Extraction from Plasma) B Derivatization Reaction (Addition of Reagent & Buffer) A->B C Reaction Quenching (Optional, e.g., pH adjustment) B->C D HPLC Injection & Separation C->D E Fluorescence Detection (Set λex / λem) D->E F Data Analysis (Quantification) E->F

Caption: Standard experimental workflow for DAP analysis via fluorescent derivatization.

Experimental Protocols

Note: These are generalized protocols. Optimization for specific DAP molecules and matrices is highly recommended. Always use high-purity reagents and solvents.

Protocol 1: Derivatization using NDA

This protocol is based on the formation of a stable cyanobenz[f]isoindole (CBI) derivative.[6][14]

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 9.3): Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 9.3 with 2.0 M NaOH.

  • NDA Solution (10 mM): Dissolve 18.2 mg of Naphthalene-2,3-dicarboxaldehyde in 10 mL of acetonitrile. Store in an amber vial at 4°C.

  • Potassium Cyanide (KCN) Solution (10 mM): Dissolve 6.5 mg of KCN in 10 mL of borate buffer. Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

2. Derivatization Procedure (Pre-column):

  • Pipette 100 µL of the DAP sample (or standard) into a microcentrifuge tube.

  • Add 100 µL of borate buffer.

  • Add 100 µL of the KCN solution and vortex briefly.

  • Add 100 µL of the NDA solution.

  • Vortex the mixture and allow it to react for 15-30 minutes at room temperature, protected from light.

  • The sample is now ready for injection into the HPLC system.

3. HPLC-FLD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution using (A) Acetonitrile and (B) Water/Buffer (e.g., phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation at 420 nm, Emission at 480 nm.

Protocol 2: Derivatization using OPA

This protocol is a common method for automated pre-column derivatization.[9][13]

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.0): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.0 with 8 M NaOH.

  • OPA Derivatization Reagent:

    • Dissolve 50 mg of o-Phthaldialdehyde in 1.0 mL of methanol.

    • Add this solution to 9.0 mL of the 0.4 M borate buffer.

    • Add 100 µL of 2-mercaptoethanol (2-ME).

    • Mix well. This reagent should be prepared fresh daily and stored in an amber vial.

2. Derivatization Procedure (Pre-column):

  • This reaction is very fast and is often automated by the autosampler.

  • Configure the autosampler program to mix the sample and OPA reagent.

  • A typical program involves aspirating 20 µL of the DAP sample/standard and 20 µL of the OPA reagent.

  • Allow a reaction time of 30-60 seconds before injection.[9] Note: The fluorescence intensity of some OPA derivatives can decay over time, so a consistent and reproducible reaction time is critical.[9]

3. HPLC-FLD Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with Acetonitrile and a buffered aqueous phase.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation at 345 nm, Emission at 440 nm.[13]

Protocol 3: Derivatization using Fluorescamine

This protocol leverages an extremely rapid reaction that is ideal for manual or automated systems.[12][16]

1. Reagent Preparation:

  • Borate Buffer (0.2 M, pH 9.0): Dissolve 12.37 g of boric acid in 1 L of HPLC-grade water. Adjust pH to 9.0 with 2.0 M NaOH.

  • Fluorescamine Stock Solution (3 mg/mL): Dissolve 3.0 mg of Fluorescamine in 1.0 mL of HPLC-grade acetone or DMSO.[16] Prepare this solution fresh and store it in an amber vial, as the reagent is susceptible to hydrolysis.

2. Derivatization Procedure (Pre-column):

  • Pipette 100 µL of the DAP sample (or standard) into a glass test tube or vial.

  • Add 1.0 mL of the borate buffer and vortex.

  • While vigorously vortexing the tube, add 125 µL of the fluorescamine stock solution drop-wise.[12] The reaction is nearly instantaneous.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • The sample is now ready for analysis. The fluorescent product is stable for several hours.[12]

3. HPLC-FLD Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with Acetonitrile and an aqueous buffer.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation at 390 nm, Emission at 475 nm.[12]

References

Mass Spectrometry Methods for 2,6-Diaminopimelic Acid Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that is a key component of the peptidoglycan cell wall of many bacteria.[1] Its presence is often used as a biomarker for quantifying bacterial biomass in various environmental and biological samples. Accurate and sensitive quantification of DAP is crucial for microbiology research, clinical diagnostics, and the development of novel antimicrobial agents targeting bacterial cell wall synthesis. This document provides detailed application notes and protocols for the analysis of DAP using two powerful mass spectrometry techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Sample Preparation: Hydrolysis of Bacterial Cell Walls

The crucial first step in the analysis of DAP from bacterial sources is the hydrolysis of the peptidoglycan to liberate the constituent amino acids.

Protocol: Acid Hydrolysis of Bacterial Biomass

This protocol is adapted from established methods for the analysis of peptidoglycan components.[2]

  • Harvesting and Washing: Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes). Wash the cell pellet three times with deionized water to remove residual media components.

  • Lyophilization: Freeze-dry the washed cell pellet to obtain a consistent dry weight.

  • Hydrolysis:

    • Weigh 5-10 mg of lyophilized bacterial cells into a screw-cap glass hydrolysis tube.

    • Add 1 mL of 6 M hydrochloric acid (HCl) containing 1% (v/v) phenol.

    • Seal the tube tightly and heat at 100°C for 4 to 16 hours in a heating block or oven. The optimal hydrolysis time can vary between Gram-positive and Gram-negative bacteria and should be determined empirically.[2]

    • Allow the tube to cool to room temperature.

  • Acid Removal:

    • Centrifuge the hydrolysate to pellet any insoluble material.

    • Carefully transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a centrifugal evaporator to remove the HCl.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent for the subsequent mass spectrometry analysis (e.g., 0.1% formic acid in water for LC-MS/MS or a derivatization solvent for GC-MS).

II. GC-MS Method for DAP Analysis

For GC-MS analysis, the polar and non-volatile nature of DAP necessitates a derivatization step to increase its volatility. Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common approach for amino acid analysis.

Experimental Protocol: GC-MS with MTBSTFA Derivatization

  • Derivatization:

    • Transfer an aliquot of the reconstituted hydrolysate to a clean, dry reaction vial and evaporate to complete dryness.

    • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).

    • Seal the vial and heat at 70-100°C for 30-60 minutes.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

      • Injector Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 100°C, hold for 2 minutes.

        • Ramp to 280°C at 10°C/min.

        • Hold at 280°C for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Full scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation: GC-MS Quantitative Data (Illustrative)

ParameterValue
Limit of Detection (LOD)1-10 ng/mL
Limit of Quantification (LOQ)5-30 ng/mL
Linearity (R²)>0.99
Recovery85-110%

Note: The values in this table are illustrative and represent typical performance for GC-MS amino acid analysis. Actual values must be determined during method validation.

III. LC-MS/MS Method for DAP Analysis

LC-MS/MS offers high sensitivity and specificity for the direct analysis of DAP in complex matrices, often without the need for derivatization. This method utilizes Multiple Reaction Monitoring (MRM) for highly selective quantification.

Experimental Protocol: LC-MS/MS with MRM

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or a HILIC column suitable for polar analytes.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: 2% to 98% B

      • 5-7 min: 98% B

      • 7-7.1 min: 98% to 2% B

      • 7.1-10 min: 2% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Cone Gas Flow: 50 L/hr.

      • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions: Based on the protonated molecule [M+H]+ of DAP (m/z 191.1) and a known fragment ion (m/z 128)[3], the following transitions can be used. Further optimization of a second transition and collision energies is recommended.

Data Presentation: LC-MS/MS Quantitative Data

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
2,6-Diaminopimelic Acid191.1128.084.115
ParameterValue
Limit of Detection (LOD)0.1-1 ng/mL
Limit of Quantification (LOQ)0.5-5 ng/mL
Linearity (R²)>0.995
Recovery90-110%

Note: The qualifier ion and collision energy are proposed based on common fragmentation patterns of amino acids and require optimization. The quantitative performance values are typical for LC-MS/MS assays and must be experimentally determined.

IV. Visualizations

G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow bacterial_culture Bacterial Culture centrifugation Centrifugation & Washing bacterial_culture->centrifugation lyophilization Lyophilization centrifugation->lyophilization hydrolysis Acid Hydrolysis (6M HCl, 100°C) lyophilization->hydrolysis drying Acid Removal (Drying) hydrolysis->drying reconstitution Reconstitution drying->reconstitution derivatization Derivatization (MTBSTFA) reconstitution->derivatization lc_separation LC Separation reconstitution->lc_separation gc_separation GC Separation derivatization->gc_separation ms_detection_gc MS Detection (EI) gc_separation->ms_detection_gc ms_detection_lc MS/MS Detection (ESI, MRM) lc_separation->ms_detection_lc

Caption: Overall experimental workflow for DAP analysis.

G bacterial_cell Bacterial Cell with Peptidoglycan hydrolysis Acid Hydrolysis bacterial_cell->hydrolysis free_dap Free 2,6-Diaminopimelic Acid hydrolysis->free_dap derivatization Derivatization (e.g., MTBSTFA for GC-MS) free_dap->derivatization For GC-MS analysis Mass Spectrometry Analysis free_dap->analysis For LC-MS/MS volatile_dap Volatile DAP Derivative derivatization->volatile_dap volatile_dap->analysis

Caption: Logical relationship of sample processing steps.

References

Application Notes and Protocols for Utilizing Diammonium Phosphate (DAP) in Gut Microbiome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The composition and metabolic activity of the gut microbiome are intricately linked to host health and are significantly influenced by nutrient availability. Nitrogen and phosphorus are fundamental nutrients for microbial growth and function. While complex organic sources of these elements have been extensively studied, the role of simple, inorganic sources is less characterized. Diammonium phosphate (DAP), an inorganic salt providing both ammonia and phosphate, presents a valuable tool for investigating the direct impact of these essential nutrients on the gut microbial ecosystem.

These application notes provide a framework for utilizing DAP to study its effects on gut microbiome composition and function. The protocols are primarily designed for in vitro gut fermentation models, which allow for controlled investigation of nutrient modulation of the microbiome. The principles outlined can also be adapted for preliminary in vivo animal studies. The information herein is based on the established roles of nitrogen and phosphate in shaping microbial communities, providing a scientifically grounded approach to exploring the utility of DAP in gut microbiome research.[1][2][3][4][5]

Application of DAP in In Vitro Gut Fermentation Models

In vitro gut fermentation models, such as batch culture and continuous chemostat systems, are ideal for studying the effects of specific substrates on the gut microbiota without the complexities of host-microbe interactions. DAP can be introduced into these models as a supplemental nitrogen and phosphorus source to investigate its impact on microbial growth, community structure, and metabolic output.

Key Research Questions Addressable with DAP
  • How does the availability of inorganic nitrogen and phosphate from DAP influence the growth kinetics of the gut microbiota?

  • Does DAP supplementation alter the diversity and composition of the gut microbial community?

  • What is the effect of DAP on the production of key microbial metabolites, such as short-chain fatty acids (SCFAs)?

  • Can DAP modulate the metabolic pathways related to nitrogen and phosphorus utilization in the gut microbiome?

Experimental Design Considerations
  • Basal Medium: A basal medium mimicking the nutrient environment of the colon should be used. This medium typically contains complex carbohydrates as the primary energy source but can be formulated to be limited in nitrogen and/or phosphorus to assess the specific effects of DAP supplementation.[6]

  • DAP Concentration Gradient: A range of DAP concentrations should be tested to determine dose-dependent effects.

  • Controls: A negative control (no DAP supplementation) is essential. Positive controls could include other nitrogen (e.g., casein, peptone) or phosphorus sources.

  • Fecal Inoculum: Fresh fecal samples from healthy donors should be used to inoculate the fermentation models to ensure a diverse and representative starting microbial community.

Experimental Protocols

Protocol for Batch Fermentation Model

This protocol describes a 48-hour batch fermentation experiment to assess the short-term effects of DAP on the gut microbiota.

Materials:

  • Anaerobic chamber or workstation

  • Sterile serum bottles or similar fermentation vessels

  • Basal fermentation medium (nitrogen and phosphorus limited)

  • Diammonium phosphate (DAP) stock solution (sterile)

  • Fresh human fecal slurry (inoculum)

  • Syringes and needles for sampling

  • pH meter

  • Gas chromatograph-mass spectrometer (GC-MS) for SCFA analysis

  • DNA extraction kits for microbiome analysis

  • Quantitative PCR (qPCR) and/or 16S rRNA gene sequencing platform

Procedure:

  • Preparation:

    • Prepare the basal fermentation medium and dispense into serum bottles inside an anaerobic chamber.

    • Prepare a sterile stock solution of DAP.

    • Prepare a fresh fecal slurry (e.g., 10% w/v in anaerobic phosphate-buffered saline).

  • Inoculation and Supplementation:

    • Add the DAP stock solution to the fermentation vessels to achieve the desired final concentrations (e.g., 0, 5, 10, 20 mM).

    • Inoculate each vessel with the fecal slurry (e.g., 5% v/v).

    • Seal the vessels and incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • Collect samples at multiple time points (e.g., 0, 12, 24, 48 hours) for pH, SCFA, and microbiome analysis.

    • pH Measurement: Measure the pH of the fermentation broth.

    • SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for SCFAs (acetate, propionate, butyrate) using GC-MS.

    • Microbiome Analysis: Pellet the microbial cells from the samples, extract DNA, and perform 16S rRNA gene sequencing to determine the microbial composition.

Protocol for Continuous Fermentation Model (Chemostat)

This protocol is for longer-term studies on the adaptation of the gut microbiota to continuous DAP supplementation.

Materials:

  • Multi-stage chemostat system (e.g., simulating different regions of the colon)

  • Peristaltic pumps

  • Basal medium reservoir

  • DAP stock solution reservoir

  • Waste collection vessel

  • All materials for sampling and analysis as in the batch fermentation protocol.

Procedure:

  • System Setup and Inoculation:

    • Assemble and sterilize the chemostat system.

    • Fill the vessels with basal medium and inoculate with a fecal slurry.

    • Allow the microbial community to stabilize for a defined period (e.g., 7-10 days) by continuously pumping in fresh basal medium.

  • DAP Supplementation:

    • After stabilization, introduce the DAP stock solution into the medium reservoir to achieve the desired concentration in the fermentation vessels.

    • Continue the fermentation for an extended period (e.g., 2-3 weeks) to allow the microbial community to adapt.

  • Sampling and Analysis:

    • Collect samples from the fermentation vessels at regular intervals during the stabilization and DAP supplementation phases.

    • Perform the same analyses as described for the batch fermentation model (pH, SCFAs, microbiome composition).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different experimental conditions.

Table 1: Effect of DAP on SCFA Production in a 48-hour Batch Fermentation

DAP Concentration (mM)Acetate (mM)Propionate (mM)Butyrate (mM)Total SCFAs (mM)
0 (Control)30 ± 415 ± 210 ± 155 ± 7
535 ± 518 ± 312 ± 265 ± 10
1042 ± 622 ± 415 ± 379 ± 13
2045 ± 725 ± 418 ± 388 ± 14

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Table 2: Relative Abundance of Key Bacterial Phyla with DAP Supplementation in a Chemostat Model

Bacterial PhylumControl (%)10 mM DAP (%)
Firmicutes60 ± 555 ± 6
Bacteroidetes30 ± 435 ± 5
Proteobacteria5 ± 17 ± 2
Actinobacteria3 ± 12 ± 1

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

microbial_nitrogen_metabolism cluster_lumen Gut Lumen cluster_microbiota Microbiota Dietary_Protein Dietary Protein Amino_Acids Amino Acids Dietary_Protein->Amino_Acids Proteolysis Urea Host Urea Ammonia Ammonia (NH3/NH4+) Urea->Ammonia Urease DAP Diammonium Phosphate (DAP) DAP->Ammonia Phosphate Phosphate (PO4^3-) DAP->Phosphate Amino_Acids->Ammonia Deamination SCFAs Short-Chain Fatty Acids (SCFAs) Amino_Acids->SCFAs Fermentation Bacterial_Proteins Bacterial Proteins & Nucleic Acids Ammonia->Bacterial_Proteins Assimilation Phosphate->Bacterial_Proteins Assimilation experimental_workflow cluster_analysis Downstream Analysis Fecal_Sample 1. Fecal Sample Collection (Healthy Donors) In_Vitro_Model 2. Inoculate In Vitro Gut Model (Batch or Chemostat) Fecal_Sample->In_Vitro_Model DAP_Addition 3. DAP Supplementation (Concentration Gradient) In_Vitro_Model->DAP_Addition Incubation 4. Anaerobic Incubation (37°C) DAP_Addition->Incubation Sampling 5. Time-Course Sampling Incubation->Sampling SCFA_Analysis SCFA Analysis (GC-MS) Sampling->SCFA_Analysis Microbiome_Analysis Microbiome Analysis (16S rRNA Sequencing) Sampling->Microbiome_Analysis Metabolomics Metabolomics (LC-MS) Sampling->Metabolomics Data_Analysis 6. Data Interpretation SCFA_Analysis->Data_Analysis Microbiome_Analysis->Data_Analysis Metabolomics->Data_Analysis logical_relationship cluster_nutrients Nutrient Availability cluster_outcomes Microbial Outcomes DAP DAP Supplementation Ammonia Increased Ammonia DAP->Ammonia Phosphate Increased Phosphate DAP->Phosphate Microbiota Gut Microbiota Ammonia->Microbiota Phosphate->Microbiota Composition Altered Composition Microbiota->Composition Metabolism Altered Metabolism Microbiota->Metabolism

References

Application Notes and Protocols for Metabolic Studies Using Radiolabeled Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) is a unique amino acid that is an essential component of the peptidoglycan cell wall of most Gram-negative and some Gram-positive bacteria.[1] Unlike mammals, who do not synthesize or require DAP, bacteria rely on it for cell wall integrity and as a precursor for lysine biosynthesis.[1] This metabolic distinction makes the DAP biosynthesis pathway an attractive target for the development of novel antibacterial drugs. Radiolabeled forms of DAP, such as tritiated ([³H]) or carbon-14 ([¹⁴C]) labeled DAP, are invaluable tools for elucidating bacterial metabolic pathways, quantifying bacterial growth, and assessing the efficacy of antimicrobial agents that target cell wall synthesis. These tracers allow for highly sensitive and specific tracking of DAP uptake, incorporation, and metabolism in various biological systems.

Application Notes

The use of radiolabeled diaminopimelic acid provides a robust and sensitive method for a variety of metabolic studies. Key applications include:

  • Measuring Bacterial Growth and Biomass: Radiolabeled DAP can be used to specifically label and quantify bacterial cells, particularly in complex environments like the rumen of sheep.[2][3][4] By measuring the incorporation of radiolabeled DAP into bacterial biomass over time, researchers can accurately determine bacterial growth rates and population dynamics.

  • Analyzing Peptidoglycan Synthesis and Cross-Linking: The incorporation of radiolabeled DAP is a direct measure of peptidoglycan synthesis. A specific radioassay has been developed to determine the peptidoglycan cross-linking index by labeling DAP with [¹⁴C]aspartate.[5] This is crucial for understanding the mechanism of action of antibiotics that target cell wall biosynthesis.

  • Tracing Bacterial Metabolism and Metabolite Fate: Radiolabeled DAP allows for the tracing of its metabolic fate within an organism or ecosystem. For example, studies have shown that bacterially bound [³H]DAP is extensively metabolized, primarily through decarboxylation to [³H]lysine by ruminal microorganisms.[2][3][4]

  • Investigating Host-Pathogen Interactions: DAP and its fragments, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), are recognized by the host's innate immune system, specifically by the NOD1 receptor. This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[6][7][8][9] Radiolabeled DAP can be used to study the uptake and processing of bacterial cell wall components by host cells and the subsequent activation of immune responses.

Quantitative Data

The following tables summarize quantitative data from studies using radiolabeled diaminopimelic acid.

Table 1: Metabolism of [³H]DAP-labeled B. megaterium in Sheep Rumen [2][3][4]

Time (hours)[³H]DAP Metabolized to [³H]lysine (%)
8up to 70

Table 2: Recovery of Infused Radiolabel from [³H]DAP-labeled B. megaterium in Sheep [2][3][4]

Time (hours)Recovery in Urine and Feces (%)
9642

Table 3: Peptidoglycan Cross-Linking Index in Bacillus subtilis 168 [5]

Growth MediumCross-Linking Index (%)
Rich Medium50.8 ± 1.3
Minimal Medium55.5 ± 0.9

Table 4: Forms of Diaminopimelic Acid in Duodenal Digesta of Sheep [2][3][4]

Form of DAPProportion of Total DAP (%)
Free DAP0 - 9.5
Peptidyl DAP8.3 - 99.2

Signaling and Metabolic Pathways

Diaminopimelic Acid (DAP) Biosynthesis Pathway

The DAP pathway is essential for the synthesis of lysine in bacteria and is a key target for antibiotic development.[1] The pathway starts from aspartate and involves several enzymatic steps to produce meso-diaminopimelic acid, which is then either incorporated into peptidoglycan or converted to lysine. There are different variations of the DAP pathway, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[10]

DAP_Biosynthesis_Pathway cluster_succinylase Succinylase Pathway Aspartate Aspartate Aspartate_Semialdehyde L-Aspartate-semialdehyde Aspartate->Aspartate_Semialdehyde Multiple Steps THDPA L-2,3,4,5-Tetrahydrodipicolinate Aspartate_Semialdehyde->THDPA DapA, DapB N_Succinyl_KAP N-Succinyl-L-2-amino-6-ketopimelate THDPA->N_Succinyl_KAP DapD LL_DAP L,L-Diaminopimelate meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF Lysine Lysine meso_DAP->Lysine LysA Peptidoglycan Peptidoglycan Synthesis meso_DAP->Peptidoglycan N_Succinyl_LL_DAP N-Succinyl-L,L-diaminopimelate N_Succinyl_KAP->N_Succinyl_LL_DAP DapC N_Succinyl_LL_DAP->LL_DAP DapE NOD1_Signaling_Pathway iE_DAP iE-DAP (DAP-containing peptidoglycan fragment) NOD1 NOD1 iE_DAP->NOD1 RIPK2 RIPK2 (RICK) NOD1->RIPK2 TRAF3 TRAF3 RIPK2->TRAF3 IKK_complex IKK Complex RIPK2->IKK_complex TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe IRF7 IRF7 TBK1_IKKe->IRF7 IFN_beta IFN-β Production IRF7->IFN_beta NF_kB NF-κB Activation IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines & Chemokines NF_kB->Cytokines Bacterial_Growth_Workflow Start Start: Bacterial Culture in Log Phase Add_Radiolabel Add [³H]-DAP Start->Add_Radiolabel Incubate Incubate and Take Samples at Time Points Add_Radiolabel->Incubate Precipitate Precipitate with Ice-Cold TCA Incubate->Precipitate Filter Filter and Wash Precipitate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Analyze Data (CPM vs. Time) Count->Analyze End End: Determine Growth Rate Analyze->End Peptidoglycan_Crosslinking_Workflow Start Start: Radiolabel Bacteria with [¹⁴C]Aspartate Purify_CW Purify Cell Walls Start->Purify_CW DNP Dinitrophenylate with FDNB Purify_CW->DNP Hydrolyze Acid Hydrolysis DNP->Hydrolyze TLC Separate by TLC Hydrolyze->TLC Quantify Quantify Radioactivity of DAP and DNP-DAP spots TLC->Quantify Calculate Calculate Cross-Linking Index Quantify->Calculate End End: Determine Peptidoglycan Cross-Linking Calculate->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acid Hydrolysis for DAP Release from Peptidoglycan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acid hydrolysis of peptidoglycan to release diaminopimelic acid (DAP).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Issue: Low or no DAP detected in the hydrolysate.

Possible Cause Troubleshooting Step
Incomplete Hydrolysis The peptidoglycan (PG) layer in Gram-positive bacteria is significantly thicker than in Gram-negative bacteria and may require longer hydrolysis times.[1][2] For Gram-positive organisms, consider extending the hydrolysis duration.
Verify the concentration and type of acid used. 6 M HCl is a common choice for complete hydrolysis.
Ensure the hydrolysis temperature is optimal and maintained consistently. Temperatures around 100-110°C are typically used.[3]
DAP Degradation Prolonged exposure to high acid concentrations and temperatures can lead to the degradation of amino acids. Optimize hydrolysis time to maximize DAP release while minimizing degradation.
Sample Loss Ensure quantitative transfer of the hydrolysate after digestion. Rinse hydrolysis tubes to recover all sample material.
Amidation of DAP In some Gram-positive bacteria, the ε-carboxyl group of meso-diaminopimelic acid (mDAP) can be amidated.[4] This modification can interfere with certain analytical detection methods. Consider enzymatic deamidation prior to hydrolysis or use a detection method that is not affected by this modification.

Issue: High variability between replicate samples.

Possible Cause Troubleshooting Step
Inhomogeneous Sample Ensure the starting bacterial cell wall preparation is homogenous. Sonication or bead beating can help to create a uniform suspension.
For solid samples, variations in the relative areas of stereoisomers of diamino acids have been attributed to sampling errors.[5] Ensure thorough mixing before taking aliquots.
Inconsistent Hydrolysis Conditions Use a heating block or oven that provides uniform temperature distribution to all samples.
Ensure that the volume of acid added to each sample is precise.
Evaporation during Hydrolysis Use sealed hydrolysis tubes to prevent evaporation, which can concentrate the acid and alter the reaction conditions.[6] For small volumes, a mineral oil overlay can be considered to prevent alkali concentration in alkaline hydrolysis, a principle that can be adapted to prevent acid concentration.[6]

Issue: Presence of interfering peaks in the chromatogram.

Possible Cause Troubleshooting Step
Incomplete Removal of Cellular Components Ensure the initial peptidoglycan isolation procedure effectively removes proteins, nucleic acids, and lipids. Pre-hydrolysis purification steps are crucial.
Side Reactions during Hydrolysis Acid hydrolysis can lead to the formation of byproducts from other cell wall components, such as the degradation of sugars.[2]
Consider using a purification step after hydrolysis, such as solid-phase extraction (SPE), to remove interfering substances before analysis.
Contamination Use high-purity reagents and acid. Ensure all glassware and equipment are thoroughly cleaned to avoid contamination.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for acid hydrolysis of peptidoglycan?

A1: The optimal conditions depend on the bacterial species (Gram-positive vs. Gram-negative) and the specific experimental goals. However, a common starting point is hydrolysis with 6 M HCl at 100-110°C. The duration of hydrolysis needs to be optimized; shorter times may be sufficient for Gram-negative bacteria, while Gram-positive bacteria may require longer incubation.[2]

Q2: How can I quantify the amount of DAP released?

A2: Several methods are available for quantifying DAP after hydrolysis. High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization using reagents like o-phthalaldehyde (OPA) is a common technique.[5] Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity for DAP quantification.[1][2]

Q3: Can acid hydrolysis degrade DAP?

A3: Yes, prolonged exposure to strong acid at high temperatures can lead to the degradation of amino acids, including DAP. It is crucial to perform a time-course experiment to determine the optimal hydrolysis time that maximizes DAP release while minimizing its degradation.

Q4: Does the amidation of DAP affect its quantification?

A4: Yes, amidation of the mDAP in the peptidoglycan of some Gram-positive organisms can affect quantification, depending on the analytical method used.[4] If your method relies on the free carboxyl group for derivatization or detection, amidation will interfere. In such cases, enzymatic deamidation or an alternative quantification method may be necessary.

Q5: What are some common side reactions during acid hydrolysis of peptidoglycan?

A5: Besides the degradation of amino acids, acid hydrolysis can cause the deacetylation of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) to glucosamine (GlcN) and muramic acid (Mur), respectively.[2] Sugars can also degrade under harsh acidic conditions.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Bacterial Cell Walls for DAP Analysis
  • Sample Preparation:

    • Start with a known dry weight of purified bacterial cell walls (peptidoglycan).

    • Place the sample in a Teflon-lined screw-cap hydrolysis tube.

  • Acid Addition:

    • Add a sufficient volume of 6 M HCl containing 0.1% phenol to the sample. A common ratio is 2 mg of sample nitrogen per 5 mL of acid.[3]

    • Flush the tube with nitrogen gas for 10 seconds to remove oxygen.[3]

  • Hydrolysis:

    • Securely seal the hydrolysis tube.

    • Place the tube in a heating block or oven pre-heated to 110°C.[3]

    • Hydrolyze for a predetermined optimal time (e.g., 4 hours for Gram-negative bacteria, up to 16 hours for Gram-positive bacteria).[2]

  • Post-Hydrolysis Processing:

    • Allow the tube to cool to room temperature.

    • Quantitatively transfer the hydrolysate to a volumetric flask.

    • Rinse the hydrolysis tube with deionized water and add the rinsing to the flask.

    • Bring the flask to the final volume with deionized water and mix thoroughly.

  • Sample Cleanup (Optional but Recommended):

    • Filter the diluted hydrolysate through a 0.2 µm syringe filter.[3]

    • For cleaner samples, perform solid-phase extraction (SPE) to remove interfering substances.

  • Analysis:

    • Analyze the sample using HPLC with OPA derivatization or by LC-MS.

Data Presentation

Table 1: Recommended Hydrolysis Times for Different Bacterial Types

Bacterial TypeRecommended Hydrolysis Time (6 M HCl, 110°C)Reference
Gram-Negative (e.g., E. coli)4 hours[2]
Gram-Positive (e.g., S. thermophilus)Up to 16 hours[2]

Table 2: Comparison of DAP Quantification Methods

MethodPrincipleAdvantagesDisadvantages
HPLC with OPA Derivatization Derivatization of primary amines with o-phthalaldehyde followed by fluorescence detection.[5]Well-established, good sensitivity.Can be affected by DAP amidation.
LC-MS Separation by liquid chromatography followed by mass spectrometric detection.[1][2]High sensitivity and selectivity, can identify modified forms of DAP.Requires more specialized equipment.

Visualizations

ExperimentalWorkflow Figure 1. Experimental Workflow for DAP Analysis cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_processing Post-Hydrolysis Processing cluster_analysis Analysis start Start with Purified Peptidoglycan add_acid Add 6 M HCl start->add_acid 1 seal_tube Seal Hydrolysis Tube add_acid->seal_tube 2 heat Heat at 110°C seal_tube->heat 3 cool Cool to Room Temperature heat->cool 4 transfer Quantitative Transfer cool->transfer 5 cleanup Sample Cleanup (SPE) transfer->cleanup 6 analyze HPLC or LC-MS Analysis cleanup->analyze 7 end DAP Quantification analyze->end 8

Caption: Figure 1. Workflow for DAP release and quantification.

TroubleshootingLogic Figure 2. Troubleshooting Low DAP Detection cluster_causes Potential Causes cluster_solutions Solutions start Low or No DAP Detected incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis dap_degradation DAP Degradation? start->dap_degradation sample_loss Sample Loss? start->sample_loss dap_amidation DAP Amidation? start->dap_amidation optimize_time Optimize Time/Temp incomplete_hydrolysis->optimize_time dap_degradation->optimize_time check_transfer Verify Transfer Technique sample_loss->check_transfer use_alt_method Use Alternative Detection dap_amidation->use_alt_method

Caption: Figure 2. Logic diagram for troubleshooting low DAP signals.

References

Technical Support Center: Troubleshooting Peak Tailing in DAP HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during High-Performance Liquid Chromatography (HPLC) analysis utilizing diammonium phosphate (DAP) buffer.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with the trailing edge being broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape.[1] This asymmetry is often measured by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 signifies peak tailing.[1]

Q2: What are the primary causes of peak tailing when using a diammonium phosphate (DAP) buffer?

A2: When using a DAP buffer in reversed-phase HPLC, peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[1][2] The most common cause is the interaction of basic analytes with acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing material.[1][3] Other contributing factors can include improper mobile phase pH, column degradation, sample overload, and issues within the HPLC system hardware.[1]

Q3: How does the mobile phase pH, controlled by the DAP buffer, affect peak shape?

A3: The mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds.[1] If the mobile phase pH is close to the analyte's pKa, the analyte can exist in both ionized and neutral forms, leading to different retention interactions and resulting in a tailed peak.[3] For basic compounds, using a low pH mobile phase (e.g., pH 2-3) can protonate the silanol groups on the stationary phase, which minimizes their interaction with the positively charged basic analyte, thereby improving peak symmetry.[1][4]

Q4: Can the concentration of the diammonium phosphate buffer impact peak tailing?

A4: Yes, the buffer concentration can influence peak shape. While reversed-phase separations are not as sensitive to buffer concentration as other chromatographic modes, an insufficient buffer concentration (typically below 5-10 mM) may not be adequate to control the pH at the column surface, leading to secondary interactions and peak tailing.[5] Conversely, excessively high buffer concentrations can lead to precipitation when mixed with high percentages of organic solvent, causing blockages and system pressure issues.[2][6]

Q5: Can the HPLC column itself be the cause of peak tailing with a DAP mobile phase?

A5: Absolutely. The choice and condition of the HPLC column are crucial.[1] Older columns, particularly those not "end-capped," have a higher population of free silanol groups that can cause significant tailing with basic compounds.[4] Over time, columns can degrade, especially when used at pH extremes, leading to the exposure of more silanol groups or the creation of voids in the packed bed, both of which can cause peak tailing.

Troubleshooting Guides

Guide 1: Systematic Mobile Phase and Method Optimization

If you are experiencing peak tailing, a systematic evaluation of your mobile phase and method parameters is the first step.

Problem: A specific peak, likely a basic compound, is tailing.

Solution Workflow:

start Peak Tailing Observed check_pH Is mobile phase pH at least 2 units away from analyte pKa? start->check_pH adjust_pH Adjust mobile phase pH to 2-3 for basic analytes. check_pH->adjust_pH No check_buffer Is DAP buffer concentration between 10-50 mM? check_pH->check_buffer Yes adjust_pH->check_buffer adjust_buffer Adjust buffer concentration. check_buffer->adjust_buffer No check_organic Is buffer soluble in the organic modifier concentration? check_buffer->check_organic Yes adjust_buffer->check_organic change_organic Consider switching organic modifier (e.g., Methanol to Acetonitrile). check_organic->change_organic No end Peak Shape Improved check_organic->end Yes change_organic->end start Persistent or Universal Peak Tailing check_guard Is a guard column in use? start->check_guard replace_guard Replace the guard column. check_guard->replace_guard Yes check_column Substitute with a new, high-quality end-capped column. check_guard->check_column No replace_guard->check_column check_extracolumn Inspect for extra-column volume (long tubing, improper fittings). check_column->check_extracolumn optimize_tubing Minimize tubing length and use narrow internal diameter tubing. check_extracolumn->optimize_tubing Yes check_frit Is the column inlet frit blocked? check_extracolumn->check_frit No optimize_tubing->check_frit backflush Backflush the column (if manufacturer allows). check_frit->backflush Yes end Peak Shape Restored check_frit->end No backflush->end cluster_0 Ideal Separation (No Tailing) cluster_1 Peak Tailing Mechanism Analyte Analyte C18 C18 Stationary Phase Analyte->C18 Hydrophobic Interaction BasicAnalyte Basic Analyte (+ charge) Silanol Ionized Silanol Group (- charge) BasicAnalyte->Silanol Secondary Ionic Interaction C18_2 C18 Stationary Phase BasicAnalyte->C18_2 Primary Hydrophobic Interaction

References

Technical Support Center: Chromatographic Resolution of LL- and DD-DAP Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of LL- and DD-diaminopimelic acid (DAP) isomers.

Frequently Asked Questions (FAQs)

Q1: What are LL- and DD-DAP isomers, and why is their separation challenging?

Diaminopimelic acid (DAP) is an amino acid containing two stereocenters, which results in three stereoisomers: LL-DAP, DD-DAP, and meso-DAP.[1] The LL- and DD- isomers are enantiomers—non-superimposable mirror images of each other.[2] Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by standard chromatographic techniques difficult.[2] Achieving resolution requires creating a chiral environment where the isomers interact differently, which is typically accomplished using a chiral stationary phase (CSP) or by derivatizing the isomers with a chiral reagent to form diastereomers.[3][4]

Q2: Why is pre-column derivatization often necessary for DAP isomer analysis by HPLC?

Pre-column derivatization serves two primary purposes for analyzing DAP isomers:

  • Creation of Diastereomers: Reacting the LL- and DD-DAP enantiomers with a single, pure enantiomer of a chiral derivatizing agent (e.g., GITC or OPA/N-acetyl-L-cysteine) creates diastereomeric pairs.[5][6][7] Diastereomers have different physical properties and can be separated on standard, achiral stationary phases (like C18).[7]

  • Enhanced Detection: DAP lacks a strong chromophore or fluorophore, making it difficult to detect at low concentrations with UV or fluorescence detectors. Derivatization agents like o-phthaldialdehyde (OPA) add a fluorescent tag to the molecules, significantly increasing detection sensitivity.[8][9]

Q3: What type of chromatographic column is best for separating LL- and DD-DAP isomers?

The optimal column choice depends on the analytical strategy:

  • Reversed-Phase (Achiral) Columns (e.g., C18): These are the most common choice when a pre-column chiral derivatization strategy is used.[5][6][9] The separation is based on the different properties of the newly formed diastereomers.

  • Chiral Stationary Phase (CSP) Columns: These columns have a chiral selector immobilized on the stationary phase, which allows for the direct separation of enantiomers without derivatization.[10][11] Crown-ether based CSPs, for instance, are particularly effective for separating D- and L-amino acid enantiomers.[11] While this method avoids the derivatization step, method development can be complex, and CSPs can be more expensive and sensitive to mobile phase conditions.[12][13]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: Poor or No Resolution Between LL- and DD-DAP Peaks

Q: I am not seeing any separation between my LL- and DD-DAP peaks. What steps should I take to troubleshoot this?

A: Poor resolution is a common issue in chiral separations.[10] A systematic approach is the best way to identify and solve the problem. Follow the logical workflow below to diagnose the issue.

G Troubleshooting Workflow for Poor Resolution start Poor / No Resolution check_method 1. Verify Method Parameters start->check_method check_column 2. Assess Column Health start->check_column check_derivatization 3. Check Derivatization Step (if applicable) start->check_derivatization check_system 4. Inspect HPLC System start->check_system mobile_phase Mobile Phase Correct? (Composition, pH, Freshness) check_method->mobile_phase temperature Temperature Stable and Optimal? check_method->temperature flow_rate Flow Rate Correct and Stable? check_method->flow_rate csp_choice Correct CSP/Achiral Column for Method? check_column->csp_choice column_old Column Old or Contaminated? check_column->column_old column_void Void at Column Head? check_column->column_void reagent_quality Reagent Quality/Age? check_derivatization->reagent_quality reaction_conditions Reaction Time/Temp OK? check_derivatization->reaction_conditions leaks System Leaks? check_system->leaks injector Injector Issue? check_system->injector solution_mp Action: Remake Mobile Phase. Adjust pH/Composition. mobile_phase->solution_mp No solution_temp Action: Optimize Temperature. Lower T often increases selectivity. temperature->solution_temp No solution_flow Action: Lower Flow Rate. flow_rate->solution_flow No solution_col Action: Flush/Regenerate Column. If fails, replace column. column_old->solution_col Yes column_void->solution_col Yes solution_deriv Action: Use Fresh Reagent. Verify Protocol. reagent_quality->solution_deriv Poor reaction_conditions->solution_deriv Incorrect solution_sys Action: Perform System Maintenance. Check fittings, service injector. leaks->solution_sys Yes injector->solution_sys Yes

Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Verify Mobile Phase: The mobile phase composition is critical.[14] Small changes in the organic solvent ratio or pH can dramatically affect selectivity.[15] Ensure the mobile phase is correctly prepared, of high purity, and freshly made.[16] For separating GITC-derivatized DAP, the pH of the mobile phase has a significant effect on resolution.[5]

  • Optimize Temperature: Temperature influences the interactions responsible for chiral recognition.[10] Generally, lower temperatures enhance selectivity, but this is not universal.[14] Verify that your column oven is stable and try adjusting the temperature by 5-10°C increments to see if resolution improves.

  • Adjust Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, though it will increase analysis time.[14]

  • Assess Column Condition: A loss of performance in a chiral column can be due to contamination or degradation of the stationary phase.[12] If you suspect contamination, try flushing the column with a strong, compatible solvent.[12] If the column is old or has been used with incompatible solvents, it may need replacement.[12]

  • Check Derivatization Reaction: If you are using derivatization, ensure the chiral reagent has not degraded and that the reaction conditions (time, temperature, pH) are optimal.[6] Incomplete or side reactions can lead to poor results.

Problem: Peak Tailing

Q: My DAP isomer peaks are showing significant tailing. How can I improve the peak shape?

A: Peak tailing can compromise resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or by column issues.

  • Check for Column Overload: Injecting too much sample can lead to broad, tailing peaks.[10] Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, you were overloading the column.

  • Adjust Mobile Phase pH/Additives: Unwanted interactions with residual silanol groups on the silica support can cause tailing.

    • For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help.

    • For acidic compounds, adding an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.[10]

  • Ensure Column Health: Peak tailing can be a sign of a contaminated or damaged column.[17] A blocked inlet frit or a void at the head of the column can distort peak shape. Try backflushing the column (if the manufacturer allows it) or replacing the inlet frit.[17] If these measures fail, the column may need to be replaced.

Experimental Protocols and Data

Example Protocol: Derivatization and HPLC of DAP Isomers

This protocol is based on a method for separating DAP stereoisomers using the chiral derivatizing agent 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[5]

G Experimental Workflow for DAP Isomer Analysis sample_prep 1. Sample Prep (e.g., Cell Wall Hydrolysis) derivatization 2. Derivatization with GITC sample_prep->derivatization 10 µL Sample add_tea Add Triethylamine (TEA) Solution derivatization->add_tea add_gitc Add GITC Solution Incubate 25 min @ RT add_tea->add_gitc 20 µL quench Quench with Taurine Incubate 25 min @ RT add_gitc->quench 10 µL hplc 3. HPLC Analysis quench->hplc Inject data 4. Data Analysis (Peak Integration & Quantification) hplc->data

General workflow for DAP isomer analysis via derivatization.

Methodology:

  • Sample Preparation: Hydrolyze bacterial cell wall samples to release free DAP.[5] Prepare a 10 µL aliquot of the sample solution in 0.1 N HCl.

  • Derivatization:

    • To the 10 µL sample, add 20 µL of a 50 mM triethylamine solution.

    • Add 10 µL of a 2% (w/v) GITC solution in acetonitrile.

    • Allow the mixture to stand at room temperature for 25 minutes.[5]

    • To stop the reaction, add 20 µL of a 50 mM taurine aqueous solution and let it stand for another 25 minutes at room temperature.[5]

  • HPLC Analysis: Inject the resulting mixture onto a reversed-phase HPLC system.

Chromatographic Conditions and Performance Data

The following table summarizes example HPLC conditions for separating GITC-derivatized DAP isomers, adapted from published literature.[5]

ParameterCondition 1Condition 2
Column Reversed-Phase C18Reversed-Phase C18
Mobile Phase Methanol: 20 mM Ammonium Phosphate (pH 5.0) = 40:60 (v/v)Methanol: 50 mM Acetate Buffer (pH 3.2) = 40:60 (v/v)
Flow Rate 1.0 mL/min1.8 mL/min
Temperature 45°C45°C
Detection UV at 250 nmUV at 250 nm
Observed Outcome Partial separation of isomers.Clear separation of LL-, DD-, and meso-DAP derivatives.[5]

This table summarizes data for illustrative purposes. Actual retention times and resolution will vary based on the specific column, system, and laboratory conditions.

References

Overcoming matrix effects in DAP quantification from environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of dialkyl phosphates (DAPs) from environmental samples.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the quantification of DAPs in complex environmental matrices.

Q1: What are matrix effects and how do they impact my DAP quantification?

A: The "matrix" refers to all components in a sample other than the analyte of interest (DAPs).[1] In environmental samples, this can include a complex mixture of organic matter, salts, lipids, and other endogenous compounds.[1][2] Matrix effects are the alteration of the analyte's signal response (either suppression or enhancement) due to the co-eluting matrix components during analysis, most commonly with techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4] This interference can lead to inaccurate and unreliable quantification of DAPs, affecting the reproducibility, linearity, and sensitivity of the analytical method.[4][5]

Q2: I'm observing significant signal suppression in my DAP analysis. What are the likely causes and how can I troubleshoot this?

A: Signal suppression is a common manifestation of matrix effects where co-eluting compounds interfere with the ionization of the target DAP molecules in the mass spectrometer's ion source.[1]

Troubleshooting Steps:

  • Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[6] Protein precipitation is often the least effective technique, leaving behind many interfering components.[7] Consider more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the matrix.[6][7]

  • Optimize Chromatography: Co-elution of matrix components with your DAPs is a direct cause of signal suppression.[1] Modifying the chromatographic conditions, such as the mobile phase composition, gradient, or column chemistry, can help separate the DAPs from the interfering compounds.[1][8]

  • Dilute the Sample: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[8][9] However, this may compromise the sensitivity if the DAP concentrations are already low.[9]

Q3: My calibration curve has a poor correlation coefficient (R²) when analyzing environmental samples. Could this be due to matrix effects?

A: Yes, matrix effects can significantly impact the linearity of your calibration curve.[3] If different samples have varying matrix compositions, the degree of signal suppression or enhancement can differ for each sample, leading to a scattered and non-linear calibration plot.

Solutions:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your environmental samples.[1][10] This helps to ensure that the standards and the samples experience similar matrix effects.[11]

  • Standard Addition: This method involves adding known amounts of the DAP standard directly to aliquots of the actual sample.[12][13] This creates a calibration curve within the sample's own matrix, effectively compensating for the specific matrix effects of that sample.[12][14]

  • Stable Isotope Dilution (SID): This is often considered the gold standard for correcting matrix effects.[14][15] A stable isotope-labeled version of the DAP analyte is added to the sample at a known concentration before sample preparation.[15][16] Since the labeled standard behaves almost identically to the native analyte throughout the entire process, it effectively corrects for variations in signal response caused by the matrix.[15][16]

Q4: How do I choose the best method to overcome matrix effects for my specific application?

A: The choice of method depends on several factors, including the complexity of your sample matrix, the availability of a blank matrix, the required accuracy, and cost considerations.[8][14]

  • For highly complex and variable matrices where a blank matrix is unavailable: The Standard Addition method is often the most accurate approach.[14][17]

  • When a representative blank matrix is available: Matrix-Matched Calibration is a highly effective strategy.[10][14]

  • For the highest level of accuracy and to correct for losses during sample preparation: Stable Isotope Dilution (SID) is the preferred method, although it can be more expensive due to the cost of labeled standards.[15][16]

Comparison of Methods to Overcome Matrix Effects

The following table summarizes the advantages and disadvantages of the primary calibration strategies used to mitigate matrix effects.

MethodAdvantagesDisadvantagesWhen to Use
Stable Isotope Dilution (SID) - Considered the most accurate method for correcting matrix effects.[15] - Corrects for analyte loss during sample preparation and injection variability.[15] - A single internal standard can compensate for a wide range of matrix effects.- Requires a stable isotope-labeled standard for each analyte, which can be expensive and not always commercially available.[15]When the highest accuracy is required and labeled standards are available.
Matrix-Matched Calibration - Effectively compensates for matrix effects by preparing standards in a similar matrix to the samples.[1][10] - More cost-effective than SID if a representative blank matrix is readily available.- Finding a truly representative blank matrix free of the analyte can be challenging for environmental samples.[10][14] - Does not correct for analyte loss during sample preparation.[10]When a consistent and representative blank matrix is available.
Standard Addition - Highly accurate for complex matrices where a blank matrix is unavailable.[12][14] - The calibration is performed in the actual sample matrix, providing excellent compensation for specific matrix effects.[13][17]- Can be more time-consuming and labor-intensive as each sample requires multiple analyses.[18] - Consumes a larger volume of the original sample.For complex and variable matrices when a blank matrix is not available and high accuracy is crucial.

Key Experimental Protocols

Stable Isotope Dilution (SID) Workflow
  • Spiking: Add a known amount of the stable isotope-labeled DAP internal standard to each environmental sample before any sample preparation steps.[19]

  • Sample Preparation: Perform the extraction and cleanup procedure (e.g., LLE or SPE) on the spiked samples.

  • Analysis: Analyze the prepared samples using LC-MS or another appropriate technique.

  • Quantification: Determine the concentration of the native DAP by calculating the ratio of the peak area of the native analyte to the peak area of the labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of both the native and labeled standards.[15]

Matrix-Matched Calibration Workflow
  • Prepare Blank Matrix Extract: Obtain a sample of a matrix that is representative of your environmental samples but does not contain the DAPs of interest.[10] Process this blank matrix through your entire sample preparation procedure.

  • Prepare Calibration Standards: Spike the blank matrix extract with known concentrations of the DAP standard to create a series of calibration standards.[10]

  • Analyze Samples and Standards: Analyze your environmental samples and the matrix-matched calibration standards under the same conditions.

  • Quantification: Construct a calibration curve from the matrix-matched standards and use it to determine the concentration of DAPs in your samples.

Standard Addition Workflow
  • Aliquot the Sample: Divide the environmental sample into at least four equal aliquots.[17]

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing and known amounts of a DAP standard solution.[17]

  • Dilution: Dilute all aliquots to the same final volume.[12]

  • Analysis: Analyze all the prepared aliquots.

  • Quantification: Plot the measured signal response (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression and extrapolate the line to the x-intercept. The absolute value of the x-intercept represents the initial concentration of the DAP in the sample.[17][20]

Visualizing Workflows and Concepts

Matrix_Effect_Concept cluster_0 Without Matrix Effect cluster_1 With Matrix Effect Analyte Analyte Signal_Clean Expected Signal Analyte->Signal_Clean Ionization Analyte_Matrix Analyte + Matrix Components Signal_Suppressed Suppressed Signal Analyte_Matrix->Signal_Suppressed Ionization Interference Interfering Components Interference->Signal_Suppressed Suppression

Caption: Conceptual diagram of matrix effect causing signal suppression.

Experimental_Workflow cluster_methods Mitigation Strategy Sample Environmental Sample Prep Sample Preparation (e.g., SPE, LLE) Sample->Prep Analysis LC-MS Analysis Prep->Analysis Quant Quantification Analysis->Quant Result Accurate DAP Concentration Quant->Result SID Stable Isotope Dilution SID->Prep Add Labeled IS MMC Matrix-Matched Calibration MMC->Analysis Use Matched Standards SA Standard Addition SA->Analysis Spike Sample Aliquots

Caption: General experimental workflow for DAP quantification with mitigation strategies.

Decision_Tree Start Start: Overcoming Matrix Effects Q_Blank Is a representative blank matrix available? Start->Q_Blank A_MMC Use Matrix-Matched Calibration Q_Blank->A_MMC Yes Q_Accuracy Is highest accuracy and correction for prep loss needed? Q_Blank->Q_Accuracy No A_SID Use Stable Isotope Dilution (SID) Q_Accuracy->A_SID Yes A_SA Use Standard Addition Q_Accuracy->A_SA No

Caption: Decision tree for selecting a matrix effect mitigation strategy.

References

Technical Support Center: Enhancing the Sensitivity of Diaminopimelic Acid Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of diaminopimelic acid (DAP) detection assays.

Frequently Asked Questions (FAQs)

Q1: What is diaminopimelic acid (DAP) and why is its detection important?

A1: Diaminopimelic acid is a unique amino acid component of the peptidoglycan in the cell walls of most bacteria. Its detection and quantification are crucial for estimating bacterial biomass, assessing microbial growth, and as a target for novel antibiotic development, since it is absent in mammalian cells.

Q2: What are the common methods for DAP detection?

A2: Common methods for DAP detection include colorimetric assays (e.g., ninhydrin-based), High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization for fluorescence or UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Q3: How can I improve the sensitivity of my DAP assay?

A3: To enhance sensitivity, consider switching from colorimetric methods to more sensitive techniques like HPLC with fluorescence detection or LC-MS/MS. Optimizing sample preparation, such as ensuring complete hydrolysis of the bacterial cell wall, and using efficient derivatization reagents are also critical steps.

Q4: How can I differentiate between DAP isomers like meso-DAP and LL-DAP?

A4: Differentiating between DAP isomers is typically achieved using chromatographic methods like HPLC. Specific stationary phases and mobile phase compositions can resolve these diastereomers, often after derivatization.[1] Using a standard for each isomer is essential for accurate identification.[2]

Q5: What are common interfering substances in DAP analysis?

A5: Interfering substances often arise from the sample matrix, especially in complex samples like cell wall hydrolysates. Other amino acids, peptides, and ammonia can interfere with colorimetric assays. In chromatography, co-eluting compounds can interfere with peak integration. Proper sample cleanup and optimized chromatographic conditions can mitigate these interferences.

Troubleshooting Guides

This section provides solutions to common problems encountered during DAP detection assays.

Colorimetric (Ninhydrin) Assay
Problem Potential Cause(s) Recommended Solution(s)
Low Sensitivity / Weak Color Development 1. Suboptimal pH of the reaction mixture. 2. Inadequate heating temperature or time. 3. Degradation of the ninhydrin reagent. 4. Low concentration of DAP in the sample.1. Ensure the final pH of the reaction mixture is between 5 and 7.[3] 2. Increase the heating temperature to 90-100°C and/or extend the incubation time to 15-45 minutes.[3] 3. Prepare fresh ninhydrin reagent. Store it protected from light and air. 4. Concentrate the sample before the assay, if possible.
High Background / High Blank Reading 1. Contamination of reagents or glassware with ammonia or other amines. 2. Degradation of the ninhydrin reagent.1. Use high-purity water and acid-washed glassware. Run a reagent blank and subtract its absorbance from all sample readings.[3] 2. Prepare fresh ninhydrin reagent.
Sample Turns Yellow Instead of Purple 1. Presence of secondary amines like proline or hydroxyproline in the sample.1. If proline or hydroxyproline are expected, measure absorbance at 440 nm. If not, investigate the sample for contamination.[3]
Inconsistent Results 1. Incomplete hydrolysis of peptidoglycan. 2. Variability in reaction conditions (temperature, time).1. Optimize the acid hydrolysis protocol to ensure complete release of DAP. 2. Precisely control the temperature and incubation time for all samples and standards.
HPLC-Based Assays
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution (Tailing, Fronting, Broadening) 1. Column degradation or contamination. 2. Inappropriate mobile phase composition or pH. 3. Column overloading. 4. Extra-column volume.1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Optimize the mobile phase composition, including buffer concentration and pH. Ensure the mobile phase is properly degassed.[1] 3. Reduce the injection volume or sample concentration. 4. Use shorter tubing with a smaller internal diameter to connect the injector, column, and detector.
Split Peaks 1. Co-eluting impurity. 2. Sample solvent incompatible with the mobile phase. 3. Column void or channeling.1. Adjust the mobile phase composition or gradient to improve separation. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Replace the column.
Low Signal/Sensitivity 1. Inefficient derivatization. 2. Low detector response. 3. Low concentration of DAP in the sample.1. Optimize the derivatization reaction conditions (reagent concentration, pH, reaction time, and temperature). Ensure the derivatizing reagent is not degraded. 2. For fluorescence detection, ensure the excitation and emission wavelengths are optimal for the DAP derivative. Check the detector lamp and settings. 3. Concentrate the sample or use a more sensitive derivatization reagent.
Retention Time Drift 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging.1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column thoroughly before each run. If retention times continue to drift, the column may need replacement.
Poor Separation of meso-DAP and LL-DAP 1. Suboptimal mobile phase pH. 2. Inadequate column chemistry.1. Adjusting the mobile phase pH can significantly impact the separation of DAP stereoisomers.[1] 2. Consider a different column with a stationary phase optimized for chiral or diastereomeric separations.

Quantitative Data Summary

The following tables provide a summary of quantitative data for different DAP detection methods to aid in method selection.

Table 1: Comparison of DAP Detection Method Sensitivity

Method Derivatization Reagent Detection Limit Notes
Colorimetric Ninhydrin~9.25 µg[4]Simple and cost-effective, but lower sensitivity and prone to interference.
HPLC-UV o-Phthaldehyde (OPA)Lower sensitivity than fluorescence detection.Less sensitive than fluorescence detection for OPA derivatives.
HPLC-Fluorescence o-Phthaldehyde (OPA)10-100 pmol on-column[5]High sensitivity and good specificity.
HPLC-Fluorescence 2,3-Naphthalenedialdehyde8 nmol/L (in murine serum)[6]Offers high sensitivity for biological samples.
LC-MS/MS None (direct detection)0.025 ng/mL (for L-tryptophan, as a proxy for amino acids)[7]Highest sensitivity and specificity, allows for isotopic labeling.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Bacterial Cell Walls for DAP Analysis

This protocol describes the complete hydrolysis of bacterial peptidoglycan to release DAP for subsequent analysis.

Materials:

  • Lyophilized bacterial cells

  • 6 M Hydrochloric acid (HCl)

  • Heating block or oven at 100-110°C

  • Screw-cap glass tubes

  • Vacuum centrifuge or rotary evaporator

  • pH meter or pH paper

  • Sodium hydroxide (NaOH) solution for neutralization

Procedure:

  • Weigh 5-10 mg of lyophilized bacterial cells into a screw-cap glass tube.

  • Add 1 mL of 6 M HCl to the tube.

  • Securely cap the tube and place it in a heating block or oven at 100-110°C for 16-24 hours.

  • After hydrolysis, allow the tube to cool to room temperature.

  • Centrifuge the tube to pellet any debris.

  • Transfer the supernatant (hydrolysate) to a new tube.

  • Evaporate the HCl from the hydrolysate using a vacuum centrifuge or a rotary evaporator.

  • Resuspend the dried hydrolysate in a known volume of ultrapure water.

  • Neutralize the sample to pH 7.0 by adding a suitable NaOH solution.

  • The sample is now ready for derivatization and analysis by your chosen method.

Protocol 2: DAP Derivatization with o-Phthaldehyde (OPA) for HPLC-Fluorescence Detection

This protocol outlines the pre-column derivatization of DAP with OPA for sensitive fluorescence detection.

Materials:

  • Hydrolyzed and neutralized sample (from Protocol 1)

  • OPA derivatization reagent (commercial or freshly prepared)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare the OPA derivatization reagent according to the manufacturer's instructions or a standard protocol. A typical reagent consists of OPA, a thiol (e.g., 2-mercaptoethanol), and a buffer (e.g., borate buffer, pH 9.5-10.5).

  • In a microcentrifuge tube, mix a specific volume of your sample or standard with the OPA reagent. A 1:1 volumetric ratio is a good starting point.[8]

  • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.

  • Stop the reaction by adding an acid (e.g., 5% acetic acid).[8]

  • Immediately inject a suitable volume of the derivatized sample onto the HPLC system.

  • Separate the DAP-OPA derivative using a C18 column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate or acetate buffer).

  • Detect the fluorescent derivative using an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis bacterial_cells Bacterial Cells hydrolysis Acid Hydrolysis (6M HCl, 110°C) bacterial_cells->hydrolysis 1 neutralization Neutralization hydrolysis->neutralization 2 derivatization Derivatization (e.g., OPA) neutralization->derivatization 3 hplc HPLC Separation derivatization->hplc 4 detection Fluorescence Detection hplc->detection 5 quantification Data Analysis & Quantification detection->quantification 6

Caption: Experimental workflow for DAP analysis using HPLC with fluorescence detection.

troubleshooting_logic cluster_colorimetric Colorimetric Assay cluster_hplc HPLC Assay start Low Sensitivity in DAP Assay? check_ninhydrin Check Ninhydrin Reagent (Freshness, Composition) start->check_ninhydrin Colorimetric check_derivatization Optimize Derivatization (Reagent, Conditions) start->check_derivatization HPLC optimize_conditions Optimize Reaction (pH, Temp, Time) check_ninhydrin->optimize_conditions concentrate_sample_color Concentrate Sample optimize_conditions->concentrate_sample_color switch_method Consider Switching to HPLC-Fluorescence or LC-MS/MS concentrate_sample_color->switch_method check_detector Check Detector Settings (Wavelengths, Lamp) check_derivatization->check_detector concentrate_sample_hplc Concentrate Sample check_detector->concentrate_sample_hplc concentrate_sample_hplc->switch_method

Caption: Troubleshooting logic for addressing low sensitivity in DAP detection assays.

References

Technical Support Center: Analysis of Amine-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "DAP": The acronym "DAP" can refer to several compounds in a research and development setting, including Diaminopyridine, Diaminopropane[1], Daptomycin[2], and Dapagliflozin[3]. This guide focuses on the challenges associated with diaminopyridine-based compounds and other small molecules with reactive amine groups, as these are frequently encountered in drug development and prone to specific degradation pathways during sample preparation. The principles and troubleshooting steps outlined here are broadly applicable to many amine-containing analytes.

Troubleshooting Guide

This guide addresses specific issues that can arise during sample preparation, leading to the degradation of your amine-containing analyte.

Question Answer
I see unexpected peaks in my chromatogram after sample preparation. What could they be? Unexpected peaks are often degradation products. For diaminopyridine compounds, common degradation pathways include oxidation. For example, 3,4-diaminopyridine can degrade into 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide, especially under oxidative stress.[4] It is also possible that you are seeing byproducts from the hydrolysis of amide-containing compounds if they are present.[5][6] To confirm, you may need to perform forced degradation studies to intentionally generate and identify these degradation products.[7][8]
My analyte recovery is low and inconsistent. What are the likely causes? Low and variable recovery can be a sign of ongoing degradation during your sample preparation workflow. The key factors to investigate are exposure to light, elevated temperatures, extreme pH, and the presence of oxidizing agents or active enzymes in your biological matrix.[9] Amine groups, in particular, are susceptible to oxidation, which can be catalyzed by trace metal ions.[10] Additionally, if working with biological samples, enzymatic degradation can occur even after sample collection.[11]
How can I determine if my analytical method is suitable for detecting degradation? You need to use a "stability-indicating method". This is an analytical procedure that can accurately quantify the decrease in the active pharmaceutical ingredient (API) due to degradation.[7] A stability-indicating method must be able to separate the intact drug from its degradation products, impurities, and any excipients.[8] This is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC), and the method's specificity should be confirmed through forced degradation studies.[3][12]

Frequently Asked Questions (FAQs)

General Stability and Storage

Q1: What are the primary factors that cause the degradation of amine-containing compounds like DAP in biological samples?

The most common factors include:

  • Oxidation: Amine groups are susceptible to oxidation, a process that can be initiated by light, heat, or trace metals.[9] This is a major issue for amine-containing compounds.[10]

  • pH: Extreme acidic or alkaline conditions can catalyze the degradation of your analyte. The stability of a compound is often pH-dependent.[9]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[9] It is crucial to keep samples cool unless a heating step is required for a specific reason (e.g., denaturation), and even then, the duration should be minimized.[13]

  • Enzymatic Degradation: Biological matrices like plasma or tissue homogenates contain enzymes that can remain active after collection and degrade your analyte.[11]

  • Light Exposure (Photolysis): Many compounds are light-sensitive and can degrade when exposed to UV or even ambient light.[9][14] For instance, 1,4-dihydropyridines are known to be light-sensitive.[15]

Q2: What are the best general practices for storing samples containing DAP to ensure stability?

Based on stability studies of compounds like 3,4-diaminopyridine, the following storage conditions are recommended:

  • Refrigeration: Storage at low temperatures (e.g., 4°C) is effective at preserving the chemical stability of diaminopyridines for extended periods (up to 6 months in capsule form).[16][17]

  • Protection from Light: Using amber vials or storing samples in the dark is crucial to prevent photodegradation.[14]

  • Inert Atmosphere: For highly sensitive compounds, storing under an inert gas like nitrogen or argon can prevent oxidation.

Preventing Degradation During Sample Preparation

Q3: How can I prevent oxidative degradation during my sample preparation workflow?

To minimize oxidation, consider the following strategies:

  • Use of Antioxidants: Add antioxidants to your sample collection tubes or lysis buffers.

  • Metal Chelators: Since metal ions can catalyze oxidation, adding a chelating agent like EDTA can be effective at sequestering these ions.[10]

  • pH Control: Maintaining an optimal pH where the compound is most stable can slow down degradation. For 3,4-diaminopyridine, using a salt form has been shown to be more stable against oxidative stress than the molecular form.[4][18]

  • Degas Solvents: Removing dissolved oxygen from your solvents by sparging with nitrogen or helium can reduce the potential for oxidation.

Q4: What should I do to prevent enzymatic degradation in my biological samples?

To inhibit enzymatic activity, you can:

  • Use Enzyme Inhibitors: Add a broad-spectrum protease or esterase inhibitor cocktail to your samples immediately after collection.[11][19]

  • Control pH: Adjusting the pH of the sample can inactivate many enzymes.[11]

  • Protein Precipitation: Promptly perform protein precipitation with a solvent like acetonitrile or methanol to denature and remove enzymes.

  • Keep Samples Cold: Process samples on ice at all times to reduce enzymatic activity.[19]

Q5: My protocol requires a heating step. How can I minimize degradation?

If heating is unavoidable (e.g., for protein denaturation), you should:

  • Minimize Time and Temperature: Heat at the lowest effective temperature for the shortest possible time. For example, heating at 70°C for 5-10 minutes can be an alternative to boiling at 95-100°C, especially for membrane proteins that might aggregate.[19]

  • Immediate Cooling: Cool the sample on ice immediately after heating to stop any further heat-induced degradation.[20]

  • Check for Specific Bond Lability: Be aware that certain peptide bonds, like Aspartyl-Prolyl bonds, are susceptible to cleavage by heat or acidic conditions.[13]

Quantitative Stability Data

The following tables summarize the stability of 3,4-Diaminopyridine (3,4-DAP) under various conditions, based on published studies.

Table 1: Chemical Stability of 3,4-Diaminopyridine Capsules

Storage ConditionDurationDrug Content RemainingVisual ChangesReference
Refrigerated (4°C), protected from light6 months>95%None observed[16][17]
Room Temperature (22-24°C), protected from light6 months>95%None observed[16][17]
Elevated Temperature (37°C), protected from light1 month>95%None observed[16][17]

Table 2: Degradation Products of 3,4-Diaminopyridine under Oxidative Stress

Form of 3,4-DAPStress ConditionMajor Degradation Products IdentifiedReference
Molecular Species5% or 15% Hydrogen Peroxide4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide[4]
Salt Species5% or 15% Hydrogen Peroxide4-amino, 3-nitropyridine (in lesser quantity than the molecular form)[4]

Experimental Protocols

Protocol 1: Forced Degradation Study for an Amine-Containing Analyte

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition. A control sample, protected from light and stored at 4°C, should be analyzed alongside the stressed samples.[12]

    • Acid Hydrolysis: Add an equal volume of 1N HCl. Heat at 60°C for 2 hours.

    • Base Hydrolysis: Add an equal volume of 1N NaOH. Heat at 60°C for 2 hours.

    • Oxidative Degradation: Add an equal volume of 30% hydrogen peroxide. Keep at room temperature for 24 hours.[4]

    • Thermal Degradation: Store the stock solution at 80°C for 72 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber or direct sunlight for 24 hours.

  • Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Sample Analysis: Dilute all samples to an appropriate concentration for your analytical method (e.g., HPLC-UV or LC-MS).

  • Data Evaluation: Analyze the chromatograms for new peaks corresponding to degradation products. The goal is to achieve 2-20% degradation of the main compound to ensure degradants are detectable without excessively breaking down the parent molecule.[12] Use a PDA detector to check for peak purity and an MS detector to obtain mass information for structural elucidation of the degradants.[8]

Protocol 2: Extraction of an Amine-Containing Analyte from Plasma for LC-MS Analysis

Objective: To extract an analyte from a plasma matrix while minimizing its degradation.

Methodology:

  • Sample Collection: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA). The EDTA will also act as a metal chelator to help prevent oxidative degradation.[10]

  • Immediate Cooling: Place the collected blood samples on ice immediately.

  • Plasma Separation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Stabilizer Addition: Transfer the plasma to a clean, amber-colored polypropylene tube. If the analyte is particularly unstable, consider adding an antioxidant or enzyme inhibitor at this stage.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. The cold solvent helps to keep enzymatic activity low while precipitating proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of amber vials for analysis.

  • Analysis or Storage: Analyze the samples immediately by LC-MS. If immediate analysis is not possible, store the extracts at -80°C.

Visualizations

Troubleshooting Workflow for DAP Degradation start Start: Sample Analysis Complete check_peaks Unexpected peaks or low recovery observed? start->check_peaks identify_degradants Hypothesize Degradation Pathway (e.g., Oxidation, Hydrolysis) check_peaks->identify_degradants Yes end_ok Analysis Successful Method is Stable check_peaks->end_ok No review_protocol Review Sample Prep Protocol for Stressors: - Temperature? - pH extremes? - Light exposure? - Matrix enzymes? identify_degradants->review_protocol implement_changes Implement Mitigation Strategies: 1. Add Antioxidants/Chelators 2. Control pH with Buffers 3. Protect from Light 4. Add Enzyme Inhibitors 5. Keep samples cold review_protocol->implement_changes reanalyze Re-analyze Sample implement_changes->reanalyze Sample Preparation Workflow to Minimize Degradation cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_analysis Analysis sample_collection 1. Sample Collection (Amber tubes with EDTA/Inhibitors) cooling 2. Immediate Cooling (Place on ice) sample_collection->cooling separation 3. Plasma/Supernatant Separation (Centrifuge at 4°C) cooling->separation protein_precipitation 4. Protein Precipitation (Cold Acetonitrile) separation->protein_precipitation vortex 5. Vortex protein_precipitation->vortex centrifuge 6. Centrifuge (4°C) vortex->centrifuge transfer 7. Transfer Supernatant (Amber vials) centrifuge->transfer analysis 8. Immediate LC-MS Analysis transfer->analysis storage OR Store at -80°C analysis->storage Oxidative Degradation Pathway of 3,4-Diaminopyridine cluster_products Degradation Products DAP 3,4-Diaminopyridine (Molecular Form) N_Oxide 3,4-Diaminopyridine-N-Oxide DAP->N_Oxide [O] (e.g., H₂O₂) Nitro 4-Amino, 3-Nitropyridine DAP->Nitro [O] (e.g., H₂O₂)

References

Technical Support Center: Colorimetric Assay for Diamine Oxidase (DAO/DAP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the colorimetric assay for diamine oxidase (DAO), also referred to as diamine aminotransferase (DAP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the DAO/DAP colorimetric assay?

The optimal pH for DAO/DAP activity is generally in the neutral to slightly basic range, typically between 7.0 and 7.4.[1] However, the specific pH for different steps of a colorimetric assay may vary. For instance, the enzymatic reaction with the substrate is often performed at a neutral pH (e.g., pH 7.2), while the subsequent color development reaction involving peroxidase may require a slightly acidic environment (e.g., pH 5.4).[2] It is crucial to verify the pH of all buffers and reagents before starting the experiment, as deviations can lead to low enzyme activity, high background signals, or poor reproducibility.[1][2]

Q2: What are common substrates used in a DAO/DAP colorimetric assay?

Common substrates for DAO include putrescine and cadaverine.[3] The DAO-catalyzed oxidation of these substrates produces hydrogen peroxide (H₂O₂), which is then used in a coupled reaction with a chromogen and peroxidase to produce a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the DAO activity.

Q3: How should I prepare and store my serum or plasma samples?

For serum samples, collect whole blood in a serum separator tube and allow it to clot at room temperature. Centrifuge the tube to separate the serum. For plasma, use tubes containing an anticoagulant like heparin or EDTA and centrifuge to separate the plasma. It is recommended to use fresh samples for the assay. If storage is necessary, samples should be kept at -20°C or lower. Avoid repeated freeze-thaw cycles, which can lead to a decrease in enzyme activity.

Q4: My assay results are inconsistent between experiments. What could be the cause?

Inconsistent results are often due to pH instability.[2] Ensure that all buffers are freshly prepared and their pH is accurately measured and consistent for each experiment. Other potential causes include improper sample handling and storage, which can lead to degradation of the enzyme, and fluctuations in incubation temperature.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the DAO/DAP colorimetric assay.

Issue 1: Low or No DAO/DAP Activity Detected

If you observe a signal that is weak or indistinguishable from the blank, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Incorrect pH Double-check the pH of all buffers (reaction buffer, substrate solution, color development solution) with a calibrated pH meter. Remake buffers if necessary.[2]
Enzyme Denaturation Ensure the enzyme was stored at the correct temperature and not subjected to extreme pH during storage or the experiment.
Inactive Reagents Check the expiration dates of all reagents, including the DAO enzyme standard, substrates, and detection reagents. Prepare fresh reagents.
Presence of Inhibitors in the Sample Samples may contain endogenous inhibitors. See the "Common Interferences" section below for more details on potential inhibitors and mitigation strategies.
Substrate Degradation Ensure the substrate solution is fresh and has been stored correctly. An inappropriate pH can also affect substrate stability.[1]
Issue 2: High Background Signal

A high background signal can mask the true enzyme activity. Here are some common causes and how to address them.

Potential Cause Troubleshooting Steps
Contaminated Reagents Use high-purity water and reagents to prepare buffers and solutions. Check for contamination in the substrate or chromogen.
Non-Enzymatic Substrate Degradation An inappropriate pH can lead to the breakdown of the substrate without enzymatic action. Verify the pH of your buffers.[1]
pH Sensitivity of Detection Reagents The chromogenic reagents used for detection may be sensitive to pH. Ensure the final pH of the reaction is compatible with the detection chemistry.[1]
Light Exposure Some chromogenic reagents are light-sensitive. Protect your reactions from light, especially during incubation and measurement.

Common Interferences

Several substances can interfere with the DAO/DAP colorimetric assay, leading to inaccurate results.

Pharmacological Inhibitors

A variety of drugs have been shown to inhibit DAO activity. If your samples are from subjects taking medications, consider the potential for interference.

Drug/Active Ingredient Inhibition Potential Reference
Chloroquine> 90%[1]
Clavulanic acid> 90%[1]
Cimetidine~ 50%[1]
Verapamil~ 50%[1]
Isoniazid> 20%[1]
Metamizole> 20%[1]
Acetylcysteine> 20%[1]
Amitriptyline> 20%[1]
Diclofenac< 20%[1]
Metoclopramide< 20%[1]
Suxamethonium< 20%[1]
Thiamine< 20%[1]
CyclophosphamideNo effect[1]
IbuprofenNo effect[1]
Biological Substances
  • Biogenic Amines: Besides the intended substrate, other biogenic amines such as histamine can act as competitive substrates for DAO, potentially leading to an underestimation of activity if the primary substrate is not histamine.[4]

  • Ascorbic Acid (Vitamin C): Ascorbic acid can interfere with peroxidase-based detection systems, which are common in DAO colorimetric assays.[5] This can lead to falsely low results.

Mitigation of Interferences

Protocol: Eliminating Ascorbic Acid Interference with Ascorbate Oxidase

To counteract the interference from ascorbic acid in serum samples, the enzyme ascorbate oxidase can be added to the reaction.[5]

  • Reagent Preparation: Prepare a stock solution of ascorbate oxidase (ASOD) in a suitable buffer (e.g., 25 mM MES buffer, pH 5.4). The final concentration in the reaction mixture should be optimized, but a concentration of 5 U/mL has been shown to be effective.[5]

  • Assay Procedure:

    • Add the ascorbate oxidase to the color solution, which also contains the chromogen and peroxidase.

    • Proceed with the colorimetric assay protocol by adding this color solution to the reaction mixture after the enzymatic reaction between DAO and its substrate has occurred.

    • The ascorbate oxidase will neutralize the ascorbic acid in the sample, preventing it from interfering with the peroxidase-catalyzed color development.

Experimental Protocols

Generalized Colorimetric Assay for DAO/DAP Activity

This protocol provides a general workflow. Specific volumes, concentrations, and incubation times should be optimized based on the assay kit or specific laboratory conditions.

  • Reagent Preparation:

    • Substrate Solution: Prepare a solution of a DAO substrate (e.g., 30 mM cadaverine) in a neutral buffer, such as 25 mM PIPES buffer at pH 7.2.[2][6]

    • Color Solution: Prepare a solution containing a chromogenic substrate (e.g., 100 µM DA-67), peroxidase (e.g., 6 U/mL), and ascorbate oxidase (5 U/mL to mitigate interference) in a slightly acidic buffer, such as 25 mM MES buffer at pH 5.4.[6]

    • Stop Solution: Prepare a solution to terminate the reaction (e.g., sodium diethyldithiocarbamate).[5]

  • Assay Procedure:

    • Pre-incubate 1.5 mL of the substrate solution at 37°C for 5 minutes.[6]

    • Add 400 µL of the serum sample to the pre-incubated substrate solution.[6]

    • Incubate the mixture at 37°C for 30 minutes to allow the DAO in the sample to react with the substrate.[6]

    • Add 1.5 mL of the color solution and incubate at 37°C for 1 hour for color development.[6]

    • Add the stop solution to halt the reaction.

    • Measure the absorbance of the solution at the appropriate wavelength (e.g., 668 nm for methylene blue formation) using a spectrophotometer.[5]

Visualizations

experimental_workflow reagent_prep Reagent Preparation (Buffers, Substrate, Color Solution) pre_incubation Pre-incubate Substrate (e.g., 37°C for 5 min) reagent_prep->pre_incubation sample_addition Add Sample (Serum/Plasma) pre_incubation->sample_addition enzymatic_reaction Enzymatic Reaction (e.g., 37°C for 30 min) sample_addition->enzymatic_reaction color_development Add Color Solution & Incubate (e.g., 37°C for 60 min) enzymatic_reaction->color_development stop_reaction Stop Reaction color_development->stop_reaction measurement Measure Absorbance stop_reaction->measurement

A generalized workflow for a colorimetric DAO/DAP activity assay.

A troubleshooting workflow for unexpected results in DAO/DAP assays.

interference_pathway assay DAO/DAP Colorimetric Assay dao_enzyme DAO Enzyme assay->dao_enzyme peroxidase_reaction Peroxidase-Chromogen Reaction assay->peroxidase_reaction drugs Pharmacological Agents (e.g., Chloroquine, Verapamil) drugs->dao_enzyme Inhibition biogenic_amines Other Biogenic Amines (e.g., Histamine) biogenic_amines->dao_enzyme Competitive Substrate ascorbic_acid Ascorbic Acid ascorbic_acid->peroxidase_reaction Interference ph Incorrect pH ph->dao_enzyme Denaturation/ Reduced Activity ph->peroxidase_reaction Altered Reaction Rate

Common sources of interference in the DAO/DAP colorimetric assay.

References

Technical Support Center: Purification of Commercially Available Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying commercially available diaminopimelic acid (DAP). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in obtaining high-purity DAP for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available diaminopimelic acid?

A1: Commercially available diaminopimelic acid, often a mixture of LL-, DD-, and meso-isomers, can contain several impurities.[1] These include:

  • Other Diastereomers: The most common impurity is the presence of other diastereomers of DAP. For example, a batch may be enriched in the meso-isomer but contain significant amounts of the LL- and DD-isomers.[2]

  • Piperidine-2,6-carboxylic acid: This is a cyclic impurity that can form during the synthesis of DAP.[3]

  • Precursors and By-products: Depending on the synthetic route, various precursors and reaction by-products may be present.

  • Inorganic Salts: Salts from buffers and reagents used during synthesis and initial purification steps can be present.

Q2: What is the typical purity of commercially available diaminopimelic acid?

A2: The purity of commercially available DAP can vary significantly between suppliers and batches. It is often sold as a mixture of diastereomers with a purity of ≥95%.[1][4] However, for specific applications requiring a single, high-purity stereoisomer, further purification is necessary. Some suppliers may offer DAP with a purity of ≥97% or >98%.[5]

Q3: Which purification method is best for my application?

A3: The choice of purification method depends on the desired purity, the scale of the purification, and the available equipment.

  • Recrystallization is a simple and cost-effective method for removing many impurities and can significantly increase the purity of a specific diastereomer if a suitable solvent system is found. It is well-suited for smaller to medium-scale purifications.

  • Ion-exchange chromatography offers higher resolution and is particularly effective for separating diastereomers and removing charged impurities. It is suitable for achieving very high purity, even at a larger scale, but can be more time-consuming and requires specialized equipment.

A combination of both methods, such as an initial purification by ion-exchange chromatography followed by recrystallization, can often yield the highest purity product.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was added). 2. The cooling process is too rapid.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath. 3. Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. 4. Add a seed crystal of pure DAP.
Oiling out (a liquid separates instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The presence of significant impurities is depressing the melting point.1. Add a small amount of a co-solvent in which the DAP is less soluble to lower the overall solvent power and induce crystallization at a lower temperature. 2. Attempt to purify the DAP by another method, such as ion-exchange chromatography, before recrystallization.
Low recovery of purified DAP. 1. Too much solvent was used, resulting in a significant amount of DAP remaining in the mother liquor. 2. The crystals were washed with a solvent that was not cold enough.1. After filtering the first crop of crystals, concentrate the mother liquor and cool it again to obtain a second crop. 2. Always wash the collected crystals with a minimal amount of ice-cold solvent.
Purity is not significantly improved. 1. The chosen solvent system is not effective at separating the impurities. 2. The cooling was too rapid, trapping impurities within the crystal lattice.1. Experiment with different solvent systems or solvent ratios. A mixture of a good solvent (like water) and a poor solvent (like ethanol or acetone) often works well. 2. Ensure slow cooling to allow for the formation of a well-ordered crystal lattice that excludes impurities.
Ion-Exchange Chromatography
Problem Possible Cause Solution
Poor separation of diastereomers. 1. Inappropriate pH of the elution buffer. 2. The salt gradient is too steep.1. Optimize the pH of the elution buffer. Small changes in pH can significantly affect the separation of amino acid diastereomers. 2. Use a shallower salt gradient to improve resolution.
DAP does not bind to the column. 1. The pH of the loading buffer is too high (for cation exchange). 2. The ionic strength of the sample is too high.1. Adjust the pH of the sample and the loading buffer to be at least 1-2 pH units below the isoelectric point (pI) of DAP. 2. Desalt the sample before loading it onto the column.
DAP elutes too early or too late. 1. The salt concentration in the elution buffer is too high or too low. 2. The pH of the elution buffer is not optimal.1. Adjust the starting and ending concentrations of the salt gradient. 2. Optimize the pH of the elution buffer to control the charge of the DAP molecules and their interaction with the resin.
Low recovery of DAP from the column. 1. DAP is precipitating on the column. 2. Strong, irreversible binding to the resin.1. Ensure that the concentration of DAP in the sample is below its solubility limit in the loading and elution buffers. 2. Try a different type of ion-exchange resin or adjust the elution conditions (e.g., higher salt concentration or a change in pH).

Data Presentation

Table 1: Comparison of Purification Strategies for Diaminopimelic Acid

Purification Method Starting Material Purity Key Parameters Final Purity Yield Reference
RecrystallizationMixture of diastereomersSolvent: Water/Ethyl alcohol (1:1)>95%37%[3]
RecrystallizationMixture of diastereomersSolvent: Water/Ethyl alcohol>95%23%[3]
Fractional CrystallizationMixture of isomersSolvent: Ethanol/Water91% (DL-DAP enriched)-[2]
Ion-Exchange ChromatographyCrude mixtureResin: Dowex-50-H+--[3]

Note: Quantitative data on the purification of commercially available DAP is limited in the public domain. The table provides examples from literature where starting material was a crude or mixed isomer product.

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol is adapted from a method described for the purification of 2,6-diaminopimelic acid.[3]

Materials:

  • Commercially available diaminopimelic acid

  • Deionized water

  • Ethanol

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude diaminopimelic acid in a minimal amount of hot deionized water. Heat the solution gently on a hot plate with stirring.

  • Addition of Anti-solvent: While the solution is still hot, slowly add an equal volume of warm ethanol. If the solution becomes cloudy, add a few drops of hot water until it becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50% ethanol-water solution to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

  • Analysis: Determine the purity of the recrystallized DAP by HPLC (see Protocol 3) and calculate the recovery yield.

Protocol 2: Ion-Exchange Chromatography on Dowex-50W-X8 Resin

This protocol provides a general guideline for the purification of DAP using a strong cation exchange resin.[3] Optimization of buffer pH, salt gradient, and flow rate may be necessary.

Materials:

  • Commercially available diaminopimelic acid

  • Dowex-50W-X8 resin (H+ form)

  • Chromatography column

  • 0.2 M Sodium phosphate buffer, pH 3.0 (Loading Buffer)

  • 0.2 M Sodium phosphate buffer with 1.0 M NaCl, pH 3.0 (Elution Buffer)

  • Dilute ammonium hydroxide or HCl for pH adjustment

  • Fraction collector

  • UV detector or a method for detecting amino acids (e.g., ninhydrin test)

Procedure:

  • Resin Preparation and Packing: Swell the Dowex-50W-X8 resin in deionized water according to the manufacturer's instructions. Pack the slurry into a chromatography column of appropriate size.

  • Column Equilibration: Equilibrate the column by washing it with at least 5 column volumes of Loading Buffer until the pH and conductivity of the effluent are the same as the buffer.

  • Sample Preparation and Loading: Dissolve the commercial DAP in the Loading Buffer. Adjust the pH to approximately 3.0 with dilute HCl if necessary. Filter the sample to remove any particulate matter. Load the sample onto the equilibrated column.

  • Washing: Wash the column with 2-3 column volumes of Loading Buffer to remove any unbound impurities.

  • Elution: Elute the bound DAP using a linear gradient of 0% to 100% Elution Buffer over 10-20 column volumes. Alternatively, a step gradient can be used.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process. Monitor the absorbance at 214 nm or analyze fractions for the presence of DAP using a suitable method.

  • Desalting and Recovery: Pool the fractions containing pure DAP. The DAP can be recovered by desalting (e.g., using a desalting column or by precipitation) and subsequent lyophilization or recrystallization.

  • Analysis: Assess the purity of the final product by HPLC (see Protocol 3).

Protocol 3: HPLC Analysis of Diaminopimelic Acid Purity

This protocol describes a reverse-phase HPLC method for the analysis of DAP diastereomers after derivatization with o-phthalaldehyde (OPA).[6][7][8][9]

Materials:

  • Purified diaminopimelic acid sample

  • o-Phthalaldehyde (OPA) reagent

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.05 M Sodium phosphate buffer, pH 7.2

  • Mobile Phase B: Acetonitrile

  • DAP standards (meso, LL, and DD isomers)

Procedure:

  • Standard and Sample Preparation: Prepare standard solutions of the individual DAP isomers and the purified DAP sample in deionized water.

  • Derivatization: Mix a small volume of the standard or sample solution with the OPA reagent according to established protocols to form fluorescent derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the derivatives using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 10-50% B over 20 minutes.

    • Monitor the elution using a fluorescence detector with excitation at ~340 nm and emission at ~450 nm.

  • Data Analysis: Identify the peaks corresponding to the different DAP diastereomers by comparing their retention times with those of the standards. Calculate the purity of the sample by determining the relative peak areas.

Mandatory Visualizations

PurificationWorkflow cluster_purification Purification Strategies start Commercially Available DAP dissolve Dissolve in appropriate buffer/solvent start->dissolve purity_check1 Assess Initial Purity (HPLC) dissolve->purity_check1 decision Purity sufficient for application? purity_check1->decision end Pure DAP decision->end Yes purification Select Purification Strategy decision->purification No recrystallization Recrystallization purification->recrystallization ion_exchange Ion-Exchange Chromatography purification->ion_exchange combination Combination (Ion-Exchange + Recrystallization) purification->combination purity_check2 Assess Final Purity (HPLC) recrystallization->purity_check2 Assess Purity ion_exchange->purity_check2 Assess Purity combination->purity_check2 Assess Purity decision2 Purity sufficient? purity_check2->decision2 decision2->end Yes decision2->purification No (Re-purify)

Caption: General workflow for the purification of commercially available diaminopimelic acid.

DecisionTree start Start: Impure DAP impurity_type Primary Impurity Type? start->impurity_type diastereomers Diastereomers impurity_type->diastereomers Diastereomers salts_small_molecules Salts & Small Molecules impurity_type->salts_small_molecules Salts & Small Molecules scale Scale of Purification? diastereomers->scale recrystallization Recrystallization salts_small_molecules->recrystallization small_scale Small to Medium (<1g) scale->small_scale <1g large_scale Large (>1g) scale->large_scale >1g purity_req Desired Purity? small_scale->purity_req ion_exchange Ion-Exchange Chromatography large_scale->ion_exchange combination Ion-Exchange followed by Recrystallization high_purity High (>98%) purity_req->high_purity >98% moderate_purity Moderate (95-98%) purity_req->moderate_purity 95-98% high_purity->combination moderate_purity->recrystallization

Caption: Decision tree for selecting a DAP purification strategy.

References

Technical Support Center: Optimizing L-2,3-Diaminopropionic Acid (DAP) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to maximizing the production of L-2,3-diaminopropionic acid (L-DAP) in bacterial systems. The content is structured to address common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is L-2,3-diaminopropionic acid (L-DAP) and why is it significant? A1: L-2,3-diaminopropionic acid (L-DAP) is a non-proteinogenic amino acid, meaning it is not one of the 22 standard amino acids encoded by the genetic code.[1][2] Its significance lies in its role as a crucial precursor for various secondary metabolites, including antibiotics like viomycin and capreomycin, and siderophores such as staphyloferrin B, which are essential for iron acquisition in bacteria like Staphylococcus aureus.[1][3][4] The unique structure of L-DAP also makes it a valuable building block for the synthesis of novel therapeutic agents.[1][2]

Q2: What is the primary biosynthetic pathway for L-DAP in bacteria? A2: The most well-characterized pathway for L-DAP synthesis involves a two-enzyme system.[3][4] The process starts with the precursors O-phospho-L-serine (OPS) and L-glutamate.[3][4] The enzyme SbnA, which is pyridoxal 5'-phosphate (PLP)-dependent, catalyzes the condensation of these precursors to form an intermediate, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[3][4] Subsequently, the NAD+-dependent enzyme SbnB catalyzes the oxidative hydrolysis of ACEGA to yield L-DAP and α-ketoglutarate.[3][4]

Q3: Which bacterial hosts are suitable for recombinant L-DAP production? A3: While natively produced in organisms like Staphylococcus aureus, Escherichia coli is a common and highly suitable host for the recombinant production of L-DAP and other non-proteinogenic amino acids.[1][5][6] E. coli offers a clear genetic background, rapid growth, and a vast toolkit for metabolic engineering, which are advantageous for redirecting metabolic flux towards L-DAP production.[6][7] Engineering strategies often involve introducing the necessary biosynthetic genes (e.g., sbnA and sbnB) into an E. coli chassis.[7][8]

Q4: What are the key precursors and genes required for L-DAP production? A4: The essential components for the primary biosynthetic pathway are summarized in the table below. Success in L-DAP production is contingent on ensuring the host organism has a sufficient intracellular supply of the precursor molecules.

ComponentRoleSource Organism (Example)
Genes
sbnAEncodes a PLP-dependent enzyme that condenses OPS and L-glutamate.[3][4]Staphylococcus aureus
sbnBEncodes an NAD+-dependent dehydrogenase that produces L-DAP from the ACEGA intermediate.[3][4]Staphylococcus aureus
Precursors
O-phospho-L-serine (OPS)Primary substrate providing the three-carbon backbone.[3][4]Host's central metabolism
L-glutamateSubstrate acting as the nitrogen donor.[3][4]Host's central metabolism
Cofactors
Pyridoxal 5'-phosphate (PLP)Required for SbnA activity.[4]Host's metabolism
NAD+Required for SbnB activity.[4]Host's metabolism
Table 1. Key Genes, Precursors, and Cofactors for L-DAP Biosynthesis.

L-DAP Biosynthetic Pathway

L-DAP_Biosynthesis cluster_step1 Step 1 cluster_step2 Step 2 OPS O-phospho-L-serine SbnA SbnA GLU L-glutamate ACEGA ACEGA Intermediate SbnB SbnB AKG α-ketoglutarate LDAP L-DAP SbnA->ACEGA Pi SbnB->AKG + H₂O SbnB->LDAP + H₂O NADH NADH SbnB->NADH PLP PLP PLP->SbnA NAD NAD+ NAD->SbnB

Caption: The two-step enzymatic synthesis of L-DAP from precursors.

Troubleshooting Guide

Problem: Low or No L-DAP Yield

Q: My engineered E. coli strain is not producing any L-DAP, or the titer is extremely low. What should I check first? A: A complete lack of production often points to a fundamental issue with the biosynthetic pathway or the expression host.

  • Genetic Construct Integrity:

    • Verify your plasmid: Sequence the expression plasmid containing sbnA and sbnB to ensure there are no mutations, frameshifts, or deletions.

    • Codon Optimization: Ensure the codons of the heterologous genes (sbnA, sbnB) are optimized for expression in E. coli.[9]

  • Gene Expression:

    • Inducer Concentration & Timing: If using an inducible promoter (e.g., T7/lac), optimize the inducer (e.g., IPTG) concentration and the cell density (OD600) at which induction is initiated.[10]

    • Promoter Strength: A promoter that is too strong can cause metabolic burden and the formation of inclusion bodies. Conversely, a weak promoter may not produce enough enzyme. Consider testing a range of promoter strengths.[8]

    • Protein Expression Analysis: Perform an SDS-PAGE on cell lysates before and after induction to confirm that the SbnA and SbnB proteins are being expressed and are soluble.

Q: I have confirmed protein expression, but the L-DAP yield is still poor. What metabolic factors should I investigate? A: Poor yield with confirmed enzyme expression suggests a bottleneck in substrate supply, cofactor availability, or suboptimal culture conditions.

  • Precursor Availability:

    • The L-DAP pathway requires O-phospho-L-serine and L-glutamate.[4] A high rate of synthesis can deplete these intracellular pools. Consider metabolic engineering strategies to increase precursor supply, such as overexpressing key enzymes in the upstream pathways of serine and glutamate synthesis.[7]

  • Competing Pathways:

    • Metabolic flux may be diverted to other pathways. For instance, L-serine (the precursor to OPS) is a building block for other amino acids. Engineering strategies can be employed to block or downregulate competing pathways to redirect carbon flux towards L-DAP.[7]

  • Media Composition:

    • Ensure the medium is not limited in essential nutrients like nitrogen and phosphate, which are critical for amino acid synthesis.[11] Carbon sources like glucose are widely used, but glycerol can sometimes be a beneficial alternative.[11]

    • Supplementing the culture medium with pathway precursors (e.g., L-serine, L-glutamate) can sometimes boost production, though this can be costly at scale.[1]

Experimental Workflow for Optimization

Optimization_Workflow A Strain Engineering (E. coli + sbnA/sbnB) B Shake Flask Screening (Media Composition) A->B C Optimization of Physical Parameters (pH, Temp, Aeration) B->C H Analysis (HPLC/LC-MS) Quantify L-DAP B->H D Batch Fermentation (Baseline Production) C->D C->H E Fed-Batch Strategy Development D->E D->H F Process Optimization (Feeding Rate, DO Control) E->F E->H G Scale-Up & Validation F->G F->H G->H H->B Iterate

Caption: General workflow for engineering and optimizing L-DAP production.

Problem: Poor Cell Growth or Culture Instability

Q: My culture grows very slowly or crashes after induction. What could be the cause? A: This often indicates metabolic burden, accumulation of toxic byproducts, or suboptimal culture conditions.

  • Metabolic Load: High-level expression of recombinant proteins can place a significant metabolic load on the host, draining resources needed for growth.[12] Try reducing the inducer concentration or using a lower-copy-number plasmid.

  • Toxicity: The accumulation of L-DAP or pathway intermediates could be toxic to E. coli. L-DAP has been shown to impair the growth of E. coli and Salmonella enterica by inhibiting other metabolic pathways.[13] A two-stage fermentation strategy, where the first stage focuses on biomass growth and the second on production, can mitigate this.[8]

  • pH Control: Amino acid production can significantly alter the pH of the culture medium. Maintaining a stable pH (typically around 7.0) through automated addition of acid/base is crucial for sustained cell viability and enzyme activity.[13][14]

  • Dissolved Oxygen (DO): Inadequate oxygen supply can lead to the formation of inhibitory anaerobic byproducts. High-density cultures require robust aeration and agitation to maintain a sufficient DO level (e.g., >20% saturation).[15]

Troubleshooting Logic for Low L-DAP Yield

Troubleshooting_Logic Start Low L-DAP Yield Expr SbnA/SbnB Expressed & Soluble? Start->Expr Growth Good Cell Growth (High Density)? Expr->Growth Yes Sol_Expr Troubleshoot Expression: - Check plasmid/sequence - Optimize inducer/promoter - Lower temperature Expr->Sol_Expr No Params Fermentation Params (pH, Temp, DO) Optimal? Growth->Params Yes Sol_Growth Improve Culture Health: - Optimize medium - Check for toxicity - Adjust feeding strategy Growth->Sol_Growth No Sol_Params Optimize Conditions: - Profile pH & Temperature - Increase agitation/aeration Params->Sol_Params No Sol_Metabolic Address Metabolic Bottlenecks: - Engineer precursor supply - Block competing pathways Params->Sol_Metabolic Yes

Caption: Decision tree for diagnosing the cause of low L-DAP yield.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for L-DAP Production

This protocol outlines a general two-stage fed-batch process for high-density cultivation of a recombinant E. coli strain expressing the sbnA and sbnB genes.

  • Inoculum Preparation:

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 100 mL of defined batch medium in a 1 L flask. Grow at 37°C until OD600 reaches 4-6.

  • Bioreactor Setup:

    • Prepare a 2 L bioreactor with 1 L of defined batch medium (see Table 2). Autoclave and allow to cool.

    • Aseptically add sterile glucose, MgSO4, trace metals, and antibiotic.

    • Calibrate pH and DO probes. Set initial parameters: Temperature = 37°C, pH = 7.0 (controlled with NH4OH), DO = maintained at 30% saturation via agitation/airflow cascade.

  • Batch Phase (Growth):

    • Inoculate the bioreactor with the 100 mL seed culture.

    • Run in batch mode until the initial glucose is depleted, indicated by a sharp spike in the DO signal.

  • Fed-Batch Phase (Production):

    • Initiate the feeding solution (see Table 2) at a controlled rate (e.g., starting at 0.5 mL/min and exponentially increasing to maintain a specific growth rate).[14][16]

    • When the culture reaches the desired density for induction (e.g., OD600 of ~40-50), lower the temperature to 30°C to improve protein solubility.

    • Induce the culture with an optimized concentration of IPTG (e.g., 0.1-0.5 mM).

    • Continue the fed-batch cultivation for 24-48 hours, monitoring cell density and taking samples periodically for L-DAP analysis.

Recommended Starting Culture Conditions
ParameterRecommended Starting Value / CompositionRationale / Notes
Host Strain E. coli BL21(DE3) or similarRobust strain for protein expression.
Batch Medium (per L) 5 g/L Glucose, 2 g/L (NH4)2SO4, 13.3 g/L KH2PO4, 4 g/L (NH4)2HPO4, 1.7 g/L Citric Acid, 1.2 g/L MgSO4·7H2O, 10 mL/L Trace Metal SolutionA defined medium allows for reproducible conditions. High phosphate provides buffering capacity.[16]
Feeding Solution 500 g/L Glucose, 20 g/L MgSO4·7H2O, 10 g/L (NH4)2SO4Concentrated feed to minimize dilution. Ammonium sulfate provides nitrogen.[14][16]
Temperature Growth Phase: 37°C; Production Phase: 28-30°CLowering temperature post-induction can enhance protein solubility and reduce metabolic stress.[10]
pH 7.0 (controlled with 25% NH4OH)Maintains physiological pH for optimal growth and enzyme function. NH4OH also serves as a nitrogen source.[13]
Dissolved Oxygen (DO) > 30% air saturationMaintained by a control cascade (agitation from 200-1000 rpm, then supplemented with pure O2). Prevents formation of inhibitory anaerobic byproducts.[15]
Table 2. Recommended Starting Conditions for Fed-Batch L-DAP Production.
Protocol 2: Quantification of L-DAP by LC-MS/MS

This protocol provides a general method for quantifying L-DAP in fermentation broth supernatant.

  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Centrifuge at 13,000 x g for 10 min at 4°C to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

    • Dilute the sample as necessary with Milli-Q water to fall within the linear range of the standard curve. An internal standard should be added if available.

  • Chromatographic Separation:

    • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar analytes like amino acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and ramp down to elute the polar compounds.

    • Flow Rate: ~0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for L-DAP must be determined by infusing a pure standard. For L-DAP (Molar Mass: 104.11 g/mol ), the precursor ion would be [M+H]+ at m/z 105.1. Product ions would be identified via fragmentation.

    • Quantification: Create a standard curve using a certified L-DAP standard (e.g., 0.1 µM to 100 µM). Quantify the L-DAP concentration in the samples by comparing their peak areas to the standard curve.[17][18]

References

Dealing with incomplete derivatization of diaminopimelic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with diaminopimelic acid (DAP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization and analysis of DAP.

Frequently Asked Questions (FAQs)

Q1: What is diaminopimelic acid (DAP) and why is its analysis important?

Diaminopimelic acid is a unique amino acid that is a fundamental component of the peptidoglycan layer in the cell walls of most bacteria. Its presence is a key biomarker for bacterial presence and is crucial in various research areas, including microbiology, infectious disease research, and the development of novel antibiotics that target bacterial cell wall synthesis.

Q2: Which derivatization reagents are commonly used for DAP analysis?

Several derivatization reagents can be used for the analysis of amino acids like DAP, each with its own advantages and disadvantages. The most common include:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines to form fluorescent derivatives.

  • 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to form stable fluorescent derivatives.

  • Dansyl Chloride: Reacts with primary and secondary amines to form highly fluorescent and UV-absorbent derivatives.

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): A reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives.

Q3: Why might I be observing incomplete derivatization of DAP?

Incomplete derivatization of DAP can stem from several factors, often related to its unique structure containing two primary amino groups, which may exhibit different reactivities. Common causes include:

  • Suboptimal pH: The pH of the reaction mixture is critical for the deprotonation of the amino groups, making them available to react with the derivatization reagent.

  • Incorrect Reagent-to-Analyte Ratio: An insufficient amount of the derivatization reagent can lead to incomplete reaction with both amino groups of DAP.

  • Reaction Time and Temperature: Derivatization reactions have optimal time and temperature requirements that must be met for completion.

  • Interfering Substances: Components in the sample matrix can compete for the derivatization reagent or inhibit the reaction.

  • Reagent Instability: Some derivatization reagents, like OPA, can be unstable, leading to reduced reactivity over time.

Troubleshooting Incomplete Derivatization of Diaminopimelic Acid

This guide provides a structured approach to troubleshooting incomplete derivatization of DAP, a common issue that can lead to inaccurate quantification.

Problem: Low or no DAP derivative peak detected by HPLC.

Below is a logical workflow to diagnose and resolve issues leading to incomplete derivatization.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions cluster_3 Confirmation A Low or No DAP Derivative Peak B Check Reaction pH A->B Is pH optimal? C Verify Reagent Concentration & Quality B->C Yes G Adjust pH to Optimal Range (e.g., 9-11.5 for OPA/FMOC) B->G No D Optimize Reaction Time & Temperature C->D Yes H Prepare Fresh Reagent Increase Reagent Molar Excess C->H No E Assess Sample Matrix Effects D->E Yes I Increase Incubation Time or Temperature (as per protocol) D->I No F Review Sample Preparation E->F Yes J Perform Sample Cleanup (e.g., SPE, filtration) E->J No K Ensure Complete Hydrolysis and Neutralization F->K No L Re-analyze Derivatized Sample F->L Yes G->L H->L I->L J->L K->L M Successful Derivatization: Sharp, Symmetric Peak L->M

Caption: Troubleshooting workflow for incomplete DAP derivatization.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action
Low Peak Intensity Suboptimal pH Verify the pH of the reaction buffer. For many common derivatization reagents like OPA and FMOC-Cl, an alkaline pH (typically 9.0-11.5) is required to ensure the amino groups of DAP are deprotonated and reactive. Adjust the pH of your sample and buffer mixture accordingly.[1][2]
Insufficient Reagent The presence of two primary amino groups in DAP necessitates a sufficient molar excess of the derivatization reagent. Increase the concentration of the derivatizing agent or reduce the sample concentration to ensure a complete reaction.
Reagent Degradation Some reagents, particularly OPA, are not stable for long periods once in solution.[1] Prepare fresh derivatization reagent daily and store it protected from light and at the recommended temperature.
Inconsistent Peak Areas Variable Reaction Time Ensure that the derivatization reaction time is consistent across all samples and standards. Use a timer and quench the reaction at the same point for each sample if the protocol requires it.
Temperature Fluctuations Maintain a constant and optimal temperature during the derivatization reaction. Use a water bath or a temperature-controlled incubator for consistency.
Multiple or Broad Peaks Side Reactions Incomplete derivatization of one of the two amino groups on DAP can lead to multiple derivative products. Ensure optimal reaction conditions (pH, reagent excess, time, temperature) to favor the formation of the fully derivatized product.
Matrix Interference Components in your sample matrix may interfere with the derivatization reaction or co-elute with your DAP derivative. Consider a sample cleanup step such as solid-phase extraction (SPE) to remove interfering substances.
Hydrolysis of Derivatives The derivatives of some reagents, like OPA, can be unstable and degrade over time, leading to peak broadening or the appearance of degradation product peaks. Analyze samples as soon as possible after derivatization.[1]

Experimental Protocols

Protocol 1: Derivatization of DAP with o-Phthalaldehyde (OPA)

This protocol is adapted from methods used for the analysis of DAP in bacterial cell wall hydrolysates.[3][4]

Materials:

  • DAP standard or hydrolyzed sample

  • Borate buffer (0.4 M, pH 10.4)

  • OPA reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 ml of methanol, then add 11.2 ml of 0.4 M borate buffer (pH 10.4) and 50 µl of β-mercaptoethanol. This reagent should be prepared fresh daily.

  • HPLC-grade water and acetonitrile

Procedure:

  • To 50 µl of the DAP standard or sample in a microcentrifuge tube, add 50 µl of the OPA reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 2 minutes.

  • Inject an appropriate volume (e.g., 20 µl) of the mixture into the HPLC system.

Note: OPA derivatives are known to be unstable, so it is crucial to automate this process or to have a consistent and short time between derivatization and injection.

Protocol 2: Derivatization of DAP with 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl)

This is a general protocol for amino acid derivatization with FMOC-Cl that can be adapted for DAP.

Materials:

  • DAP standard or hydrolyzed sample

  • Borate buffer (0.4 M, pH 10.4)

  • FMOC-Cl reagent (15 mM in acetonitrile)

  • Pentane or other suitable organic solvent for extraction

  • HPLC-grade water and acetonitrile

Procedure:

  • To 100 µl of the DAP standard or sample, add 100 µl of borate buffer.

  • Add 200 µl of the FMOC-Cl reagent and vortex immediately for 30 seconds.

  • Let the reaction mixture stand at room temperature for 10 minutes.

  • To remove excess FMOC-Cl, extract the reaction mixture twice with 500 µl of pentane.

  • Inject an aliquot of the aqueous layer into the HPLC system.

Protocol 3: Derivatization of DAP with Dansyl Chloride

This is a general protocol for amino acid derivatization with Dansyl Chloride that can be adapted for DAP.

Materials:

  • DAP standard or hydrolyzed sample

  • Sodium bicarbonate buffer (100 mM, pH 9.5-10.5)

  • Dansyl chloride solution (e.g., 50 mM in acetonitrile)

  • Quenching solution (e.g., 10% ammonium hydroxide)

  • HPLC-grade water and acetonitrile

Procedure:

  • To 100 µl of the DAP standard or sample in the sodium bicarbonate buffer, add an excess of the dansyl chloride solution.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture in the dark at an elevated temperature (e.g., 60°C for 60 minutes). Dansyl chloride is light-sensitive.

  • After incubation, add the quenching solution to consume the excess unreacted dansyl chloride.

  • Inject an appropriate volume of the mixture into the HPLC system.

Signaling Pathway and Experimental Workflow

Bacterial Peptidoglycan Biosynthesis Pathway

Diaminopimelic acid is a key component in the biosynthesis of peptidoglycan, the major structural component of the bacterial cell wall. The pathway leading to the incorporation of DAP is a critical target for many antibiotics.

G cluster_0 Cytoplasmic Steps cluster_1 Membrane-Associated Steps cluster_2 Periplasmic Steps UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_Ala UDP-NAM-L-Ala UDP_NAM->UDP_NAM_Ala MurC UDP_NAM_Ala_Glu UDP-NAM-L-Ala-D-Glu UDP_NAM_Ala->UDP_NAM_Ala_Glu MurD UDP_NAM_Penta UDP-NAM-pentapeptide UDP_NAM_Ala_Glu->UDP_NAM_Penta MurE Lipid_I Lipid I UDP_NAM_Penta->Lipid_I MraY DAP meso-Diaminopimelic Acid DAP->UDP_NAM_Ala_Glu Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Cross_linked_PG Cross-linked Peptidoglycan Peptidoglycan->Cross_linked_PG Transpeptidation

Caption: Simplified bacterial peptidoglycan biosynthesis pathway highlighting the incorporation of DAP.

General Experimental Workflow for DAP Analysis

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Data Processing A Bacterial Cell Culture B Cell Wall Isolation A->B C Acid Hydrolysis B->C D Neutralization C->D E Addition of Derivatization Reagent (e.g., OPA, FMOC-Cl) D->E F HPLC Separation E->F G Detection (Fluorescence or UV) F->G H Peak Integration G->H I Quantification H->I

Caption: General workflow for the analysis of DAP from bacterial cell walls.

Quantitative Data Summary

The following table summarizes the performance characteristics of common derivatization reagents for general amino acid analysis, which can serve as a guide for selecting a reagent for DAP analysis. Note that optimal conditions and performance may vary specifically for DAP.

Derivatization Reagent Reaction Speed Derivative Stability Detection Method LOD/LOQ Reacts with
o-Phthalaldehyde (OPA) Very Fast (seconds to minutes)LowFluorescenceLow picomole to femtomolePrimary amines
9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) Fast (seconds to minutes)High (stable for >48h)[1]Fluorescence, UVFemtomolePrimary & Secondary amines[1]
Dansyl Chloride Moderate (30-90 min)HighFluorescence, UV, MSPicomole to femtomolePrimary & Secondary amines
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) FastHighFluorescence, UVPicomolePrimary & Secondary amines

References

Improving the efficiency of DAP extraction from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Daptomycin (DAP) Extraction

Welcome to the technical support center for optimizing the extraction of Daptomycin (DAP) from complex biological matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis, and how can I minimize them for DAP quantification?

A1: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting compounds from the biological sample.[1][2] This interference can compromise the accuracy and precision of quantitative analysis.[3]

Strategies to Minimize Matrix Effects:

  • Optimize Sample Preparation: Employ more selective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering components.[1][4] Protein precipitation (PPT) is faster but often results in less clean extracts and more significant matrix effects.[5][6]

  • Chromatographic Separation: Adjust the HPLC gradient and column chemistry to separate DAP from interfering compounds, preventing them from co-eluting.[1]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances, but this may compromise the sensitivity if DAP concentrations are low.[1][7]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that is chromatographically and physicochemically similar to DAP can help compensate for matrix effects, as it will be affected similarly to the analyte.

Q2: How do I choose the most suitable extraction method (PPT, SPE, or LLE) for my samples?

A2: The choice of extraction method depends on the sample matrix, the required sensitivity, throughput needs, and the complexity of the sample.[4][7]

  • Protein Precipitation (PPT): This is a fast, simple, and inexpensive method suitable for high-throughput screening.[7] It is effective for high-protein matrices like plasma or serum.[5] However, it provides limited cleanup and may not be suitable for assays requiring high sensitivity due to potential matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT by partitioning the analyte into an immiscible organic solvent.[8] It is a versatile technique but can be more time-consuming and may require significant method development to optimize solvent selection and pH.[5][8]

  • Solid-Phase Extraction (SPE): SPE is highly selective and provides the cleanest extracts, effectively removing salts and phospholipids.[9][10] It is ideal for assays requiring high sensitivity and accuracy.[11] While it can be more expensive and time-consuming than PPT, it often leads to better reproducibility and reduced matrix effects.[12]

Q3: What are the common causes of low DAP recovery, and how can I improve it?

A3: Low recovery means that a significant portion of the analyte is lost during the sample preparation process.

Common Causes and Solutions:

  • Suboptimal pH: The pH of the sample can affect the solubility and charge state of DAP, influencing its interaction with SPE sorbents or its partitioning in LLE. Ensure the pH is optimized for the chosen extraction method.

  • Incomplete Elution (SPE): The elution solvent may not be strong enough to release DAP from the SPE sorbent. Test different solvents or solvent mixtures with varying polarities and pH.

  • Poor Phase Separation (LLE): Emulsions can form during LLE, trapping the analyte and preventing efficient extraction. Adjusting the pH, salt concentration, or using gentle mixing can help break emulsions.

  • Protein Binding: DAP may bind to plasma proteins, making it unavailable for extraction.[8][11] A protein precipitation step or the use of agents to disrupt protein binding prior to LLE or SPE can improve recovery.

  • Improper Sample Handling: Ensure samples are properly thawed and vortexed before extraction. Adsorption to container walls can also be a factor; using low-binding tubes may help.

Q4: My results show poor reproducibility. What are the likely causes and solutions?

A4: Poor reproducibility can stem from variability in manual procedures, instrument performance, or sample inconsistency.

Troubleshooting Steps:

  • Standardize Procedures: Ensure all steps of the extraction protocol are performed consistently across all samples. Use calibrated pipettes and maintain consistent timing for incubation and centrifugation steps.

  • Automate Sample Preparation: Automation can significantly reduce variability introduced by manual pipetting and timing.

  • Check Instrument Performance: Regularly maintain and calibrate the LC-MS/MS system to ensure consistent performance.

  • Evaluate Matrix Variability: Different lots of biological matrices can have varying compositions, leading to inconsistent matrix effects.[8] It is advisable to test the method on multiple sources of the matrix.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Analyte Peak 1. Inefficient extraction (low recovery).2. Analyte degradation during processing.3. Incorrect MS/MS transition or instrument settings.1. Re-optimize the extraction protocol (pH, solvent choice).2. Minimize sample processing time; keep samples on ice.3. Verify instrument parameters by infusing a standard solution.
High Background Noise 1. Insufficient sample cleanup.2. Contaminated solvents, reagents, or labware.3. Carryover from a previous injection.1. Use a more selective extraction method (e.g., switch from PPT to SPE).2. Use high-purity solvents (e.g., LC-MS grade) and clean equipment.3. Implement a robust needle wash protocol on the autosampler.
Inconsistent Retention Time 1. HPLC column degradation or contamination.2. Inconsistent mobile phase composition.3. Fluctuation in column temperature.1. Wash or replace the HPLC column; use a guard column.2. Prepare fresh mobile phase daily and ensure proper mixing.3. Use a column oven to maintain a stable temperature.
Peak Tailing or Fronting 1. Column overload.2. Mismatch between injection solvent and mobile phase.3. Presence of interfering compounds.1. Dilute the sample or inject a smaller volume.2. Reconstitute the final extract in the initial mobile phase.[13]3. Improve sample cleanup to remove interferences.
Variable Ion Suppression/Enhancement 1. Inconsistent levels of matrix components across samples.2. Co-elution of DAP with matrix interferences.1. Use a stable isotope-labeled internal standard.2. Optimize chromatographic separation to resolve DAP from the suppression/enhancement zone.[3]

Quantitative Data Summary

The following table summarizes typical performance characteristics for different DAP extraction methods from plasma. Data is representative and may vary based on the specific protocol and instrumentation.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 10570 - 95> 90
Matrix Effect (%) 50 - 80 (Suppression)75 - 95> 95 (Minimal Effect)
Precision (% RSD) < 15< 10< 5
Processing Time FastModerateSlow
Cost per Sample LowLow-ModerateHigh
Selectivity LowModerateHigh

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for DAP from Human Plasma

  • Sample Preparation: Thaw plasma samples at room temperature and vortex for 15 seconds.

  • Precipitation: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[7]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[13] Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex, centrifuge briefly, and inject the sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for DAP from Human Urine

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute 200 µL of urine with 800 µL of 2% phosphoric acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Strata-X) by passing 1 mL of methanol followed by 1 mL of deionized water.[9] Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove salts and other polar interferences.[15]

  • Elution: Elute the DAP and internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex, centrifuge briefly, and inject the sample into the LC-MS/MS system.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Pretreat Pre-treatment (Spike IS, Dilute, Centrifuge) Sample->Pretreat Extract Extraction (PPT, LLE, or SPE) Pretreat->Extract Cleanup Cleanup & Concentration (Evaporation, Reconstitution) Extract->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: General workflow for DAP extraction and LC-MS/MS analysis.

G Start Start: Define Assay Requirements Q1 High Throughput Needed? Start->Q1 Q2 High Sensitivity & Purity Required? Q1->Q2 No PPT Use Protein Precipitation (PPT) Q1->PPT Yes Q3 Complex Matrix (e.g., tissue homogenate)? Q2->Q3 No SPE Use Solid-Phase Extraction (SPE) Q2->SPE Yes LLE Consider Liquid-Liquid Extraction (LLE) Q3->LLE No Q3->SPE Yes G Concept of Matrix Effect in ESI-MS cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression ESI Electrospray Droplet Analyte Analyte Ions [A+H]+ Matrix Matrix Ions [M+H]+ MS_Detector Mass Spectrometer Detector ESI1 Droplet Evaporation Analyte1 Analyte Ions ESI1->Analyte1 Efficient Ionization Signal1 Expected Signal Analyte1->Signal1 ESI2 Competition for Charge or Surface Access Analyte2 Reduced Analyte Ions ESI2->Analyte2 Inefficient Ionization Matrix2 Matrix Ions ESI2->Matrix2 Inefficient Ionization Signal2 Suppressed Signal Analyte2->Signal2

References

Technical Support Center: Analysis of Diaminopimelic Acid (DAP) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the racemization of diaminopimelic acid (DAP) isomers during analytical procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of DAP isomers.

Q1: Why am I seeing distorted or split peaks for my DAP isomers in my HPLC chromatogram?

A1: Peak splitting or distortion in HPLC analysis of chiral molecules like DAP isomers can arise from several factors related to the column, mobile phase, or injection solvent.

  • Column Issues : A common cause is a partially blocked column inlet frit, which can distort the sample flow. Contamination or voids in the stationary phase can also lead to peak splitting.[1][2]

  • Co-elution : The split peak might actually be two different components eluting very close to each other.[3]

  • Injection Solvent Incompatibility : If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, the sample should be dissolved in the initial mobile phase.[4]

  • Temperature Fluctuations : Inconsistent temperature control of the column can lead to peak shape issues. Using a column oven is recommended for stable temperatures.[5][6]

To troubleshoot, first try injecting a smaller sample volume to see if the peaks become more distinct. If the issue persists, inspect the column for blockages and consider flushing or replacing it. Also, ensure your sample solvent is compatible with the mobile phase.[7][8]

Q2: My resolution between DAP isomers is poor. How can I improve it?

A2: Poor resolution between DAP isomers means the peaks are not well separated, which can affect accurate quantification.

  • Mobile Phase Composition : The composition of the mobile phase, including the type and proportion of organic solvent and the pH of the buffer, has a large impact on selectivity and resolution. Small adjustments to the mobile phase composition can significantly improve separation.[8][9]

  • Column Choice : Not all chiral columns are suitable for every separation. If you are using a standard C18 column with a chiral derivatizing agent, ensure the column provides sufficient efficiency. For direct chiral separations, a specialized chiral stationary phase (CSP) may be necessary.[10]

  • Temperature : Lowering the column temperature can sometimes improve resolution, although it may also increase analysis time and back pressure.[5]

  • Flow Rate : Reducing the flow rate can increase the efficiency of the separation and improve resolution, but it will also lengthen the run time.[5]

Start by optimizing the mobile phase composition. If that does not provide the desired resolution, a different column chemistry may be required.

Q3: I'm observing peak tailing for my DAP isomer peaks. What could be the cause?

A3: Peak tailing, where a peak has an asymmetry factor greater than 1.2, is a common problem in HPLC and can be caused by several factors.[2][11]

  • Secondary Interactions : For amine-containing compounds like DAP, interactions with acidic silanol groups on the surface of silica-based columns are a primary cause of tailing.[2][12]

  • Mobile Phase pH : If the mobile phase pH is not optimal, it can lead to these secondary interactions. Operating at a lower pH can help to suppress the ionization of silanol groups.[2]

  • Column Overload : Injecting too much sample can saturate the stationary phase and lead to tailing.[12]

  • Column Degradation : Over time, columns can degrade, leading to poor peak shapes.[1]

To mitigate peak tailing, ensure the mobile phase pH is appropriate for your analytes and column. Using a highly deactivated or end-capped column can also minimize silanol interactions. If you suspect column overload, try diluting your sample.[12]

Q4: The retention times for my DAP isomers are shifting between runs. What is causing this instability?

A4: Unstable retention times can make peak identification and quantification unreliable.

  • Mobile Phase Preparation : Inconsistent preparation of the mobile phase, especially the buffer pH, can lead to significant shifts in retention time for ionizable compounds. A change of just 0.1 pH unit can cause a 10% shift in retention.[4][8]

  • Column Equilibration : Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses can cause retention times to drift.[5]

  • Temperature Fluctuations : If a column heater is not used, changes in the ambient laboratory temperature can affect retention times.[6]

  • Pump Issues : Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, shifting retention times.[4]

To address this, ensure your mobile phase is prepared accurately and consistently, and allow adequate time for column equilibration. Using a column oven and regularly maintaining your HPLC system will also improve stability.[4][6]

Troubleshooting Workflow

G Troubleshooting Workflow for DAP Isomer Analysis start Problem Observed peak_shape Poor Peak Shape (Splitting, Tailing) start->peak_shape resolution Poor Resolution start->resolution retention_time Retention Time Shift start->retention_time check_injection Check Injection Volume & Solvent Compatibility peak_shape->check_injection First Step optimize_mp Optimize Mobile Phase (Solvent Ratio, pH) resolution->optimize_mp First Step check_equilibration Ensure Proper Column Equilibration retention_time->check_equilibration First Step check_column Inspect Column (Blockage, Void) check_injection->check_column If no improvement check_ph Verify Mobile Phase pH & Buffer check_column->check_ph If column is ok replace_column Flush or Replace Column check_ph->replace_column If issue persists change_temp_flow Adjust Temperature & Flow Rate optimize_mp->change_temp_flow If needed new_column Try Different Column Chemistry change_temp_flow->new_column Last Resort check_pump Check Pump & Flow Rate check_equilibration->check_pump If drift continues remake_mp Prepare Fresh Mobile Phase check_pump->remake_mp If flow is stable

Caption: A logical workflow for troubleshooting common HPLC issues in DAP isomer analysis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for DAP isomer analysis?

A1: Racemization is the conversion of a pure enantiomer into a mixture of both enantiomers (e.g., the L-form converting to a mix of L- and D-forms).[13] For DAP, which has three stereoisomers (LL-, DD-, and meso-DAP), racemization can alter the true isomeric ratio in a sample, leading to inaccurate quantification. This is particularly critical in fields like chemotaxonomy and drug development where the specific isomer is of interest.[12]

Q2: What are the main factors that cause racemization of DAP isomers during sample preparation and analysis?

A2: The primary factors that can induce racemization of amino acids, including DAP, are:

  • pH : Racemization rates are significantly affected by pH. Both acidic and especially basic conditions can accelerate racemization.[1][14] For many amino acids, racemization is faster at pH values above 7.

  • Temperature : Higher temperatures increase the rate of racemization.[15] This is a concern during sample hydrolysis and derivatization steps that involve heating.

  • Hydrolysis Conditions : The method used to hydrolyze proteins or peptides to release DAP can cause racemization. Strong acid hydrolysis at high temperatures is a common source of racemization, while hydrolysis in strong alkali can lead to complete racemization.[1]

Q3: How can I minimize racemization during sample hydrolysis?

A3: To minimize racemization during hydrolysis, consider using milder conditions. While strong acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is common, it can cause some racemization.[1] Alternative methods, such as a brief partial chemical hydrolysis followed by enzymatic hydrolysis, have been developed to reduce racemization to less than 0.002%.

Q4: Which derivatization reagents are suitable for DAP isomer analysis and help prevent racemization?

A4: Derivatization is often necessary to enable the separation and detection of DAP isomers. A commonly used chiral derivatizing reagent is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). This reagent reacts with the amino groups of DAP to form diastereomers that can be separated on a standard reversed-phase column.[12] Another approach involves derivatization with o-phthaldehyde (OPA) for fluorescence detection.[16] The key is to perform the derivatization under mild conditions (e.g., room temperature) to avoid inducing racemization.

Q5: Can I use Gas Chromatography (GC) for DAP isomer analysis?

A5: Yes, Gas Chromatography (GC) can be used for the analysis of amino acids, but it requires derivatization to make the polar DAP molecules volatile.[17] A two-step derivatization is often employed, for example, esterification of the carboxyl groups followed by acylation of the amino groups.[18] It is crucial to use a chiral GC column to separate the resulting derivatives of the DAP isomers. As with any method involving heating, the derivatization and GC conditions must be optimized to prevent on-column racemization.[19]

Quantitative Data on Factors Influencing Racemization

The following tables summarize the general effects of pH and temperature on amino acid racemization. While this data is not specific to DAP, it illustrates the trends that can be expected.

Table 1: Effect of pH on the Relative Racemization Rate of Amino Acids

pH RangeRelative Racemization RateComments
< 3Moderate to HighRacemization is catalyzed by acid.[14]
3 - 7LowThe rate is generally at its minimum in this range.[14]
7 - 10Moderate and IncreasingRacemization increases as the pH becomes more basic.[15]
> 10High to Very HighStrongly basic conditions significantly accelerate racemization.[1]

Note: Data is generalized from studies on various amino acids. The exact rates are compound-specific.

Table 2: Effect of Temperature on the Racemization Half-Lives of Free Amino Acids in Water (pH 7.6)

Amino AcidHalf-life at 100°C (years)Extrapolated Half-life at 25°C (years)
Aspartic Acid0.083,500
Alanine0.419,000
Valine3.6140,000
Isoleucine1.158,000

Source: Adapted from data presented in studies by Bada and Schroeder, illustrating the significant impact of temperature on racemization rates. The half-life is the time required for half of the L-enantiomer to convert to the D-enantiomer.[14]

Experimental Protocols

Protocol 1: HPLC Analysis of DAP Isomers using GITC Derivatization

This protocol is based on the method described for the analysis of DAP stereoisomers in actinomycetes.[12]

1. Sample Hydrolysis (Example for Bacterial Cells) a. Weigh 5-10 mg of dried cells into a screw-cap tube. b. Add 1 mL of 6 M HCl. c. Seal the tube and heat at 100°C for 18 hours. d. Cool the hydrolysate and centrifuge to remove cell debris. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Re-dissolve the residue in 100 µL of 0.1 M HCl.

2. Derivatization with GITC a. To 10 µL of the sample solution, add 20 µL of a 5% (v/v) triethylamine solution in acetonitrile. b. Add 10 µL of a 2% (w/v) GITC solution in acetonitrile. c. Mix and let the reaction proceed at room temperature for 25 minutes. d. Add 20 µL of 50 mM taurine solution to quench the excess GITC. Let stand for another 25 minutes. e. The sample is now ready for HPLC injection.

3. HPLC Conditions

  • Column : C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase : Isocratic mixture of methanol and 50 mM acetate buffer (pH 3.0) in a 40:60 ratio.
  • Flow Rate : 1.0 mL/min.
  • Temperature : 45°C.
  • Detection : UV at 250 nm.
  • Injection Volume : 5-10 µL.

Protocol 2: General Approach for GC-MS Analysis of DAP Isomers

This is a general protocol adapted from methods for amino acid analysis by GC-MS.[17][18]

1. Sample Preparation and Hydrolysis a. Follow the same hydrolysis procedure as in Protocol 1 (steps 1a-1f). b. Ensure the final dried sample is completely free of water, as moisture interferes with silylation reagents.

2. Two-Step Derivatization a. Esterification : Add 100 µL of 2 M HCl in methanol to the dried sample. Heat at 80°C for 60 minutes to form the methyl esters of the carboxylic acid groups. Evaporate the reagent under nitrogen. b. Acylation : Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Heat at 65°C for 30 minutes to derivatize the amino groups. Cool to room temperature. c. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. d. Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

3. GC-MS Conditions

  • Column : Chiral capillary column (e.g., Chirasil-L-Val).
  • Carrier Gas : Helium at a constant flow rate.
  • Oven Program : Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 200°C) at a rate of 5-10°C/min.
  • Injector : Splitless or split injection at a temperature of 250°C.
  • MS Detector : Electron ionization (EI) source at 70 eV. Scan a mass range appropriate for the expected derivatives (e.g., m/z 50-600).

Experimental Workflow Visualization

G General Experimental Workflow for DAP Isomer Analysis cluster_prep Sample Preparation cluster_deriv Derivatization (Minimize Racemization) cluster_analysis Chromatographic Analysis sample Sample Collection (e.g., Bacterial Cells) hydrolysis Hydrolysis (e.g., 6M HCl, 100°C) sample->hydrolysis cleanup Evaporation & Reconstitution hydrolysis->cleanup add_reagent Add Chiral Reagent (e.g., GITC for HPLC) or Two-Step for GC cleanup->add_reagent reaction React at Mild Conditions (e.g., Room Temperature) add_reagent->reaction quench Quench Reaction (if necessary) reaction->quench hplc HPLC Separation (Reversed-Phase) quench->hplc HPLC Path gc GC Separation (Chiral Column) quench->gc GC Path detection Detection (UV or MS) hplc->detection gc->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: A flowchart illustrating the key steps in the analytical procedure for DAP isomers.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for 2,6-Diaminopimelic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2,6-diaminopimelic acid (DAP), a key component of peptidoglycan in most bacterial cell walls. Accurate and validated quantification of DAP is crucial for bacterial biomass estimation, chemotaxonomy, and studying microbial metabolism. This document outlines different derivatization techniques, chromatographic conditions, and validation parameters to aid researchers in selecting the most suitable method for their specific application.

Comparison of Validated HPLC Methods

The choice of an HPLC method for DAP quantification often depends on the required sensitivity, the complexity of the sample matrix, and the available equipment. The following tables summarize the performance of different methods based on published data.

Method Derivatization Reagent Column Detection LOD LOQ Recovery (%) Precision (CV%)
Method 1 o-Phthaldialdehyde (OPA) / Ethanethiol (ESH)Reversed-phase C18UV (337 nm)~0.28 nmol/ml~0.91 nmol/ml~99~1.1 (inter-assay)
Method 2 o-Phthaldialdehyde (OPA) / Ethanethiol (ESH)Reversed-phase C18UV (230.7 nm)Higher than UV at 337 nmHigher than UV at 337 nm~99~0.5 (intra-assay), ~1.1 (inter-assay)
Method 3 o-Phthaldialdehyde (OPA) / Ethanethiol (ESH)Reversed-phase C18Fluorescence~1.1 nmol/ml~3.6 nmol/mlNot SpecifiedNot Specified
Method 4 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)Not SpecifiedUV (250 nm)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Method 5 No Derivatization (Chiral Ligand-Exchange)MCI gel CRS1OwNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 1: Comparison of Key Validation Parameters for Different HPLC Methods for DAP Quantification.

Method Mobile Phase Flow Rate Temperature Run Time
Method 1 & 2 Gradient ElutionNot SpecifiedNot Specified60 min (including re-equilibration)
Method 4 Methanol: 50 mM acetate buffer (pH 3.2) = 40:601.8 ml/min45°CNot Specified
Method 5 2 mM CuSO4-methanol (98:2, v/v)Not Specified40°CNot Specified

Table 2: Comparison of Chromatographic Conditions.

Experimental Protocols

Method 1 & 2: Pre-column Derivatization with OPA/ESH and UV Detection

This method is suitable for quantifying DAP in biological samples like rumen bacteria, and intestinal digesta.[1]

  • Sample Hydrolysis: Biological samples are hydrolyzed with 6 M HCl for 20 hours at 104±2°C.[1]

  • Derivatization: DAP is derivatized pre-column with o-phthaldialdehyde (OPA) in the presence of ethanethiol (ESH).[1]

  • Chromatography:

    • Column: Reversed-phase C18 (3 μm, 250 x 2.1 mm, I.D.).[1]

    • Elution: A gradient elution program is used.[1]

    • Detection: UV detection is performed at 230.7 nm or 337 nm.[1] While the signal is stronger at 230.7 nm, the lower limits of detection and quantification are achieved at 337 nm.[1]

  • Quantification: The converted DAP appears as two peaks with retention times of approximately 46.77 and 47.25 minutes.[1]

Method 4: Pre-column Derivatization with GITC and UV Detection

This method is particularly useful for the chemotaxonomy of actinomycetes as it allows for the quantitative analysis of LL-, DD-, and meso-DAP stereoisomers.[2]

  • Sample Preparation: The method is applicable to both whole-cell preparations and isolated cell walls.[2] Hydrolysis is performed according to established methods.

  • Derivatization:

    • To 10 µl of the sample solution in 0.1 N HCl, add 20 µl of 500 mM triethylamine solution and 10 µl of 2% (w/v) GITC solution in acetonitrile.[2]

    • Let the mixture stand at room temperature for 25 minutes.[2]

    • Add 20 µl of 50 mM taurine aqueous solution to the reaction mixture and let it stand at room temperature for another 25 minutes.[2]

  • Chromatography:

    • Mobile Phase: Methanol: 50 mM acetate buffer (pH 3.2) = 40:60.[2] A mobile phase with a pH of 3.2 provides clear separation of the DAP stereoisomers.[2]

    • Flow Rate: 1.8 ml/min.[2]

    • Temperature: 45°C.[2]

    • Detection: UV absorption at 250 nm.[2]

Method 5: Chiral Ligand-Exchange HPLC without Derivatization

This method allows for the separation of DAP isomers without derivatization, which is advantageous when the analyte needs to be used in subsequent biological experiments.[1]

  • Chromatography:

    • Column: MCI gel CRS1Ow (chiral column).[1]

    • Mobile Phase: 2 mM CuSO4-methanol (98:2, v/v).[1]

    • Temperature: 40°C.[1]

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method for quantitative analysis.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness end Validated Method robustness->end

Caption: General workflow for HPLC method validation.

Conclusion

The selection of an appropriate HPLC method for 2,6-diaminopimelic acid quantification is critical for obtaining reliable and accurate results. Pre-column derivatization with OPA and ESH followed by UV detection offers a sensitive and validated approach for complex biological samples.[1] For applications requiring the separation of stereoisomers, derivatization with GITC or the use of chiral ligand-exchange chromatography are effective alternatives.[1][2] Researchers should carefully consider the specific requirements of their study, including sensitivity, sample throughput, and the need for isomeric separation, when choosing a method. The validation parameters presented in this guide provide a basis for comparing the expected performance of different analytical strategies.

References

A Comparative Guide to Diaminopimelic Acid (DAP) Analysis: HPLC vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of diaminopimelic acid (DAP), a unique component of bacterial peptidoglycan, is crucial for various research applications, including bacterial biomass estimation, studies on bacterial metabolism, and the screening of antimicrobial agents. Two primary analytical techniques are widely employed for DAP analysis: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable approach for their specific needs.

Data Presentation: A Head-to-Head Comparison

The selection of an analytical method hinges on a balance of sensitivity, specificity, cost, and throughput. The following table summarizes the key performance indicators for HPLC and enzymatic methods for DAP analysis.

FeatureHPLC MethodEnzymatic Method
Principle Chromatographic separation of derivatized DAP followed by detection.Enzymatic conversion of DAP to a detectable product.
Limit of Detection (LOD) As low as 0.28 nmol/mL with UV detection.Typically in the low micromolar (µM) range (e.g., 0.13 µM for a fluorimetric L-amino acid assay).
Limit of Quantification (LOQ) As low as 0.91 nmol/mL with UV detection.Typically in the low micromolar (µM) range.
Specificity High, capable of separating DAP isomers (LL, DD, and meso).High, dependent on the specificity of the enzyme used.
Throughput Moderate, dependent on run time per sample.Potentially high, adaptable to 96-well plate format.
Cost High initial instrument cost; ongoing costs for columns and solvents.Lower initial instrument cost; ongoing costs for enzymes and reagents/kits.
Time per Sample Longer, includes sample preparation (hydrolysis, derivatization) and chromatographic run.Shorter, simpler sample preparation and reaction time.
Sample Matrix Complexity Robust, can handle complex matrices with appropriate sample cleanup.Can be susceptible to interference from components in complex matrices.
Expertise Required Requires trained personnel for operation and data analysis.Generally simpler to perform.

Experimental Protocols

HPLC Method for DAP Analysis

This protocol describes a common approach for DAP quantification using pre-column derivatization with o-phthaldialdehyde (OPA) and fluorescence or UV detection.

1. Sample Preparation (Hydrolysis):

  • Bacterial cell pellets or other biological samples are hydrolyzed to release free DAP from peptidoglycan.

  • A typical procedure involves acid hydrolysis with 6 M HCl at 100-110°C for 4 to 24 hours.

  • The hydrolysate is then neutralized (e.g., with NaOH) and filtered or centrifuged to remove particulate matter.

2. Derivatization:

  • The amino groups of DAP are derivatized with OPA in the presence of a thiol reagent (e.g., 3-mercaptopropionic acid or ethanethiol) to form a fluorescent isoindole derivative.

  • The derivatization reaction is typically rapid and performed at room temperature.

3. HPLC Analysis:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: The OPA-derivatized DAP can be detected by a fluorescence detector (excitation ~340 nm, emission ~450 nm) or a UV detector (e.g., at 337 nm).

  • Quantification: DAP concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of DAP.

Enzymatic Method for DAP Analysis (Coupled Assay)

This protocol outlines a coupled enzymatic assay for the quantification of meso-diaminopimelic acid (m-DAP) using DAP decarboxylase (DAPDC) and a coupling enzyme.

1. Principle:

  • DAPDC catalyzes the conversion of m-DAP to L-lysine.

  • The production of L-lysine can be coupled to a second enzymatic reaction that results in a measurable change in absorbance or fluorescence. For example, lysine can be measured using lysine-specific oxidases or dehydrogenases.

  • A common coupled assay involves the use of saccharopine dehydrogenase (SDH), which in the reverse reaction, catalyzes the reductive condensation of L-lysine and α-ketoglutarate to saccharopine with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the amount of lysine produced, and thus to the initial amount of m-DAP.[1][2]

2. Reagents:

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • meso-Diaminopimelic acid (m-DAP) standard solutions

  • DAP decarboxylase (DAPDC)

  • Saccharopine dehydrogenase (SDH)

  • α-ketoglutarate

  • NADH

  • The sample containing m-DAP

3. Assay Procedure (in a 96-well plate):

  • To each well, add the assay buffer, NADH, α-ketoglutarate, and SDH.

  • Add the sample or m-DAP standard to initiate the pre-incubation, allowing for the consumption of any endogenous lysine in the sample.

  • Initiate the primary reaction by adding DAPDC.

  • Monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • The rate of NADH consumption is proportional to the concentration of m-DAP in the sample.

4. Calculation:

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the concentration of m-DAP in the sample by comparing the reaction rate to a standard curve generated with known concentrations of m-DAP.

Mandatory Visualization

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving DAP and the experimental workflows for both HPLC and enzymatic analysis.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC UDP_MurNAc_L_Ala_D_Glu UDP-MurNAc-L-Ala-D-Glu UDP_MurNAc_L_Ala->UDP_MurNAc_L_Ala_D_Glu MurD UDP_MurNAc_Penta UDP-MurNAc-pentapeptide UDP_MurNAc_L_Ala_D_Glu->UDP_MurNAc_Penta MurE Lipid_I Lipid I UDP_MurNAc_Penta->Lipid_I MraY DAP meso-Diaminopimelic Acid (DAP) DAP->UDP_MurNAc_L_Ala_D_Glu Incorporation Lipid_II Lipid II Lipid_I->Lipid_II MurG Periplasm Periplasm Lipid_II->Periplasm Flippase Peptidoglycan Peptidoglycan (Cell Wall) Periplasm->Peptidoglycan Transglycosylation & Transpeptidation

Caption: Peptidoglycan biosynthesis pathway showing the incorporation of DAP.

HPLC_Workflow Sample Bacterial Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Sample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Derivatization Derivatization with OPA Neutralization->Derivatization HPLC HPLC Analysis (C18 Column) Derivatization->HPLC Detection Fluorescence/UV Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for DAP analysis by HPLC.

Enzymatic_Workflow Sample Sample containing DAP Reaction_Mix Prepare Reaction Mix (Buffer, Coupling Enzyme, Cofactors) Sample->Reaction_Mix Incubation Incubate with DAP-specific Enzyme Reaction_Mix->Incubation Detection Spectrophotometric/ Fluorometric Detection Incubation->Detection Quantification Quantification Detection->Quantification NOD1_Signaling DAP_PGN DAP-type Peptidoglycan NOD1 NOD1 DAP_PGN->NOD1 Recognition RIP2 RIP2 (RICK) NOD1->RIP2 Recruitment & Activation TAK1 TAK1 Complex RIP2->TAK1 IKK IKK Complex TAK1->IKK NF_kB NF-κB IKK->NF_kB Activation Nucleus Nucleus NF_kB->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription

References

A Researcher's Guide to Bacterial Biomass Quantification: Cross-Validating Markers Against Diaminopimelic Acid (DAP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying bacterial biomass is a critical step in a myriad of applications, from environmental microbiology to clinical diagnostics. Diaminopimelic acid (DAP), a unique amino acid in the peptidoglycan of most bacterial cell walls, serves as a reliable biomarker.[1] This guide provides a comparative overview of common bacterial biomass markers cross-validated against DAP, supported by experimental insights and detailed protocols.

The choice of a biomass marker is often dictated by the sample matrix, the bacterial community composition, and the specific research question. While direct cell counting via microscopy is fundamental, it can be laborious and difficult in complex samples.[2] Therefore, chemical markers like DAP, muramic acid, and lipopolysaccharides (LPS) offer a robust alternative for quantification.

Comparison of Key Bacterial Biomass Markers
MarkerPrinciple & SpecificityAdvantagesLimitationsCommon Quantification Method
Diaminopimelic Acid (DAP) A component of peptidoglycan in most bacteria. Its presence is a direct indicator of bacterial biomass.[1]Broadly applicable to most bacterial species. Stable molecule.Requires acid hydrolysis which can be time-consuming.[3] Metabolism by other microbes in some environments can be a concern.[4]HPLC, LC-MS
Muramic Acid (MA) A unique amino sugar in bacterial peptidoglycan.[5]Good correlation with bacterial biomass. Present in a wide range of bacteria.Also requires acid hydrolysis. Can be present in extracellular environmental matrices.[6]HPLC, Colorimetric Assays[5]
Lipopolysaccharide (LPS) A major component of the outer membrane of Gram-negative bacteria.Extremely high sensitivity (Limulus Amebocyte Lysate assay). Excellent for specifically quantifying Gram-negative bacteria.Not present in Gram-positive bacteria, limiting its use to mixed populations.LAL Assay, GC-MS
Phospholipid Fatty Acids (PLFA) Fatty acid components of the cell membrane. Specific PLFAs can be indicative of certain microbial groups.[7]Provides information on both biomass and community structure. No hydrolysis needed.Not exclusively bacterial; eukaryotes also contain PLFAs.[7] The conversion factor to biomass can vary.GC-MS
ATP (Adenosine Triphosphate) The universal energy currency of living cells.Rapid measurement. Indicates viable or metabolically active biomass.Highly unstable. Present in all living organisms, not specific to bacteria.Luciferin-Luciferase Bioluminescence
DNA/RNA Quantification Quantification of total nucleic acids or specific genes (e.g., 16S rRNA, gyrB).[8]High specificity with qPCR. Can provide information on community composition.DNA can persist from dead cells, potentially overestimating live biomass. Extraction efficiency can vary.Spectrophotometry, Fluorometry, qPCR

Experimental Protocols and Workflows

Accurate quantification relies on meticulous experimental procedures. The following sections detail the methodologies for DAP and other key markers.

Quantification of Diaminopimelic Acid (DAP)

DAP analysis provides a robust measure of total bacterial biomass. The procedure involves liberating DAP from peptidoglycan through hydrolysis, followed by chromatographic separation and detection.

Experimental Workflow for DAP Quantification

DAP_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (e.g., soil, sediment, culture) Hydrolysis 2. Acid Hydrolysis (e.g., 6M HCl, 100-110°C, 16-24h) Sample->Hydrolysis Neutralize 3. Neutralization & Clarification (e.g., NaOH, Centrifugation) Hydrolysis->Neutralize Derivatize 4. Derivatization (Optional) (e.g., for UV/Fluorescence detection) Neutralize->Derivatize HPLC 5. Separation & Detection (HPLC or LC-MS) Derivatize->HPLC Quantify 6. Quantification (Comparison to DAP standard curve) HPLC->Quantify

General workflow for DAP analysis from sample collection to quantification.

Detailed Protocol:

  • Sample Hydrolysis: A known quantity of the sample (e.g., lyophilized cells, soil) is hydrolyzed in 6 M HCl at 100-110°C for 16 to 24 hours. This step breaks down the peptidoglycan and releases free DAP.[3]

  • Neutralization and Clarification: The hydrolysate is cooled, and the acid is neutralized. The sample is then centrifuged or filtered to remove particulate matter.

  • Derivatization: For analysis by HPLC with UV or fluorescence detection, the amino acids in the hydrolysate are derivatized. Common derivatizing agents include o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC). This step is often not required for detection by mass spectrometry (MS).

  • Chromatographic Analysis: The derivatized or underivatized sample is injected into an HPLC or LC-MS system. A reverse-phase C18 column is commonly used for separation.

  • Quantification: The DAP peak is identified by its retention time compared to a pure DAP standard. The concentration is calculated by integrating the peak area and comparing it against a standard curve generated with known concentrations of DAP.

Comparative Marker Workflow: LPS for Gram-Negative Bacteria

The Limulus Amebocyte Lysate (LAL) assay is an exceptionally sensitive method for detecting LPS from Gram-negative bacteria.

Logical Relationship of Marker Specificity

Marker_Specificity Bacteria Total Bacteria GramNeg Gram-Negative Bacteria->GramNeg GramPos Gram-Positive Bacteria->GramPos OtherMicrobes Other Microbes & Eukaryotes DAP DAP DAP->Bacteria measures LPS LPS LPS->GramNeg measures ATP ATP ATP->Bacteria ATP->OtherMicrobes PLFA PLFA PLFA->Bacteria PLFA->OtherMicrobes

Specificity of common biomarkers for different microbial groups.

LAL Assay Protocol Outline:

  • Sample Preparation: The sample is diluted with pyrogen-free water to avoid inhibition of the enzymatic reaction.

  • LAL Reagent Incubation: The sample is mixed with the LAL reagent, which contains enzymes extracted from the blood cells (amebocytes) of the horseshoe crab.

  • Enzymatic Cascade: If LPS is present, it triggers a coagulation cascade.

  • Detection: The reaction can be measured turbidimetrically (increase in opacity), chromogenically (color change), or kinetically. The amount of LPS is proportional to the rate of change.

  • Quantification: Results are compared to a standard curve prepared with purified LPS.

Quantitative Data Summary

While direct quantitative comparisons depend heavily on the specific sample matrix and microbial community, studies consistently show strong correlations between different cell wall markers under controlled conditions.

ComparisonSample TypeCorrelation (r)Key Findings
DAP vs. Muramic Acid SoilHighBoth markers are effective, but their presence in extracellular "fossil" material can lead to overestimation of living biomass.[6]
DAP vs. Direct Counts Rumen DigestaVariableThe metabolism of DAP by protozoa and other microbes can lead to underestimation of bacterial biomass in complex anaerobic environments.[4]
LPS vs. Gram-Negative Counts Pure CulturesVery HighLPS is an excellent proxy for Gram-negative biomass when the community is well-defined.
PLFA vs. Total Biomass SedimentsModerate to HighPLFA provides good estimates of total biomass and community shifts, though conversion factors can be a source of variability.[7]

Conclusion

Diaminopimelic acid (DAP) remains a gold-standard biomarker for quantifying total bacterial biomass due to its specificity and broad applicability. However, no single method is universally perfect. Cross-validation with other markers is crucial for robust and reliable results. For specifically targeting Gram-negative populations, the high sensitivity of the LPS-based LAL assay is unparalleled. In contrast, methods like PLFA analysis offer a broader view, encompassing community structure alongside biomass. The optimal approach involves selecting a marker and method that best aligns with the specific biological system and research question at hand, while being fully aware of the inherent limitations of each technique.

References

Diaminopimelic Acid vs. D-Alanine: A Comparative Guide to Bacterial Cell Wall Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bacterial biomass is a critical aspect of various applications, from environmental microbiology to clinical diagnostics and drug efficacy studies. This guide provides an objective comparison of two widely used chemical markers for bacterial cell wall peptidoglycan: diaminopimelic acid (DAP) and D-alanine (D-Ala). By examining their distribution, analytical methodologies, and performance characteristics based on experimental data, this guide aims to assist researchers in selecting the most appropriate marker for their specific needs.

The bacterial cell wall, a unique and essential organelle, is primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The presence of specific amino acids within these peptide chains, which are not commonly found in eukaryotes, provides a powerful tool for the detection and quantification of bacteria. Among these, meso-diaminopimelic acid (a component of peptidoglycan in most Gram-negative and some Gram-positive bacteria) and D-alanine (a ubiquitous component of the peptide side chains) have emerged as prominent biomarkers.[1]

Biosynthesis and Incorporation into Peptidoglycan

The selection of a bacterial marker is fundamentally linked to its role in the biosynthesis of the cell wall. Both DAP and D-Ala are incorporated during the cytoplasmic steps of peptidoglycan precursor synthesis. L-alanine is converted to D-alanine by the enzyme alanine racemase.[2] Subsequently, D-alanine-D-alanine ligase creates the D-Ala-D-Ala dipeptide, which is then added to the UDP-NAM-tripeptide to form the UDP-NAM-pentapeptide precursor.[3] In many bacteria, this tripeptide contains meso-diaminopimelic acid.[3] This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer. The distinct biosynthetic pathways and points of incorporation for DAP and D-Ala are crucial for understanding their utility and limitations as bacterial markers.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG MurA_B MurA, MurB UDP_NAG->MurA_B PEP L_Ala L-Alanine Alr Alr (Alanine Racemase) L_Ala->Alr D_Glu D-Glutamate meso_DAP meso-DAP D_Ala D-Alanine Ddl Ddl (D-Ala-D-Ala ligase) D_Ala->Ddl D-Ala, ATP UDP_NAM UDP-NAM MurA_B->UDP_NAM NADPH MurC MurC UDP_NAM_L_Ala UDP-NAM-L-Ala MurC->UDP_NAM_L_Ala ATP MurD MurD UDP_NAM_tripeptide_noDAP UDP-NAM-L-Ala-D-Glu MurD->UDP_NAM_tripeptide_noDAP ATP MurE MurE UDP_NAM_tripeptide UDP-NAM-L-Ala-D-Glu-meso-DAP MurE->UDP_NAM_tripeptide ATP Alr->D_Ala D_Ala_D_Ala D-Ala-D-Ala Ddl->D_Ala_D_Ala MurF MurF UDP_NAM_pentapeptide UDP-NAM-pentapeptide MurF->UDP_NAM_pentapeptide ATP UDP_NAM->MurC L-Ala UDP_NAM_L_Ala->MurD D-Glu UDP_NAM_tripeptide_noDAP->MurE meso-DAP UDP_NAM_tripeptide->MurF D_Ala_D_Ala->MurF MraY MraY UDP_NAM_pentapeptide->MraY UMP Lipid_I Lipid I MraY->Lipid_I Undecaprenyl-P MurG MurG Lipid_II Lipid II MurG->Lipid_II UDP Flippase Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Lipid_I->MurG UDP-NAG Lipid_II->Flippase Transglycosylase Transglycosylase Lipid_II_out->Transglycosylase Growing Glycan Chain Elongated_Glycan Elongated Glycan Chain Transglycosylase->Elongated_Glycan Transpeptidase Transpeptidase Elongated_Glycan->Transpeptidase Cross-linking Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Peptidoglycan

Caption: Peptidoglycan biosynthesis pathway highlighting the incorporation of meso-DAP and D-Ala.

Quantitative Comparison of Analytical Methods

The choice between DAP and D-Ala as a bacterial marker often depends on the sensitivity, precision, and robustness of the available analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant method for DAP analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for D-Ala.

ParameterDiaminopimelic Acid (DAP) - HPLCD-Alanine (D-Ala) - GC-MS
Limit of Detection (LOD) ~0.28 nmol/ml[4]~0.14 mg/L[5]
Limit of Quantification (LOQ) ~0.91 nmol/ml[4]Not consistently reported, but generally higher than LOD.
Linearity Range 1-4 mg/L[6]0.02 - 10 µg/mL[7]
Recovery 96.5% to 102.1%[4]80% to 115%[8]
Precision (%RSD) Intra-assay: ~0.5%, Inter-assay: ~1.1%[4]< 15%[9]
Sample Requirement As low as 10 mg of dry cells[10][11]Dependent on bacterial concentration in the sample.

Performance Comparison: DAP vs. D-Ala

Experimental studies directly comparing DAP and D-Ala as bacterial markers have revealed important performance differences.

FeatureDiaminopimelic Acid (DAP)D-Alanine (D-Ala)
Specificity Highly specific to bacteria, particularly abundant in Gram-negative bacteria. Not present in archaea or eukaryotes.Present in the cell walls of nearly all bacteria (Gram-positive and Gram-negative).
Potential for Interference Minimal interference from sample matrix.Significant interference from the racemization of L-alanine present in host tissues, requiring specialized analytical methods to differentiate bacterial D-alanine.[8][12]
Variability in Bacterial Content Concentration can vary between bacterial species.Generally more consistent concentration across different bacterial species.
Reported Reliability Considered a reliable and sensitive marker.[13]A study in young calves found D-alanine to be an unacceptable bacterial marker due to large variations in analytical estimates.[10]
Analytical Complexity HPLC methods are well-established and robust.GC-MS methods require derivatization and can be more complex. Chiral columns or specific derivatization agents are needed to separate D- and L-alanine.

Experimental Protocols

Determination of Diaminopimelic Acid by HPLC

This protocol is based on the pre-column derivatization of DAP with o-phthaldialdehyde (OPA) followed by fluorescence or UV detection.

1. Sample Hydrolysis:

  • Bacterial cell pellets or environmental samples are hydrolyzed in 6 M HCl at 100-110°C for 16-24 hours to release amino acids from the peptidoglycan.[4]

  • The hydrolysate is then dried to remove the acid.

2. Derivatization:

  • The dried sample is redissolved in a suitable buffer (e.g., borate buffer, pH 9.5).

  • An OPA/thiol reagent (e.g., OPA with 2-mercaptoethanol or 3-mercaptopropionic acid) is added to the sample and allowed to react for a short period (typically 1-2 minutes) to form a fluorescent derivative.[4]

3. HPLC Analysis:

  • Column: A reversed-phase C18 column is commonly used.[4]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[4]

  • Detection: Fluorescence detection (e.g., excitation at 340 nm, emission at 455 nm) or UV detection (e.g., at 337 nm) is used to quantify the DAP derivative.[4]

  • Quantification: The concentration of DAP is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of DAP.

HPLC_Workflow Sample Bacterial Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Sample->Hydrolysis Drying Drying Hydrolysis->Drying Derivatization OPA Derivatization Drying->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence/UV Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for DAP analysis by HPLC.

Determination of D-Alanine by GC-MS

This protocol involves the derivatization of D-alanine to make it volatile for gas chromatography, followed by mass spectrometric detection.

1. Sample Hydrolysis:

  • Similar to the DAP protocol, samples are hydrolyzed with 6 M HCl to release D-alanine.

2. Derivatization:

  • This is a critical step to enable the analysis of the non-volatile amino acid by GC. A two-step derivatization is common:

    • Esterification: The carboxyl group is esterified, for example, by reacting with an alcohol (e.g., isopropanol) in the presence of an acid catalyst.

    • Acylation: The amino group is acylated using a reagent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

  • To distinguish between D- and L-alanine, a chiral derivatizing agent or a chiral GC column is required.

3. GC-MS Analysis:

  • Column: A chiral capillary column (e.g., Chirasil-Val) is often used for the separation of D- and L-alanine enantiomers.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: A split/splitless injector is used to introduce the derivatized sample into the GC.

  • Temperature Program: A temperature gradient is applied to the GC oven to separate the analytes.

  • Mass Spectrometry: The mass spectrometer is operated in either electron ionization (EI) or chemical ionization (CI) mode. Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized D-alanine.

  • Quantification: The concentration of D-alanine is determined using a standard curve prepared with known concentrations of D-alanine, often with the use of a stable isotope-labeled internal standard (e.g., D-alanine-d4) to correct for variations in sample preparation and instrument response.

GCMS_Workflow Sample Biological Sample Hydrolysis Acid Hydrolysis (6M HCl) Sample->Hydrolysis Derivatization Two-Step Derivatization (Esterification & Acylation) Hydrolysis->Derivatization GC GC Separation (Chiral Column) Derivatization->GC MS Mass Spectrometry (SIM Mode) GC->MS Quantification Quantification (Internal Standard) MS->Quantification

Caption: Experimental workflow for D-Ala analysis by GC-MS.

Conclusion and Recommendations

Both diaminopimelic acid and D-alanine offer viable options for the quantification of bacterial biomass, each with its own set of advantages and disadvantages.

Diaminopimelic acid (DAP) is a highly specific marker for bacteria, with minimal interference from host tissues. The HPLC-based analytical methods for DAP are well-established, sensitive, and reproducible. Its primary limitation is its variable abundance across different bacterial species, being more prevalent in Gram-negative bacteria.

D-alanine (D-Ala) is a more universal marker, present in the cell walls of nearly all bacteria. However, its quantification is significantly complicated by the potential for racemization of the abundant L-alanine in host tissues, which can lead to overestimation of bacterial biomass if not properly addressed through specialized and more complex analytical techniques.[8][12] Furthermore, some studies have reported high variability in D-alanine-based estimations, questioning its reliability in certain contexts.[10]

For researchers requiring a robust and specific marker with well-established and less complex analytical methods, DAP is often the preferred choice, especially in studies where Gram-negative bacteria are the primary target.

D-alanine may be considered in studies aiming to quantify total bacterial biomass where the bacterial population is diverse and includes a significant proportion of Gram-positive bacteria that lack DAP. However, researchers must employ rigorous analytical methods to account for potential interference from L-alanine racemization and should be aware of the potential for higher variability in the results.

Ultimately, the selection of the most appropriate bacterial cell wall marker will depend on the specific research question, the nature of the samples being analyzed, the available analytical instrumentation, and the required level of accuracy and precision. This guide provides the foundational information to make an informed decision in this critical aspect of microbiological research.

References

A Comparative Analysis of Peptidoglycan Structure in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural variations of peptidoglycan in key bacterial species: Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis.

The bacterial cell wall is a critical structure for survival, maintaining cell shape and protecting against osmotic stress. Peptidoglycan, a unique and essential component of the cell wall in most bacteria, presents a prime target for antimicrobial drugs. However, the structure of this macromolecule is not uniform across all bacterial species. Understanding these structural variations is paramount for the development of novel and effective antibacterial agents. This guide provides a detailed comparative analysis of the peptidoglycan structure in three clinically significant bacteria: the Gram-negative model organism Escherichia coli, the Gram-positive pathogen Staphylococcus aureus, and the causative agent of tuberculosis, Mycobacterium tuberculosis.

Quantitative Comparison of Peptidoglycan Structure

The following table summarizes the key quantitative and qualitative differences in the peptidoglycan structure of E. coli, S. aureus, and M. tuberculosis.

FeatureEscherichia coli (Gram-Negative)Staphylococcus aureus (Gram-Positive)Mycobacterium tuberculosis (Acid-Fast)
Peptidoglycan Layer Thickness Thin (2-7 nm)[1], predominantly a monolayer[2]Thick (20-80 nm)[3], multilayered[2]Complex, covalently linked to arabinogalactan and mycolic acids
Percentage of Cell Wall Dry Weight ~10%[3][4]40-90%[3]-
Glycan Chain Composition Alternating β-(1,4) linked N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)[3]Alternating β-(1,4) linked N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)[3]Alternating β-(1,4) linked N-acetylglucosamine (NAG) and N-glycolylmuramic acid (NGM) in addition to NAM[5]
Average Glycan Chain Length 20-40 disaccharide units, with some chains being much longer[4][6]Short, averaging 6-10 disaccharide units[7]-
Stem Peptide Composition L-Ala - D-Glu - meso-DAP - D-Ala - D-Ala[8]L-Ala - D-iGln - L-Lys - D-Ala - D-Ala[7]L-Ala - D-Glu - meso-DAP - D-Ala - D-Ala[9]
Interpeptide Bridge Direct cross-link[2]Pentaglycine bridge ((Gly)₅)[7][10][11]Direct cross-link
Type of Cross-linking Primarily 4→3 (D-Ala to meso-DAP)[5]4→3 (D-Ala to L-Lys via pentaglycine bridge)Both 4→3 (D-Ala to meso-DAP) and a high proportion of 3→3 (meso-DAP to meso-DAP)[5][12][13]
Degree of Cross-linking 40-50%[5][14]High, 80-90%[7]Very high, 70-80%[5][14]
Associated Molecules Braun's lipoprotein covalently links peptidoglycan to the outer membrane.[2]Teichoic and lipoteichoic acids are covalently linked to peptidoglycan.[15]Arabinogalactan-mycolate complex is covalently attached to peptidoglycan.

Experimental Protocols

The structural analysis of peptidoglycan is a multi-step process involving the isolation of the cell wall, enzymatic digestion of the peptidoglycan into smaller, soluble fragments (muropeptides), and subsequent analysis by chromatography and mass spectrometry.

Peptidoglycan Isolation (Sacculi Preparation)

This protocol describes the isolation of crude peptidoglycan (sacculi) from bacterial cells.

  • Cell Lysis: Bacterial cultures are harvested and resuspended in a lysis buffer, typically containing a strong detergent like sodium dodecyl sulfate (SDS). The suspension is boiled to lyse the cells and denature proteins and other macromolecules.[16][17]

  • Removal of Non-Peptidoglycan Components: The crude cell wall material is washed extensively with water to remove the detergent. This is often followed by enzymatic treatments to remove contaminating proteins (e.g., with pronase or proteinase K) and nucleic acids (with DNase and RNase).[16][17]

  • Purification: The insoluble peptidoglycan sacculi are collected by ultracentrifugation and washed repeatedly with water to ensure the removal of all soluble cellular components and detergents.[17]

Muropeptide Preparation and Analysis by HPLC

This protocol outlines the digestion of purified peptidoglycan and the separation of the resulting muropeptides by high-performance liquid chromatography (HPLC).

  • Enzymatic Digestion: The purified sacculi are resuspended in a suitable buffer and digested with a muramidase, such as mutanolysin or lysozyme. These enzymes cleave the glycosidic bonds between NAG and NAM, releasing soluble muropeptides.[16][18]

  • Reduction of Muropeptides: The digested sample is treated with sodium borohydride to reduce the C1 carbon of the muramic acid residues to muramitol. This prevents the formation of anomers and ensures that each muropeptide elutes as a single peak during HPLC analysis.[19]

  • HPLC Separation: The reduced muropeptide mixture is injected into a reverse-phase HPLC system. A gradient of an appropriate solvent system (e.g., sodium phosphate buffer with a methanol or acetonitrile gradient) is used to separate the different muropeptide species based on their hydrophobicity.[18][20] The elution profile is monitored by UV absorbance at 205 nm.[18]

Muropeptide Identification by Mass Spectrometry

The chemical structure of the separated muropeptides is determined using mass spectrometry.

  • Fraction Collection: Fractions corresponding to individual peaks from the HPLC separation are collected.

  • Mass Spectrometry Analysis: The collected fractions are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to determine the mass-to-charge ratio of each muropeptide.[3]

  • Structural Elucidation: By comparing the experimentally determined masses with theoretical masses of potential muropeptide structures, the exact composition, including the nature of the stem peptide, the presence of modifications, and the type of cross-linking, can be elucidated.[3]

Visualizing the Peptidoglycan Biosynthesis Pathway

The synthesis of peptidoglycan is a complex and highly regulated process that can be broadly divided into three stages: cytoplasmic synthesis of precursors, membrane-associated assembly of the lipid II intermediate, and periplasmic polymerization and cross-linking.

Peptidoglycan_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC UDP_MurNAc_L_Ala_D_Glu UDP-MurNAc-L-Ala-D-Glu UDP_MurNAc_L_Ala->UDP_MurNAc_L_Ala_D_Glu MurD UDP_MurNAc_L_Ala_D_Glu_mDAP UDP-MurNAc-L-Ala-D-Glu-mDAP/L-Lys UDP_MurNAc_L_Ala_D_Glu->UDP_MurNAc_L_Ala_D_Glu_mDAP MurE Park_Nucleotide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc_L_Ala_D_Glu_mDAP->Park_Nucleotide MurF Lipid_I Lipid I Park_Nucleotide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylases (PBPs) Mature_PG Mature Cross-linked Peptidoglycan Nascent_PG->Mature_PG

Caption: Overview of the bacterial peptidoglycan biosynthesis pathway.

This guide highlights the significant structural diversity of peptidoglycan across different bacterial species. A thorough understanding of these differences, facilitated by the experimental approaches outlined, is crucial for the rational design of new antibiotics that can overcome existing resistance mechanisms and effectively target a broad spectrum of bacterial pathogens.

References

A Comparative Guide to the Purity Assessment of Synthetic meso-Diaminopimelic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in microbiology, biochemistry, and drug development, the purity of synthetic meso-diaminopimelic acid (meso-DAP) is of paramount importance. As a key component of the peptidoglycan cell wall in most Gram-negative bacteria and some Gram-positive bacteria, its isomeric purity is critical for accurate experimental results. This guide provides an objective comparison of analytical methods for assessing the purity of synthetic meso-DAP standards, complete with experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Methods

The purity of meso-DAP standards is primarily challenged by the presence of its stereoisomers, LL-DAP and DD-DAP. The choice of analytical method is crucial for resolving these isomers and accurately quantifying the meso form. Below is a comparison of common analytical techniques.

Analytical MethodPrincipleDerivatization AgentDetection MethodResolution of IsomersProsCons
Reverse-Phase HPLC Separation of chiral derivatives on a C18 column.o-Phthaldehyde (OPA)FluorescenceSeparates LL, DD, and meso-DAP.[1][2][3][4]High sensitivity, relatively simple setup.[1][2][3][4]Derivatization is required, which adds a step to the workflow.
Reverse-Phase HPLC Separation of chiral derivatives on a C18 column.2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)UVQuantitatively analyzes LL-, DD-, and meso-DAP.[5]Chiral reagent allows for excellent separation of all three stereoisomers.[5]Derivatization can be time-consuming.
Chiral HPLC Separation of underivatized isomers on a crown ether-based chiral stationary phase.NoneUV or Mass SpectrometrySeparates all three isomers of diaminopimelic acid.[6]Direct analysis without derivatization simplifies the procedure.[6]Chiral columns can be expensive and have a shorter lifespan.
Paper Chromatography Separation based on differential partitioning between a stationary phase (paper) and a mobile phase.NoneNinhydrinCan separate LL-DAP from meso- and DD-DAP, but not meso- from DD-DAP.[5][7]Inexpensive and simple to perform.Poor resolution of meso- and DD-isomers, less quantitative.[5]

Experimental Workflow and Visualization

The general workflow for assessing the purity of a synthetic meso-DAP standard using HPLC involves sample preparation, derivatization (if required), chromatographic separation, and data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Result start Synthetic meso-DAP Standard dissolve Dissolve in 0.1 N HCl start->dissolve add_reagents Add Triethylamine & GITC Solution dissolve->add_reagents incubate1 Incubate at Room Temperature add_reagents->incubate1 add_taurine Add Taurine to Quench incubate1->add_taurine incubate2 Incubate Again add_taurine->incubate2 hplc HPLC Separation incubate2->hplc detect UV/Fluorescence Detection hplc->detect quantify Quantification of Isomers detect->quantify purity Purity Assessment quantify->purity

Fig. 1: Experimental workflow for meso-DAP purity assessment.

Experimental Protocols

Below are detailed protocols for the key experiments cited in this guide.

Protocol 1: HPLC Analysis with GITC Derivatization[5]

This method allows for the quantitative analysis of LL-, DD-, and meso-DAP isomers.

Materials:

  • Synthetic meso-DAP standard

  • 0.1 N Hydrochloric Acid (HCl)

  • 50% (v/v) Triethylamine solution

  • 2% (w/v) 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) in acetonitrile

  • 50 mM Taurine aqueous solution

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthetic meso-DAP standard in 0.1 N HCl.

  • Derivatization:

    • To 10 µL of the sample solution, add 20 µL of 50% (v/v) triethylamine solution.

    • Add 10 µL of 2% (w/v) GITC solution in acetonitrile.

    • Allow the mixture to stand at room temperature for 25 minutes.

    • Add 20 µL of 50 mM taurine aqueous solution to quench the reaction.

    • Let the mixture stand at room temperature for another 25 minutes.

  • HPLC Analysis:

    • Inject an appropriate volume of the derivatized sample into the HPLC system.

    • Perform the separation on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer).

    • Detect the derivatives using a UV detector.

  • Quantification:

    • Identify the peaks corresponding to the LL-, DD-, and meso-DAP derivatives based on the retention times of pure standards.

    • Calculate the percentage of each isomer by integrating the peak areas.

Protocol 2: HPLC Analysis with OPA Derivatization[1][3]

This sensitive method is suitable for detecting small amounts of isomeric impurities.

Materials:

  • Synthetic meso-DAP standard

  • o-Phthaldehyde (OPA) derivatization reagent

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Sample Preparation: Prepare a solution of the synthetic meso-DAP standard in an appropriate buffer.

  • Derivatization:

    • Mix the sample solution with the OPA reagent according to the manufacturer's instructions. This is often an automated process in modern HPLC systems.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 column.

    • Elute the derivatives using a mobile phase, typically a gradient of acetonitrile and a phosphate buffer (e.g., 0.05 M phosphate buffer pH 7.2).[3]

    • Detect the fluorescent derivatives using a fluorescence detector.

  • Quantification:

    • Determine the relative amounts of the LL, DD, and meso isomers by comparing the integrated peak areas to those of known standards.

Protocol 3: Chiral HPLC Analysis[6]

This method avoids derivatization, providing a more direct analysis.

Materials:

  • Synthetic meso-DAP standard

  • HPLC system with a crown ether-based chiral stationary phase column

  • UV or Mass Spectrometry detector

Procedure:

  • Sample Preparation: Dissolve the synthetic meso-DAP standard in the mobile phase.

  • HPLC Analysis:

    • Inject the underivatized sample directly onto the chiral column.

    • Use an appropriate mobile phase to achieve separation of the stereoisomers.

    • Detect the isomers using a UV or mass spectrometry detector.

  • Quantification:

    • Identify and quantify the peaks corresponding to the meso-, LL-, and DD-isomers based on retention times and peak areas.

Logical Relationships in Purity Assessment

The selection of a purity assessment method depends on several factors, including the required sensitivity, available equipment, and the specific goals of the analysis.

logical_relationship cluster_goal Analytical Goal cluster_considerations Key Considerations cluster_methods Analytical Methods goal Assess meso-DAP Purity sensitivity Required Sensitivity? goal->sensitivity equipment Available Equipment? goal->equipment throughput High Throughput Needed? goal->throughput hplc_opa HPLC with OPA sensitivity->hplc_opa High hplc_gitc HPLC with GITC sensitivity->hplc_gitc High paper_chrom Paper Chromatography sensitivity->paper_chrom Low equipment->hplc_opa Fluorescence Detector equipment->hplc_gitc UV Detector chiral_hplc Chiral HPLC equipment->chiral_hplc Chiral Column equipment->paper_chrom Basic Lab Setup throughput->hplc_opa Lower throughput->hplc_gitc Lower throughput->chiral_hplc Higher (no derivatization)

Fig. 2: Decision factors for choosing a purity assessment method.

References

A Guide to Inter-laboratory Comparison of Diaminopimelic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of diaminopimelic acid (DAP), a unique component of bacterial peptidoglycan, is crucial for various research applications, including the estimation of bacterial biomass in environmental and biological samples. However, significant variability in measurement results has been observed between laboratories, underscoring the need for standardized methodologies and a clear understanding of the performance of different analytical techniques. This guide provides an objective comparison of common methods for DAP analysis, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs and to improve inter-laboratory consistency.

Data Presentation: Comparison of Analytical Methods

While a comprehensive, recent inter-laboratory study with publicly available raw data is not readily accessible, a review of published literature allows for a comparison of the performance characteristics of the most common analytical methods for diaminopimelic acid quantification. The following table summarizes key performance metrics for High-Performance Liquid Chromatography (HPLC), Ion-Exchange Chromatography (IEC), and Gas Chromatography (GC). It is important to note that these values are compiled from different studies and serve as a general comparison.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ion-Exchange Chromatography (IEC) / Amino Acid AnalyzerGas Chromatography (GC)
Principle Separation of derivatized amino acids on a reversed-phase column with fluorescence or UV detection.Separation of amino acids based on their charge on an ion-exchange resin, followed by post-column derivatization (e.g., with ninhydrin) and spectrophotometric detection.Separation of volatile derivatives of amino acids based on their boiling points and interactions with the stationary phase, followed by detection (e.g., FID or MS).
Sample Derivatization Required (pre-column), commonly with o-phthalaldehyde (OPA) or similar reagents.Not required for separation, but post-column derivatization is necessary for detection.Required to increase volatility, typically through silylation or esterification/acylation.
Reported Reproducibility (RSD) ~2%[1]Generally considered highly reproducible, though specific RSD for DAP is not readily available in recent comparative studies.Dependent on derivatization efficiency; can be highly reproducible with stable derivatives.
Reported Recovery 98.4% to 102.8%[1]High recovery is generally expected.Dependent on the derivatization and extraction steps.
Sensitivity High, especially with fluorescence detection.Good, with a lower limit of detection between 2 and 5 nmol reported in one study.Very high, especially with mass spectrometry (MS) detection.
Analysis Time Relatively fast, with run times often under 30 minutes.Can be slower, with analysis times potentially exceeding one hour.Generally fast run times, but sample preparation and derivatization can be time-consuming.
Inter-laboratory Variation A 1990 study highlighted that results between labs can vary significantly, with one lab reporting values 17% higher than the average of three others.[2] This underscores the need for standardized protocols regardless of the method used.The same 1990 study showed significant inter-laboratory variation, with results differing between laboratories for the same samples.[2]Data on inter-laboratory variation for DAP analysis by GC is not readily available.

Experimental Protocols

Detailed methodologies are critical for reproducing results and for comparing data across laboratories. Below are generalized protocols for the three main analytical techniques for DAP measurement.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is widely used due to its sensitivity and relatively fast analysis time.

a. Sample Hydrolysis:

  • Weigh a known amount of the dried sample (e.g., bacterial cell pellet, feed, or digesta) into a hydrolysis tube.

  • Add 6 M HCl to the tube.

  • Seal the tube under nitrogen or vacuum.

  • Hydrolyze at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.

  • Re-dissolve the hydrolysate in a known volume of deionized water or a suitable buffer.

b. Derivatization with o-phthalaldehyde (OPA):

  • Prepare the OPA reagent by dissolving OPA in a borate buffer and adding a reducing agent like 2-mercaptoethanol.

  • In a vial, mix a small volume of the sample hydrolysate with the OPA reagent.

  • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.

  • Inject a specific volume of the derivatized sample onto the HPLC system.

c. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of two solvents is typically used, for example:

    • Solvent A: Sodium acetate buffer.

    • Solvent B: Methanol or acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.

Ion-Exchange Chromatography (IEC) with Post-column Derivatization

This is a classic and robust method for amino acid analysis.

a. Sample Hydrolysis:

  • Follow the same hydrolysis procedure as described for the HPLC method.

b. Ion-Exchange Chromatography:

  • Filter the re-dissolved hydrolysate to remove any particulate matter.

  • Inject a known volume of the sample onto the ion-exchange column of an amino acid analyzer.

  • The amino acids are separated based on their charge by eluting with a series of buffers with increasing pH and/or ionic strength.

c. Post-column Derivatization and Detection:

  • As the separated amino acids elute from the column, they are mixed with a ninhydrin solution.

  • The mixture passes through a heated reaction coil to facilitate the color-forming reaction.

  • The absorbance of the resulting colored complex is measured by a photometer at two different wavelengths (typically 570 nm for primary amino acids and 440 nm for secondary amino acids).

Gas Chromatography (GC) with Derivatization

GC offers high sensitivity, especially when coupled with a mass spectrometer.

a. Sample Hydrolysis:

  • Follow the same hydrolysis procedure as described for the HPLC method.

b. Derivatization:

  • The dried hydrolysate must be derivatized to make the amino acids volatile. A common method is silylation.

  • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a solvent (e.g., acetonitrile) to the dried hydrolysate.

  • Heat the mixture at a specific temperature (e.g., 100°C) for a defined period to ensure complete derivatization.

c. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector, operated at a high temperature (e.g., 250°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids, for example, starting at a low temperature and ramping up to a higher temperature.

  • Detector: A flame ionization detector (FID) or a mass spectrometer (MS). MS detection provides higher specificity and allows for confirmation of the DAP peak based on its mass spectrum.

Mandatory Visualization

The following diagrams illustrate the general workflow for DAP analysis and the logical relationship between the key steps.

DAP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplc_steps HPLC cluster_iec_steps IEC cluster_gc_steps GC cluster_data Data Analysis Sample Sample Collection (e.g., Bacterial Culture, Rumen Fluid) Drying Drying (Lyophilization or Oven) Sample->Drying Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Drying->Hydrolysis Evaporation HCl Removal (Evaporation) Hydrolysis->Evaporation Reconstitution Reconstitution in Buffer/Water Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC IEC Ion-Exchange Chromatography Reconstitution->IEC GC Gas Chromatography Analysis Reconstitution->GC Derivatization_HPLC Pre-column Derivatization (OPA) Separation_IEC Ion-Exchange Separation Derivatization_GC Derivatization (e.g., Silylation) Separation_HPLC Reversed-Phase Separation Derivatization_HPLC->Separation_HPLC Detection_HPLC Fluorescence Detection Separation_HPLC->Detection_HPLC Quantification Quantification (Standard Curve) Detection_HPLC->Quantification Derivatization_IEC Post-column Derivatization (Ninhydrin) Separation_IEC->Derivatization_IEC Detection_IEC Spectrophotometric Detection Derivatization_IEC->Detection_IEC Detection_IEC->Quantification Separation_GC Capillary Column Separation Derivatization_GC->Separation_GC Detection_GC FID or MS Detection Separation_GC->Detection_GC Detection_GC->Quantification

Caption: General workflow for diaminopimelic acid (DAP) analysis.

Method_Comparison_Logic cluster_methods Choice of Analytical Method cluster_considerations Key Considerations Goal Accurate DAP Quantification HPLC HPLC Goal->HPLC IEC Ion-Exchange Chromatography Goal->IEC GC Gas Chromatography Goal->GC Sensitivity Required Sensitivity HPLC->Sensitivity Throughput Sample Throughput HPLC->Throughput Equipment Equipment Availability HPLC->Equipment Expertise Operator Expertise HPLC->Expertise IEC->Sensitivity IEC->Throughput IEC->Equipment IEC->Expertise GC->Sensitivity GC->Throughput GC->Equipment GC->Expertise Sensitivity->HPLC High (Fluorescence) Sensitivity->IEC Good Sensitivity->GC Very High (MS) Throughput->HPLC High Throughput->IEC Lower Throughput->GC High (run time), lower (prep time) Equipment->HPLC Common Equipment->IEC Specialized (AA Analyzer) Equipment->GC Common Expertise->HPLC Moderate Expertise->IEC Moderate Expertise->GC Higher (Derivatization)

Caption: Logical considerations for selecting a DAP analysis method.

References

A Comparative Guide to Lysine and Diaminopimelic Acid in Gram-Positive Bacterial Peptidoglycan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of the bacterial cell wall is paramount for survival, making its components prime targets for antimicrobial agents. In Gram-positive bacteria, the peptidoglycan (PG) layer is a thick, cross-linked mesh that provides shape and osmotic protection. A key variation within this essential polymer lies in the amino acid at the third position of the peptide stem, which is typically either L-lysine (Lys) or meso-diaminopimelic acid (DAP). This distinction dictates the mode of peptide cross-linking, influencing the overall architecture and biological interactions of the cell wall. This guide provides an objective comparison of Lys-type and DAP-type peptidoglycan in Gram-positive bacteria, supported by experimental data and detailed methodologies.

Structural and Functional Comparison

The primary difference between Lys-type and DAP-type peptidoglycan is the diamino acid in the third position of the pentapeptide stem attached to N-acetylmuramic acid (MurNAc). This seemingly minor substitution has significant consequences for the three-dimensional structure of the peptidoglycan sacculus.

  • Lysine-type Peptidoglycan: Predominantly found in most Gram-positive cocci and some bacilli, such as Staphylococcus aureus. The cross-linking between adjacent peptide stems is typically indirect, mediated by an interpeptide bridge. The composition and length of this bridge vary among species; for instance, S. aureus possesses a characteristic pentaglycine bridge.[1][2][3] This bridge provides flexibility and is crucial for cell integrity.[4]

  • Diaminopimelic Acid-type Peptidoglycan: Characteristic of Gram-negative bacteria, but also found in some Gram-positive bacilli, including Bacillus subtilis.[5][6] In this configuration, the cross-link is generally direct, forming a peptide bond between the DAP residue of one peptide stem and the D-alanine of an adjacent stem.[7]

These structural variations impact the physical properties of the cell wall and its interaction with the host immune system and antimicrobial agents. The presence of either lysine or DAP serves as a key determinant for recognition by pattern recognition molecules like peptidoglycan recognition proteins (PGRPs) and NOD-like receptors (NLRs).[8][9]

Quantitative Data Summary

The following tables summarize key quantitative differences between Lys-type and DAP-type peptidoglycan, using Staphylococcus aureus and Bacillus subtilis as representative organisms.

FeatureLysine-type (S. aureus)Diaminopimelic Acid-type (B. subtilis)References
Diamino Acid at Position 3 L-Lysinemeso-Diaminopimelic Acid[1][2][3],[5][6]
Peptide Stem Composition L-Ala-D-iso-Gln-L-Lys-D-Ala-D-AlaL-Ala-D-Glu-meso-DAP-D-Ala-D-Ala[1],[5]
Cross-linking Type Indirect (via interpeptide bridge)Direct[7]
Interpeptide Bridge Pentaglycine ((Gly)5)None[1]
Degree of Cross-linking High (up to 90%)Lower than S. aureus[10][11]
Glycan Chain Length Shorter (average ~18 disaccharide units)Longer (average 50-250 disaccharide units)[12]

Table 1: Comparison of Peptidoglycan Characteristics.

Amino AcidMolar Ratio in S. aureus PGMolar Ratio in B. subtilis PGReferences
AlanineHighHigh[13]
Glutamic acid/GlutamineHighHigh[13]
GlycineVery High (due to interbridge)Low/Trace[13]
LysineHighAbsent[13]
Diaminopimelic AcidAbsentHigh[13]

Table 2: Relative Amino Acid Composition of Peptidoglycan. (Note: Ratios are relative to the primary diamino acid of each respective peptidoglycan type).

Experimental Protocols

Peptidoglycan Isolation from Gram-Positive Bacteria

This protocol is adapted from established methods for isolating purified peptidoglycan sacculi.[14][15][16][17]

Materials:

  • Bacterial cell culture (e.g., S. aureus, B. subtilis)

  • Sodium dodecyl sulfate (SDS) solution (e.g., 4% w/v)

  • Tris-HCl buffer (pH 7.5)

  • DNase and RNase solutions

  • Trypsin solution

  • Hydrofluoric acid (HF) (48%) (for removal of teichoic acids, handle with extreme caution in a chemical fume hood with appropriate personal protective equipment )

  • Ultracentrifuge

Procedure:

  • Harvest bacterial cells from culture by centrifugation.

  • Resuspend the cell pellet in water and add to a boiling SDS solution. Boil for 30 minutes to lyse the cells and denature proteins.

  • Cool the suspension and pellet the insoluble peptidoglycan by ultracentrifugation.

  • Wash the pellet repeatedly with sterile water to remove SDS.

  • Resuspend the pellet in Tris-HCl buffer and treat with DNase and RNase to remove nucleic acids.

  • Pellet the peptidoglycan and treat with trypsin to digest remaining proteins.

  • For many Gram-positive bacteria, teichoic acids are covalently linked to the peptidoglycan. To remove them, treat the pellet with cold 48% HF for 18-24 hours at 4°C. (CAUTION: HF is extremely hazardous) .

  • Pellet the peptidoglycan by centrifugation and carefully remove the HF.

  • Wash the purified peptidoglycan sacculi extensively with sterile water and lyophilize for storage.

Amino Acid Analysis of Peptidoglycan

This protocol outlines the general steps for determining the amino acid composition of isolated peptidoglycan.[13][18]

Materials:

  • Lyophilized peptidoglycan

  • 6 M Hydrochloric acid (HCl)

  • Amino acid standards

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for amino acid analysis

  • Derivatization reagents (e.g., o-phthalaldehyde)

Procedure:

  • Hydrolyze a known weight of lyophilized peptidoglycan in 6 M HCl at 110°C for 16-24 hours in a sealed, evacuated tube.

  • Remove the HCl by evaporation under vacuum.

  • Resuspend the hydrolysate in a suitable buffer.

  • Derivatize the amino acids in the hydrolysate and in standard solutions.

  • Separate and quantify the derivatized amino acids using HPLC.

  • Compare the retention times and peak areas of the sample to the amino acid standards to determine the molar ratios of the constituent amino acids.

Visualizations

Peptidoglycan_Structures cluster_lys Lysine-type Peptidoglycan (e.g., S. aureus) cluster_dap DAP-type Peptidoglycan (e.g., B. subtilis) Lys_PGN MurNAc-GlcNAc Lys_Stem L-Ala-D-Gln-L-Lys-D-Ala Lys_PGN->Lys_Stem attached to MurNAc Lys_Bridge (Gly)5 Interpeptide Bridge Lys_Stem->Lys_Bridge cross-link via Lys Lys_Stem2 L-Ala-D-Gln-L-Lys-D-Ala Lys_Bridge->Lys_Stem2 to D-Ala Lys_PGN2 MurNAc-GlcNAc Lys_PGN2->Lys_Stem2 attached to MurNAc DAP_PGN MurNAc-GlcNAc DAP_Stem L-Ala-D-Glu-m-DAP-D-Ala DAP_PGN->DAP_Stem attached to MurNAc DAP_Stem2 L-Ala-D-Glu-m-DAP-D-Ala DAP_Stem->DAP_Stem2 direct cross-link (DAP to D-Ala) DAP_PGN2 MurNAc-GlcNAc DAP_PGN2->DAP_Stem2 attached to MurNAc

Figure 1. Comparison of Lysine-type and DAP-type peptidoglycan cross-linking.

Peptidoglycan_Analysis_Workflow cluster_workflow Experimental Workflow for Peptidoglycan Analysis start Bacterial Culture isolation Peptidoglycan Isolation (SDS, enzymes, HF) start->isolation digestion Enzymatic Digestion (e.g., Muramidase) isolation->digestion hydrolysis Acid Hydrolysis isolation->hydrolysis separation Muropeptide Separation (HPLC) digestion->separation analysis Structural Analysis (Mass Spectrometry) separation->analysis end Structural & Compositional Data analysis->end aa_analysis Amino Acid Analysis (HPLC) hydrolysis->aa_analysis aa_analysis->end

Figure 2. Workflow for peptidoglycan structural and compositional analysis.

References

Evaluating the Specificity of Diaminopimelate Dehydrogenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel bacterial targets. Diaminopimelate dehydrogenase (DAPDH) is a critical enzyme in the lysine biosynthesis pathway of many bacteria, a pathway absent in humans, making it an attractive target for the development of new antibacterial agents. However, the success of any new inhibitor hinges on its specificity for the bacterial target over host enzymes, particularly other dehydrogenases. This guide provides a framework for evaluating the specificity of DAPDH inhibitors, presenting available data, detailed experimental protocols for assessing inhibitor performance, and a proposed strategy for comprehensive specificity profiling.

The Diaminopimelate Pathway: A Key Bacterial Process

The diaminopimelate (DAP) pathway is essential for the synthesis of L-lysine, a fundamental component of proteins, and meso-diaminopimelate, a crucial element in the peptidoglycan cell wall of most Gram-negative bacteria. The final step in one variant of this pathway is catalyzed by meso-diaminopimelate dehydrogenase (DAPDH), which converts meso-diaminopimelate to L-lysine.

DAP_Pathway Aspartate Aspartate Aspartyl-phosphate Aspartyl-phosphate Aspartate->Aspartyl-phosphate Aspartokinase Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-phosphate->Aspartate-semialdehyde Aspartate-semialdehyde dehydrogenase Dihydrodipicolinate Dihydrodipicolinate Aspartate-semialdehyde->Dihydrodipicolinate Dihydrodipicolinate synthase Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate Dihydrodipicolinate reductase meso-Diaminopimelate meso-Diaminopimelate Tetrahydrodipicolinate->meso-Diaminopimelate Various enzymatic steps L-Lysine L-Lysine meso-Diaminopimelate->L-Lysine Diaminopimelate Dehydrogenase (DAPDH) Peptidoglycan Peptidoglycan meso-Diaminopimelate->Peptidoglycan Protein Synthesis Protein Synthesis L-Lysine->Protein Synthesis

Fig. 1: Simplified Diaminopimelate (DAP) Biosynthesis Pathway.

Known Diaminopimelate Dehydrogenase Inhibitors

Research into specific DAPDH inhibitors is still in its early stages. A notable study identified several small-molecule inhibitors of DAPDH from the periodontal pathogen Porphyromonas gingivalis. These inhibitors share a common sulfonamide core with various aromatic substituents.

Compound IDChemical StructureIC50 against P. gingivalis DAPDH (µM)[1]
4 Sulfonamide core with specific aromatic substituents100 - 1000
5 Sulfonamide core with specific aromatic substituents100 - 1000
6 Sulfonamide core with specific aromatic substituents100 - 1000
7 Non-sulfonamide structure100 - 1000

Note: The specific structures of the aromatic substituents for compounds 4, 5, and 6 were presented in the source publication but are generalized here for illustrative purposes.

Experimental Protocols

Objective evaluation of DAPDH inhibitor specificity requires robust and reproducible experimental protocols. Below are detailed methodologies for determining inhibitor potency against DAPDH and for assessing off-target effects through counter-screening.

Protocol 1: Determining Inhibitor Potency (IC50) against Diaminopimelate Dehydrogenase

This protocol is adapted from established spectrophotometric assays for dehydrogenase activity.[2] The assay measures the activity of DAPDH by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified recombinant DAPDH enzyme

  • meso-diaminopimelate (substrate)

  • NADP+ (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of meso-diaminopimelate in assay buffer.

    • Prepare a stock solution of NADP+ in assay buffer.

    • Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • NADP+ solution

      • Test inhibitor at various concentrations (or vehicle control)

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the meso-diaminopimelate solution to each well to start the enzymatic reaction.

  • Measure Enzyme Activity:

    • Immediately begin monitoring the increase in absorbance at 340 nm over time (kinetic mode) using a microplate spectrophotometer. The rate of increase in absorbance is proportional to the DAPDH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, NADP+, Inhibitor) Plate_Setup Set up 96-well plate (Buffer, NADP+, Inhibitor) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Initiate reaction (add Substrate) Pre_incubation->Reaction_Start Measurement Kinetic measurement (Absorbance at 340 nm) Reaction_Start->Measurement Velocity_Calc Calculate initial velocities Measurement->Velocity_Calc Normalization Normalize to control Velocity_Calc->Normalization Plotting Plot % Inhibition vs. [Inhibitor] Normalization->Plotting IC50_Calc Calculate IC50 Plotting->IC50_Calc

Fig. 2: Workflow for Determining DAPDH Inhibitor IC50.
Protocol 2: Assessing Inhibitor Specificity via Counter-Screening

To evaluate the specificity of DAPDH inhibitors, it is essential to test their activity against a panel of other dehydrogenases, particularly those found in humans, to identify potential off-target effects.

Proposed Human Dehydrogenase Panel for Counter-Screening:

EnzymeRationale for Inclusion
Lactate Dehydrogenase (LDH) A key enzyme in anaerobic glycolysis, structurally and functionally distinct from DAPDH.
Malate Dehydrogenase (MDH) A central enzyme in the citric acid cycle, shares the use of a pyridine nucleotide cofactor.
Glutamate Dehydrogenase (GDH) Important in amino acid metabolism, provides a test against another amino acid-related dehydrogenase.
Glucose-6-Phosphate Dehydrogenase (G6PD) A key enzyme in the pentose phosphate pathway, uses NADP+ as a cofactor.
Alcohol Dehydrogenase (ADH) Involved in detoxification, represents a different class of dehydrogenase.

Procedure:

  • Obtain Enzymes:

    • Acquire purified human recombinant enzymes for each dehydrogenase in the panel.

  • Assay Adaptation:

    • For each enzyme, use an established spectrophotometric assay that monitors the change in NADH or NADPH absorbance at 340 nm. The specific substrates and buffers will vary for each enzyme.

  • Inhibitor Screening:

    • Screen the DAPDH inhibitors against each dehydrogenase in the panel at a fixed, high concentration (e.g., 100 µM) to identify any significant inhibition.

    • For any enzyme that shows significant inhibition, perform a full dose-response experiment as described in Protocol 1 to determine the IC50 value.

  • Selectivity Index Calculation:

    • Calculate the selectivity index for each inhibitor by dividing the IC50 value against the off-target dehydrogenase by the IC50 value against DAPDH. A higher selectivity index indicates greater specificity for DAPDH.

Specificity_Logic DAPDH_Inhibitor Identified DAPDH Inhibitor Primary_Screen Primary Screen: IC50 against DAPDH DAPDH_Inhibitor->Primary_Screen Counter_Screen Counter-Screen: Activity against Dehydrogenase Panel DAPDH_Inhibitor->Counter_Screen Data_Analysis Data Analysis: Calculate Selectivity Index Primary_Screen->Data_Analysis Panel Human Dehydrogenase Panel (LDH, MDH, GDH, G6PD, ADH) Counter_Screen->Panel Counter_Screen->Data_Analysis Result Specificity Profile Data_Analysis->Result

Fig. 3: Logical Flow for Evaluating Inhibitor Specificity.

Conclusion

The development of specific DAPDH inhibitors holds promise for a new class of antibacterial agents. The methodologies outlined in this guide provide a robust framework for the identification and characterization of such inhibitors. While initial studies have identified promising lead compounds, rigorous specificity profiling against a panel of human dehydrogenases is a critical next step. By employing these systematic approaches, researchers can advance the development of DAPDH inhibitors with a high potential for therapeutic success and a low risk of off-target effects.

References

A Comparative Guide to Hydrolysis Methods for Diaminopimelic Acid (DAP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diaminopimelic acid (DAP), a unique component of bacterial peptidoglycan, is crucial for various applications, including bacterial biomass estimation, peptidoglycan structure analysis, and the development of novel antibiotics. The first and most critical step in DAP analysis is the hydrolysis of the peptidoglycan to release DAP from its peptide linkages. This guide provides a comprehensive comparison of the three main hydrolysis methods: acid, alkaline, and enzymatic hydrolysis, to aid in the selection of the most appropriate method for specific research needs.

This document outlines the principles, advantages, and disadvantages of each method, supported by available experimental data. Detailed protocols are provided to ensure reproducible and accurate results.

Overview of Hydrolysis Methods

The choice of hydrolysis method significantly impacts the recovery and subsequent quantification of DAP. Each method has inherent strengths and weaknesses that must be considered in the context of the sample matrix and the analytical goals.

  • Acid Hydrolysis: This is the most common and established method for hydrolyzing proteins and peptidoglycan. It involves heating the sample in a strong acid, typically hydrochloric acid (HCl), to break the peptide bonds.

  • Alkaline Hydrolysis: This method utilizes a strong base, such as sodium hydroxide (NaOH), to cleave peptide bonds. It is often employed for the analysis of specific amino acids that are labile to acid hydrolysis.

  • Enzymatic Hydrolysis: This technique uses specific enzymes, such as lysozyme and various peptidases, to break down the peptidoglycan structure under mild conditions.

Quantitative Comparison of Hydrolysis Methods

While direct comparative studies quantifying DAP recovery across all three methods are limited in the readily available literature, the following table summarizes the expected performance based on general amino acid analysis principles and specific findings for peptidoglycan components.

FeatureAcid HydrolysisAlkaline HydrolysisEnzymatic Hydrolysis
DAP Recovery Generally high, but potential for some degradation with prolonged heating.Potential for significant degradation and racemization of DAP.Potentially the highest and most specific recovery, but can be incomplete if the enzyme cocktail is not optimized.
Reaction Time 4 - 24 hours.[1]Several hours.12 - 24 hours or longer for complete digestion.[2]
Temperature 100 - 120°C.[1]Typically elevated, but can be performed at lower temperatures for longer durations.37 - 50°C (enzyme dependent).[2]
Specificity Non-specific, hydrolyzes all peptide bonds.Non-specific, hydrolyzes all peptide bonds.Highly specific to the enzyme's cleavage site.
Side Reactions Degradation of certain amino acids (e.g., tryptophan), racemization.Significant racemization of amino acids, degradation of serine, threonine, cysteine, and arginine.Minimal side reactions and degradation under optimal conditions.
Sample Purity Can generate humin from carbohydrates, requiring cleanup.Can also generate interfering substances.Generally produces a cleaner hydrolysate.
Cost Low reagent cost.Low reagent cost.High enzyme cost.

Experimental Protocols

Acid Hydrolysis Protocol

This protocol is adapted from a method for the quantitative analysis of peptidoglycan components.[1]

Materials:

  • Bacterial cell pellet or isolated peptidoglycan

  • 6 M Hydrochloric acid (HCl) containing 1% (v/v) phenol

  • Screw-cap hydrolysis tubes (e.g., Pyrex)

  • Heating block or oven

  • Vacuum centrifugal evaporator

  • 50% aqueous acetonitrile (MeCN) (v/v)

Procedure:

  • Weigh approximately 1-2 mg of dried bacterial biomass into a hydrolysis tube.[1]

  • Add 300 µL of 6 M HCl containing 1% phenol.[1]

  • Securely cap the tubes and heat at 100°C for 4 hours with agitation (e.g., 1000 rpm).[1]

  • After hydrolysis, cool the tubes to room temperature.

  • Remove the HCl and phenol by vacuum centrifugal evaporation.[1]

  • Resuspend the dried hydrolysate in 50% aqueous MeCN for subsequent analysis.[1]

Alkaline Hydrolysis Protocol

Note: Specific protocols for DAP analysis using alkaline hydrolysis are not well-documented, likely due to the known instability of many amino acids under these conditions. The following is a general protocol for protein hydrolysis that can be adapted, but requires careful validation for DAP recovery.

Materials:

  • Bacterial cell pellet or isolated peptidoglycan

  • 4 M Sodium Hydroxide (NaOH)

  • Hydrolysis tubes

  • Heating block or oven

  • Neutralizing acid (e.g., HCl)

Procedure:

  • Place the sample in a hydrolysis tube.

  • Add a sufficient volume of 4 M NaOH.

  • Heat at an elevated temperature (e.g., 110°C) for several hours.

  • Cool the hydrolysate and neutralize with an appropriate acid.

  • Process the sample for analysis.

Caution: This method is prone to significant amino acid degradation and racemization. It is crucial to perform recovery experiments with DAP standards to assess the extent of loss.

Enzymatic Hydrolysis Protocol

This protocol provides a general framework for the enzymatic digestion of peptidoglycan. The specific enzymes and conditions may need to be optimized depending on the bacterial species.

Materials:

  • Isolated peptidoglycan

  • Lysozyme

  • Peptidases (e.g., pronase, specific endopeptidases)

  • Appropriate buffer (e.g., phosphate buffer, Tris-HCl)

  • Incubator

Procedure:

  • Suspend the isolated peptidoglycan in the appropriate buffer.

  • Add lysozyme to digest the glycan backbone. Incubate at the optimal temperature for the enzyme (typically 37°C).

  • After sufficient glycan digestion, inactivate the lysozyme (e.g., by heating).

  • Add a cocktail of peptidases to hydrolyze the peptide cross-links and stems. A broad-spectrum protease like pronase can be used initially, followed by more specific endopeptidases if necessary.[2]

  • Incubate at the optimal temperature for the peptidases (e.g., 50°C) for 12-24 hours or until digestion is complete.[2]

  • Terminate the enzymatic reaction (e.g., by boiling or adding a chemical inhibitor).

  • The resulting solution containing the released amino acids, including DAP, can then be analyzed.

Visualization of Hydrolysis Workflows

HydrolysisWorkflows cluster_acid Acid Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_enzymatic Enzymatic Hydrolysis A1 Sample + 6M HCl A2 Heating (100°C, 4h) A1->A2 A3 Evaporation A2->A3 A4 Reconstitution A3->A4 B1 Sample + 4M NaOH B2 Heating B1->B2 B3 Neutralization B2->B3 C1 Peptidoglycan + Lysozyme C2 Incubation (Glycan Digestion) C1->C2 C3 Enzyme Inactivation C2->C3 C4 Add Peptidases C3->C4 C5 Incubation (Peptide Digestion) C4->C5 C6 Reaction Termination C5->C6 PeptidoglycanBreakdown PG Peptidoglycan Polymer Glycan Glycan Strands PG->Glycan Peptide Peptide Cross-links & Stems PG->Peptide NAG_NAM NAG-NAM Disaccharides Glycan->NAG_NAM Lysozyme / Acid AminoAcids Free Amino Acids (including DAP) Peptide->AminoAcids Peptidases / Acid / Alkali

References

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for DAP Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of diaminopimelic acid (DAP) isomers are crucial in various research fields, including bacterial cell wall analysis, chemotaxonomy, and drug development.[1][2] This guide provides a comprehensive comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with traditional High-Performance Liquid Chromatography (HPLC) techniques for the separation of LL-DAP, DD-DAP, and meso-DAP isomers. Experimental data and detailed protocols are presented to aid researchers in selecting the most suitable method for their applications.

Method Comparison: Novel LC-MS/MS vs. Traditional HPLC

The separation of DAP isomers has traditionally been achieved through HPLC following pre-column derivatization.[1][3][4] While effective, these methods can be time-consuming and may lack the sensitivity and specificity required for complex matrices. The advent of LC-MS/MS offers a powerful alternative, providing enhanced sensitivity, selectivity, and the potential for direct analysis without extensive derivatization.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of the novel LC-MS/MS method compared to traditional HPLC methods using different derivatizing agents.

ParameterNovel LC-MS/MS MethodTraditional HPLC (OPA Derivatization)Traditional HPLC (GITC Derivatization)
Principle Direct detection based on mass-to-charge ratioFluorescence detection of OPA derivativesUV detection of GITC derivatives
Sensitivity High (sub-nanogram levels)ModerateModerate
Specificity Very High (based on MRM transitions)GoodGood
Resolution of Isomers ExcellentGood (LL, DD, and meso separable)[3][4]Good (LL, DD, and meso separable)[1]
Sample Throughput HighModerateModerate
Derivatization Required Optional, but can enhance sensitivityMandatoryMandatory
Matrix Effect Can be significant, requires internal standardsLess prone to matrix effectsLess prone to matrix effects
Instrumentation LC-MS/MS SystemHPLC with Fluorescence DetectorHPLC with UV Detector

Experimental Protocols

Detailed methodologies for the novel LC-MS/MS method and a traditional HPLC method are provided below.

Novel LC-MS/MS Method

This method is optimized for high sensitivity and specificity in resolving DAP isomers.[2]

a) Sample Preparation (Bacterial Cell Wall Hydrolysis):

  • Wash bacterial cell pellets with phosphate-buffered saline (PBS).

  • Resuspend the pellet in 6 M HCl.

  • Hydrolyze at 110°C for 16-24 hours.

  • Neutralize the hydrolysate with NaOH.

  • Filter the sample through a 0.22 µm syringe filter.

b) LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 100 x 2.1 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6495C)[2].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for each DAP isomer.

Traditional HPLC Method (OPA Derivatization)

This method is based on the derivatization of DAP isomers with o-phthaldehyde (OPA) followed by fluorescence detection.[3][4]

a) Sample Preparation:

  • Perform acid hydrolysis of the bacterial cell wall as described in section 2.1.a.

b) Derivatization Procedure:

  • To 50 µL of the neutralized hydrolysate, add 50 µL of OPA reagent (prepared by dissolving OPA and 3-mercaptopropionic acid in a borate buffer).

  • Incubate at room temperature for 5 minutes.

  • Add 400 µL of mobile phase A to stop the reaction.

c) HPLC Conditions:

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 25 mM Sodium acetate buffer (pH 6.5).

  • Mobile Phase B: Methanol.

  • Gradient: 20% B to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

Visualizations

Diagrams illustrating the experimental workflow and the logical comparison of the methods are provided below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Bacterial Cell Pellet hydrolysis Acid Hydrolysis (6M HCl, 110°C) start->hydrolysis neutralization Neutralization hydrolysis->neutralization filtration Filtration (0.22 µm) neutralization->filtration lc_separation LC Separation (Chiral Column) filtration->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Figure 1. Experimental workflow for the novel LC-MS/MS method.

Method_Comparison cluster_traditional Traditional HPLC Methods cluster_novel Novel LC-MS/MS Method derivatization Mandatory Derivatization (e.g., OPA, GITC) hplc HPLC Separation (C18 Column) derivatization->hplc improvement Key Improvements derivatization->improvement Throughput Simplicity detection UV or Fluorescence Detection hplc->detection hplc->improvement Resolution detection->improvement Sensitivity Specificity direct_analysis Direct Analysis (Optional Derivatization) chiral_lc Chiral LC Separation direct_analysis->chiral_lc msms Tandem MS Detection chiral_lc->msms

Figure 2. Logical comparison highlighting the advantages of the novel LC-MS/MS method.

References

Assessing the Accuracy of Diaminopimelic Acid (DAP) as a Measure of Microbial Nitrogen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of microbial nitrogen is a cornerstone of research in fields ranging from ruminant nutrition to gut microbiome studies and drug development. Diaminopimelic acid (DAP), a unique component of bacterial peptidoglycan, has long been utilized as a microbial marker. However, the accuracy and limitations of the DAP method warrant a thorough comparison with alternative techniques. This guide provides an objective assessment of DAP's performance against other common methods, supported by experimental data and detailed protocols.

Quantitative Comparison of Microbial Nitrogen Markers

The selection of an appropriate method for quantifying microbial nitrogen depends on various factors, including the sample matrix, required precision, and available instrumentation. The following table summarizes quantitative data from various studies, comparing DAP with other prevalent techniques.

MethodPrincipleRecovery (%)Precision (CV%)Key AdvantagesKey Limitations
Diaminopimelic Acid (DAP) Analysis Quantification of DAP, an amino acid unique to bacterial cell walls.92 - 98[1]~14.2 (in vitro)[2]Specific to bacteria, relatively inexpensive.Present in some feedstuffs, requiring correction; not present in archaea or fungi; metabolism of DAP in the gut can lead to inaccuracies.[3]
¹⁵N Isotope Dilution Tracing the incorporation of a stable isotope of nitrogen into microbial biomass.Variable, depends on experimental setup.Less variable than DAP[4]Considered a highly accurate and precise method; can distinguish between microbial and dietary nitrogen.Expensive, requires specialized equipment (mass spectrometer), and involves handling of isotopes.
Purine Analysis Quantification of purines (adenine and guanine), which are in higher concentration in microbial nucleic acids than in feed.Generally lower than ¹⁵N methods.More variable than ¹⁵N[5]Relatively simple and rapid.Purines are present in feed, requiring correction; variable purine content in different microbial species.
Amino Sugar Analysis Quantification of amino sugars like glucosamine and muramic acid, components of microbial cell walls.VariableData not readily available for direct comparison with DAP.Can differentiate between bacterial (muramic acid) and fungal (chitin-derived glucosamine) contributions.Complex analytical procedure; potential for interference from non-microbial sources.
Microbial Protein Assays (e.g., Bradford) Colorimetric quantification of total protein in isolated microbial pellets.Dependent on the efficiency of microbial isolation.Good for relative comparisons.Simple, rapid, and inexpensive.Non-specific to microbial protein; interference from non-protein substances; requires efficient isolation of microbial cells from the sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are summaries of key experimental protocols for the methods discussed.

Diaminopimelic Acid (DAP) Analysis

This method involves the hydrolysis of the sample to release amino acids, followed by the specific quantification of DAP, typically using chromatography.

Protocol Summary:

  • Sample Preparation: Lyophilize and grind the sample (e.g., rumen fluid, digesta, microbial pellets).

  • Hydrolysis: Hydrolyze a known weight of the sample with 6 M HCl at 110°C for 24 hours in a sealed tube.

  • Filtration and Derivatization: Filter the hydrolysate and derivatize the amino acids.

  • Chromatographic Analysis: Separate and quantify DAP using an amino acid analyzer or high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the microbial nitrogen contribution based on the DAP concentration and the known ratio of DAP to nitrogen in microbial cells.

¹⁵N Isotope Dilution

This technique relies on the introduction of a ¹⁵N-labeled nitrogen source into the system and measuring its incorporation into the microbial biomass.

Protocol Summary:

  • Isotope Administration: Introduce a ¹⁵N-labeled compound (e.g., (¹⁵NH₄)₂SO₄) into the environment being studied (e.g., rumen).

  • Sample Collection: Collect samples (e.g., microbial pellets, digesta) after a sufficient incubation period for isotope incorporation.

  • Sample Preparation: Isolate the microbial fraction from the sample.

  • Isotope Ratio Mass Spectrometry (IRMS): Determine the ¹⁵N enrichment in the microbial fraction using IRMS.

  • Calculation: Calculate microbial nitrogen synthesis based on the ¹⁵N incorporation rate and the total nitrogen content of the microbial biomass.

Purine Analysis

This method quantifies microbial growth by measuring the concentration of purine bases, which are more abundant in microbes than in most feedstuffs.

Protocol Summary:

  • Sample Preparation: Obtain a representative sample (e.g., duodenal digesta) and isolate the microbial fraction.

  • Hydrolysis: Hydrolyze the sample with an acid (e.g., perchloric acid) to release the purine bases.

  • Chromatographic Analysis: Separate and quantify adenine and guanine using HPLC.[6]

  • Calculation: Estimate microbial nitrogen flow based on the purine content and the established ratio of purine-N to total N in microbial isolates.

Amino Sugar Analysis

This method quantifies microbial biomass by measuring specific amino sugars present in microbial cell walls.

Protocol Summary:

  • Sample Preparation: Dry and grind the sample.

  • Hydrolysis: Hydrolyze the sample with acid (e.g., 6 M HCl) to release monosaccharides.

  • Derivatization: Convert the amino sugars into volatile derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separate and quantify the derivatized amino sugars.

  • Calculation: Estimate bacterial and fungal contributions to biomass based on the concentrations of muramic acid and glucosamine, respectively.

Bradford Protein Assay

This is a colorimetric method used to determine the total protein concentration in a sample.

Protocol Summary:

  • Microbial Isolation: Isolate microbial cells from the sample matrix by differential centrifugation.

  • Cell Lysis: Lyse the microbial cells to release their protein content.

  • Bradford Reagent Addition: Add Bradford reagent to the protein extract. The Coomassie dye in the reagent binds to the protein.

  • Spectrophotometry: Measure the absorbance of the solution at 595 nm.

  • Calculation: Determine the protein concentration by comparing the absorbance to a standard curve prepared with a known protein, such as bovine serum albumin (BSA).[2][7][8]

Visualizing the Methodologies and Pathways

To further clarify the relationships and processes involved, the following diagrams have been generated using the Graphviz DOT language.

DAP_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol DAP DAP (from Bacteria) NOD1 NOD1 DAP->NOD1 binds to RIPK2 RIPK2 NOD1->RIPK2 recruits IKK_complex IKK Complex RIPK2->IKK_complex activates NF_kB NF-κB IKK_complex->NF_kB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Proinflammatory_Cytokines induces transcription of

Caption: DAP recognition by NOD1 initiates an intracellular signaling cascade.

Experimental_Workflow_Comparison cluster_DAP DAP Analysis cluster_15N ¹⁵N Isotope Dilution cluster_Purine Purine Analysis cluster_AminoSugar Amino Sugar Analysis cluster_Bradford Bradford Assay DAP_Sample Sample Collection DAP_Hydrolysis Acid Hydrolysis DAP_Sample->DAP_Hydrolysis DAP_Analysis Chromatography (HPLC/AA Analyzer) DAP_Hydrolysis->DAP_Analysis DAP_Calculation Calculation DAP_Analysis->DAP_Calculation N15_Isotope ¹⁵N Isotope Administration N15_Sample Sample Collection N15_Isotope->N15_Sample N15_Isolation Microbial Isolation N15_Sample->N15_Isolation N15_Analysis IRMS Analysis N15_Isolation->N15_Analysis N15_Calculation Calculation N15_Analysis->N15_Calculation Purine_Sample Sample Collection Purine_Hydrolysis Acid Hydrolysis Purine_Sample->Purine_Hydrolysis Purine_Analysis HPLC Analysis Purine_Hydrolysis->Purine_Analysis Purine_Calculation Calculation Purine_Analysis->Purine_Calculation AS_Sample Sample Collection AS_Hydrolysis Acid Hydrolysis AS_Sample->AS_Hydrolysis AS_Derivatization Derivatization AS_Hydrolysis->AS_Derivatization AS_Analysis GC-MS Analysis AS_Derivatization->AS_Analysis AS_Calculation Calculation AS_Analysis->AS_Calculation Bradford_Sample Sample Collection Bradford_Isolation Microbial Isolation Bradford_Sample->Bradford_Isolation Bradford_Lysis Cell Lysis Bradford_Isolation->Bradford_Lysis Bradford_Assay Colorimetric Assay Bradford_Lysis->Bradford_Assay Bradford_Calculation Calculation Bradford_Assay->Bradford_Calculation

Caption: Comparative workflow of microbial nitrogen/protein estimation methods.

Conclusion

The choice of method for determining microbial nitrogen is a critical decision in experimental design. While the DAP method offers a bacteria-specific and relatively low-cost approach, its accuracy can be compromised by the presence of DAP in feedstuffs and its in vivo metabolism. For the highest accuracy and precision, ¹⁵N isotope dilution is the gold standard, although its cost and complexity are significant considerations. Purine analysis and microbial protein assays like the Bradford method provide simpler and more rapid alternatives, but they are less specific than DAP or ¹⁵N methods and have their own sets of limitations. Amino sugar analysis presents a powerful tool for distinguishing between bacterial and fungal contributions to microbial biomass.

Ultimately, the most appropriate method will depend on the specific research question, the nature of the samples, and the resources available. For many applications, a combination of methods may provide the most comprehensive and robust assessment of microbial nitrogen.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,2-Diaminoheptanedioic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2,2-Diaminoheptanedioic acid, a compound utilized in various research applications. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to mitigate exposure risks. This compound is classified as a skin and eye irritant and may cause respiratory irritation[1]. Therefore, handling should always occur in a well-ventilated area, and appropriate PPE must be worn.

Personal Protective Equipment (PPE) and Safety Measures
Eye Protection
Hand Protection
Skin and Body Protection
Respiratory Protection
Hygiene Measures
Engineering Controls

In the event of a spill, prevent further leakage if it is safe to do so. For solid spills, it is advised to cover the powder with a plastic sheet or tarp to minimize the spread of dust. The spilled material should then be mechanically taken up, such as by sweeping and shoveling, and placed into appropriate, labeled containers for disposal[1][2]. It is important to avoid creating dust during the cleanup process[1][2]. After the material has been collected, the contaminated surface should be thoroughly cleaned.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable regional, national, and local laws and regulations. The primary recommendation from safety data sheets is to dispose of the chemical waste at an approved waste disposal plant[2][3].

Experimental Protocol for Disposal:

  • Containerization: Carefully transfer the this compound waste into a designated, compatible, and properly labeled waste container. Ensure the container is sealed tightly.

  • Waste Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials such as strong oxidizing agents[2][3].

  • Documentation: Maintain accurate records of the waste, including the chemical name, quantity, and date of accumulation.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company. Provide them with the safety data sheet to ensure proper handling and disposal.

Empty containers that held this compound should be rinsed with a suitable solvent (e.g., water) before disposal. The rinsate should be collected and treated as chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill start->spill container Place Waste in a Sealed & Labeled Container ppe->container contain_spill Contain Spill & Avoid Dust Generation spill->contain_spill collect_spill Sweep Up & Place in Labeled Container contain_spill->collect_spill clean_area Clean Contaminated Surface collect_spill->clean_area clean_area->container storage Store in Designated Waste Area container->storage professional_disposal Dispose via Approved Waste Disposal Facility storage->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,2-Diaminoheptanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2,2-Diaminoheptanedioic acid (also known as 2,6-Diaminopimelic acid). The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent adherence to PPE protocols is the most critical line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on information from safety data sheets (SDS).[1][2][3][4]

Protection Type Required Equipment Purpose and Specifications
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.To prevent eye contact with airborne particles or splashes. Equipment should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4][5]
Skin Protection Chemical-resistant gloves (material to be selected based on risk assessment) and protective clothing.To prevent skin contact. It is recommended to use proper glove removal technique to avoid contamination.[1][5] Disposable garments are often preferred.[6]
Respiratory Protection NIOSH/MSHA approved respirator.Required when engineering controls are insufficient, if exposure limits are exceeded, irritation is experienced, or when generating dust. Positive-pressure supplied air respirators may be necessary for high airborne concentrations.

Note: As of the latest safety data sheets, specific occupational exposure limits (OELs) such as OSHA PEL, NIOSH REL, or ACGIH TLV have not been established for this compound.[2][3][4] Therefore, it is imperative to handle this chemical with a high degree of caution and always use the recommended PPE.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

  • Ventilation: Always handle this compound in a well-ventilated area.[2][3][4] The use of a chemical fume hood is recommended, especially when working with powders to minimize dust generation.[4]

  • Preventing Dust Formation: Avoid actions that create dust, such as vigorous shaking or scraping.[3] If spills occur, cover the powder with a plastic sheet or tarp to minimize spreading.

  • Hygiene: Wash hands thoroughly after handling the compound.[1][2][3][4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][4] Store at room temperature.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Spill Cleanup: For spills, mechanically take up the material and place it in appropriate containers for disposal. Avoid generating dust during cleanup.[1][2][3] Clean the contaminated surface thoroughly.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Seek medical attention.[2][3]

  • Skin Contact: Wash off immediately with soap and plenty of water.[1] If skin irritation occurs, get medical advice/attention.[1][2][3]

  • Inhalation: Move the person to fresh air.[1][2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][3] Seek medical attention.[2][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[2][3] Seek medical attention.[2][3]

Disposal Plan

All waste materials must be disposed of in accordance with local, regional, and national regulations.

  • Chemical Disposal: Dispose of contents and container to an approved waste disposal plant.[1][2][3] This material may be classified as hazardous waste.[3]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment after use in accordance with applicable laws and good laboratory practices.[1][5]

Visual Workflow Guides

The following diagrams provide a clear, step-by-step guide for PPE selection and the disposal of this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling This compound task_assessment Assess Task-Specific Risks: - Scale of work - Dust generation potential - Splash potential start->task_assessment eye_face Eye/Face Protection: Safety glasses with side shields or goggles task_assessment->eye_face Always Required skin Skin Protection: - Chemical-resistant gloves - Protective clothing task_assessment->skin Always Required respiratory Respiratory Protection: NIOSH/MSHA approved respirator (if dust is generated or ventilation is inadequate) task_assessment->respiratory Risk-Dependent verification Verify PPE is correctly worn and functional eye_face->verification skin->verification respiratory->verification proceed Proceed with Experiment verification->proceed

Caption: PPE selection workflow for handling this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_disposal Disposal start End of Experiment collect_solid Collect Unused Chemical & Contaminated Solid Waste (e.g., filter paper, tips) start->collect_solid collect_ppe Collect Contaminated PPE (gloves, disposable lab coat) start->collect_ppe segregate Segregate waste into clearly labeled, sealed hazardous waste containers collect_solid->segregate collect_ppe->segregate store Store waste in a designated secondary containment area segregate->store dispose Arrange for disposal by approved chemical waste contractor store->dispose end Disposal Complete dispose->end

Caption: Disposal workflow for this compound and contaminated materials.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.